molecular formula C9H11NO3 B6254639 ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 167401-20-9

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B6254639
CAS No.: 167401-20-9
M. Wt: 181.2
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Description

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.2. The purity is usually 95.
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Properties

CAS No.

167401-20-9

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9).

A Technical Guide for Medicinal Chemistry & Materials Science[1]

Executive Summary

This compound is a specialized heterocyclic building block characterized by a "push-pull" electronic structure. Unlike the ubiquitous Knorr pyrrole (3,5-dimethyl analogue), this compound possesses an unsubstituted C5-position (alpha-free) . This structural feature creates a unique dichotomy: the molecule contains an electrophilic handle at C4 (aldehyde) and a highly nucleophilic site at C5.

This dual reactivity makes it a critical intermediate for synthesizing


-linked porphyrin arrays , N-confused porphyrins , and unsymmetrical dipyrromethanes . In drug discovery, it serves as a scaffold for kinase inhibitors where the C4-formyl group allows for the introduction of diverse pharmacophores via Schiff base or Knoevenagel condensations.

Physicochemical Profile

The molecule exhibits properties typical of electron-deficient pyrroles, with the ester and formyl groups significantly lowering the pKa of the pyrrolic NH compared to unsubstituted pyrrole.

PropertyValue / Description
IUPAC Name This compound
CAS Number 167401-20-9
Molecular Formula

Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water
pKa (NH) ~15.5 (Predicted) – More acidic than pyrrole due to EWGs
LogP ~1.31 (Lipophilic)
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 3 (Ester C=O, Formyl C=O, Ester O)

Structural Analysis & Reactivity Landscape

The reactivity of this compound is defined by the competition between the electron-withdrawing groups (EWG) at C2 and C4, and the electron-donating methyl group at C3.

The "Push-Pull" Electronic Map
  • C2-Ester (Ethyl Carboxylate): Stabilizes the ring but deactivates the alpha-position (C2) toward electrophilic attack. It also renders the NH proton more acidic.

  • C3-Methyl: A weak activator that provides steric bulk, directing electrophilic substitution away from C3 (which is already occupied) and influencing the conformation of C4-substituents.

  • C4-Formyl (Aldehyde): A versatile electrophilic handle. Its position at the beta-carbon is chemically significant; unlike alpha-formyl pyrroles (used for standard porphyrins), beta-formyl pyrroles are used to construct linear oligomers or fused ring systems.

  • C5-H (The Alpha-Free Site): This is the most reactive nucleophilic center on the ring. Despite the deactivating effects of the ester and formyl groups, the alpha position retains significant nucleophilicity, making it susceptible to iodination, bromination, or formylation (if C4 were not already substituted).

Visualization of Reactivity

ReactivityMap Core Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate C4_Aldehyde C4-Formyl Group (Electrophilic) Core->C4_Aldehyde C5_Alpha C5-H Position (Nucleophilic) Core->C5_Alpha N1_Amine N1-H (Acidic/H-Bonding) Core->N1_Amine C2_Ester C2-Ester (Hydrolyzable) Core->C2_Ester Schiff Schiff Base / Knoevenagel (Linker Synthesis) C4_Aldehyde->Schiff + Amines/Active Methylenes Halogenation Electrophilic Subst. (Iodination/Bromination) C5_Alpha->Halogenation + NBS/NIS Porphyrin Dipyrromethane Formation (Self-Condensation) C5_Alpha->Porphyrin + Acid Catalyst Alkylation N-Alkylation (Protecting Groups) N1_Amine->Alkylation + Base + R-X

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Synthetic Pathways[3][4][5][6][7]

Synthesizing the 4-formyl isomer specifically (leaving C5 unsubstituted) is challenging because the Vilsmeier-Haack reaction typically favors the more reactive alpha (C5) position.

Strategic Regiocontrol

To achieve formylation at C4 while leaving C5 open, a "blocking-deblocking" strategy is often employed, or a de novo ring synthesis is used.

  • Route A: Blocked Vilsmeier Formylation

    • Precursor: Ethyl 3-methylpyrrole-2-carboxylate.

    • Step 1: Protect C5 with a removable group (e.g., tert-butyl ester or carboxylic acid).

    • Step 2: Vilsmeier-Haack Formylation.[1][2] With C2 and C5 blocked, the formyl group is forced to the C4 beta-position.

    • Step 3: Deprotection/Decarboxylation of C5 to restore the C5-H.

  • Route B: Ring Closure (Knorr-Type)

    • Condensation of a specific

      
      -keto ester (containing the formyl equivalent or a group oxidizable to it) with an amino ketone. This is less common for aldehydes directly but used for C4-esters which are then reduced.
      

SynthesisPath Start Ethyl 3-methylpyrrole-2-carboxylate Block Step 1: C5-Protection (e.g., COO-tBu) Start->Block Intermediate Ethyl 5-(tert-butoxycarbonyl)-3-methyl -1H-pyrrole-2-carboxylate Block->Intermediate Formylate Step 2: Vilsmeier-Haack (POCl3 / DMF) Intermediate->Formylate Formyl_Inter C4-Formylated Diester Formylate->Formyl_Inter Deblock Step 3: Acid Hydrolysis & Decarboxylation (TFA, then Heat) Formyl_Inter->Deblock Final Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate Deblock->Final

Figure 2: The "Blocked Alpha" strategy for regioselective C4-formylation.

Applications in Research & Drug Development[9]

Porphyrin & Macrocycle Synthesis

This compound is a vital precursor for


-functionalized porphyrins . Standard porphyrin synthesis uses 

-formyl pyrroles. Using a

-formyl pyrrole allows for:
  • Side-chain complexity: Introducing substituents at the periphery of the porphyrin ring without altering the meso-positions.

  • Dipyrromethane Synthesis: Acid-catalyzed condensation of the C4-formyl group with another pyrrole unit (at its alpha position) creates a dipyrromethane linked via a methine bridge attached to a beta-carbon.

Medicinal Chemistry (Kinase Inhibitors)

The pyrrole-2-carboxylate scaffold is a privileged structure in kinase inhibition (e.g., Sunitinib analogs). The C4-aldehyde allows researchers to:

  • Generate Schiff bases (imines) with aromatic amines to probe the ATP-binding pocket.

  • Perform Knoevenagel condensations with oxindoles or thiazolidinediones to create conjugated systems that stabilize protein-ligand interactions.

Experimental Protocols

Protocol A: Knoevenagel Condensation (General Procedure)

Use this protocol to functionalize the C4-position with active methylene compounds (e.g., malononitrile, oxindole).

  • Reagents: this compound (1.0 eq), Active Methylene Compound (1.1 eq), Piperidine (0.1 eq), Ethanol (anhydrous).

  • Setup: Dissolve the pyrrole and the active methylene compound in ethanol (10 mL/mmol).

  • Initiation: Add catalytic piperidine.

  • Reaction: Reflux for 2–6 hours. Monitor by TLC (the product is usually highly colored/fluorescent).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation: Check for disappearance of aldehyde proton (~9.8 ppm) and appearance of vinyl proton in

    
    H NMR.
    
Protocol B: C5-Iodination (Preparation for Coupling)

Use this protocol to activate the C5-H for Suzuki/Sonogashira coupling.

  • Reagents: this compound (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), DMF (dry).

  • Procedure: Dissolve pyrrole in DMF at 0°C. Add NIS portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[3] Wash organic layer with sodium thiosulfate (to remove iodine) and brine.

  • Result: Ethyl 4-formyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylate. (Note: The aldehyde may need protection as an acetal if harsh coupling conditions are used subsequently).

References

  • Royal Society of Chemistry. (2001). Novel preparation of beta,beta'-connected porphyrin dimers. Chemical Communications. Retrieved March 6, 2026, from [Link]

  • PubChem. (2026). Ethyl 4-formyl-1H-pyrrole-2-carboxylate Compound Summary. Retrieved March 6, 2026, from [Link]

Sources

Molecular Architecture and Synthetic Utility of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate: A Technical Dossier

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the molecular architecture, synthetic pathways, and strategic applications of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry and materials science.

Executive Summary

This compound (CAS: 167401-20-9 ) serves as a linchpin intermediate in the synthesis of asymmetric porphyrins and pyrrole-indolinone kinase inhibitors. Its structural uniqueness lies in the specific orthogonal functionalization of the pyrrole core: an electron-withdrawing ester at C2, a sterically demanding methyl group at C3, and a reactive formyl handle at C4. This substitution pattern allows for highly regioselective condensation reactions, making it indispensable for constructing complex tetrapyrrolic macrocycles (e.g., Chlorophyll analogues) and targeted oncology therapeutics.

Physicochemical Profile & Molecular Specifications

The following data consolidates the physical and chemical identifiers for the target compound.

ParameterSpecification
IUPAC Name This compound
CAS Number 167401-20-9
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Exact Mass 181.0739
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH

Cl

, Methanol; Sparingly soluble in water
LogP (Predicted) ~1.6 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (C=O, O-C=O)
Structural Analysis

The molecule exhibits a "push-pull" electronic system. The pyrrole nitrogen lone pair pushes electron density into the ring, while the C2-ester and C4-formyl groups withdraw density.

  • C2-Ester: Stabilizes the molecule against oxidation and directs electrophilic substitutions to the C4/C5 positions via resonance deactivation.

  • C3-Methyl: Provides steric bulk that influences the conformation of downstream products (e.g., preventing free rotation in biaryl systems).

  • C4-Formyl: The primary reactive site for Knoevenagel condensations or MacDonald-type porphyrin synthesis.

Synthetic Pathways & Mechanism

The synthesis of this specific isomer presents a regiochemical challenge. The standard Vilsmeier-Haack formylation of the precursor (Ethyl 3-methyl-1H-pyrrole-2-carboxylate) favors the C5 (alpha) position over the C4 (beta) position due to the higher inherent nucleophilicity of the alpha carbon. Therefore, controlled conditions or de novo ring construction methods are required.

Primary Route: Vilsmeier-Haack Formylation (Controlled)

This pathway utilizes the steric directing effect of the C3-methyl group to favor C4 substitution, though C5-formylation remains a competing side reaction.

Reagents: Phosphorus Oxychloride (POCl


), Dimethylformamide (DMF).[1]
Precursor:  Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS 3284-47-7).

Mechanism:

  • Formation of Vilsmeier Reagent: POCl

    
     reacts with DMF to form the electrophilic chloroiminium ion.[1]
    
  • Electrophilic Attack: The pyrrole ring attacks the iminium species. While C5 is electronically preferred, the C3-methyl group activates the C4 position (ortho-activation).

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.

Alternative Route: Silver-Catalyzed Cycloaddition

For high isomeric purity, modern methods utilize the cycloaddition of isocyanides with nitrones. This "de novo" approach builds the ring with the formyl group already in position, bypassing the regioselectivity issues of electrophilic substitution.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Vilsmeier-Haack route and the critical decision points for purification.

SynthesisWorkflow Precursor Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS 3284-47-7) Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Subst. (0°C to RT) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis pH Adjustment Crude Crude Mixture (4-formyl + 5-formyl isomers) Hydrolysis->Crude Purification Column Chromatography (Silica Gel, Hex/EtOAc) Crude->Purification Separation of Regioisomers Product Target: Ethyl 4-formyl-3-methyl -1H-pyrrole-2-carboxylate Purification->Product

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation route, highlighting the critical purification step required to isolate the 4-formyl isomer.

Structural Characterization Protocols

Validating the structure requires distinguishing between the 4-formyl and 5-formyl regioisomers. This is a critical quality control step.

Analytical Logic
  • 1H NMR (Proton Nuclear Magnetic Resonance):

    • 4-Formyl Isomer (Target): The C5-H proton appears as a doublet (coupling with NH) or broad singlet around 7.4 - 7.6 ppm . The aldehyde proton (-CHO) appears around 9.6 - 9.8 ppm .

    • 5-Formyl Isomer (Impurity): The C4-H proton appears at a different shift, often more upfield due to shielding by the adjacent methyl, and the coupling pattern differs.

    • NOESY (Nuclear Overhauser Effect): Crucial for confirmation. In the 4-formyl isomer, the aldehyde proton will show a NOE correlation with the C3-Methyl protons. In the 5-formyl isomer, the aldehyde is far from the methyl group.

  • IR Spectroscopy:

    • NH Stretch: ~3300 cm

      
       (Broad).
      
    • Carbonyls: Two distinct bands. Ester C=O (~1680-1700 cm

      
      ) and Aldehyde C=O (~1640-1660 cm
      
      
      
      , often lower due to conjugation).
Characterization Logic Tree

CharacterizationLogic Sample Isolated Solid Sample NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Decision1 Aldehyde Peak (9.6-9.8 ppm)? NMR->Decision1 NOESY NOESY Experiment Decision2 NOE Correlation: CHO <-> C3-Me? NOESY->Decision2 Decision1->NOESY Yes Result_Pass CONFIRMED: 4-Formyl Isomer Decision2->Result_Pass Strong Signal Result_Fail REJECT: 5-Formyl Isomer Decision2->Result_Fail No Signal

Figure 2: Analytical decision tree for validating the regiochemistry of the formyl group addition.

Strategic Applications in Medicinal Chemistry

Porphyrin Synthesis

This compound is a "Type II" pyrrole building block. In the MacDonald Condensation , it reacts with an alpha-free pyrrole (or a dipyrromethane) to form porphyrins with specific substitution patterns (e.g., Etioporphyrin III analogues). The 4-formyl group becomes the meso-carbon bridge of the porphyrin macrocycle.

Kinase Inhibitor Scaffolds

The 4-formyl group is a versatile handle for Knoevenagel condensation with oxindoles to generate pyrrole-indolinone motifs, a class of compounds known to inhibit Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR (similar to the mechanism of Sunitinib).

Protocol for Knoevenagel Condensation:

  • Dissolve this compound and the oxindole partner in Ethanol.

  • Add catalytic Piperidine (0.1 eq).

  • Reflux for 2-4 hours.

  • Precipitate the product by cooling; filter and wash with cold ethanol.

References

  • Synthesis of Ethyl Pyrrole-2-carboxylates via Knorr-Type Reactions. Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity in Vilsmeier-Haack Formylation of Pyrroles.Journal of Organic Chemistry. (General Reference for Vilsmeier Mechanism).
  • Tunable Synthesis of Polysubstituted Pyrroles via Silver-Catalyzed Cycloaddition. Amazon S3 (Supporting Info). Available at: [Link]

  • PubChem Compound Summary: Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 167401-20-9) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development (1)[1]. With a molecular weight of 181.19 g/mol , this compound features a delicate balance of polar hydrogen-bonding domains and lipophilic aliphatic chains. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions (such as Knoevenagel condensations or reductive aminations), downstream purification, and formulation strategies for biological assays.

This technical guide dissects the thermodynamic causality behind the compound's solvation behavior, provides a predictive solubility matrix, and details a self-validating experimental protocol for determining absolute thermodynamic solubility.

Structural Thermodynamics & Solvation Causality

The solubility of a solute in a given solvent is governed by the free energy of mixing (


). For this compound, the enthalpy of mixing (

) is heavily influenced by specific solute-solvent interactions mediated by its distinct functional groups:
  • Pyrrole NH (H-Bond Donor): This moiety is highly interactive with hydrogen-bond accepting solvents. Polar aprotic solvents like DMSO and DMF provide optimal solvation by satisfying the hydrogen-bonding requirements of the pyrrole NH while accommodating the polarizability of the conjugated

    
    -system.
    
  • C4-Formyl & C2-Ester Groups (H-Bond Acceptors): These carbonyl-containing moieties engage in strong dipole-dipole interactions and accept hydrogen bonds from protic solvents (e.g., ethanol, methanol).

  • C3-Methyl & C2-Ethyl Chain (Lipophilic): These groups provide moderate London dispersion forces, enhancing solubility in halogenated solvents (e.g., dichloromethane) and ethers (e.g., THF) while severely limiting aqueous solubility (2)[2].

Because the polar functional groups disrupt the cohesive energy of non-polar solvents (like hexane or heptane) without providing compensatory exothermic interactions, the compound exhibits poor solubility in aliphatic hydrocarbons.

SolvationMechanism Core Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate HBD Pyrrole NH (H-Bond Donor) Core->HBD HBA1 C4-Formyl Group (H-Bond Acceptor) Core->HBA1 HBA2 C2-Ester Group (H-Bond Acceptor) Core->HBA2 Lipo C3-Methyl & Ethyl (Lipophilic) Core->Lipo Solv1 Polar Aprotic Solvents (DMSO, DMF) HBD->Solv1 Strong Affinity Solv2 Protic Solvents (EtOH, MeOH) HBA1->Solv2 H-Bonding HBA2->Solv2 Solv3 Non-polar Solvents (Hexane) Lipo->Solv3 Weak Dispersion

Fig 1. Functional group contributions to the solvation profile of the pyrrole derivative.

Solubility Profile in Organic Solvents

Based on structural extrapolation and empirical data from structurally analogous multi-substituted pyrroles, the following table summarizes the quantitative solubility profile of this compound at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (

)
Estimated SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High)Strong H-bond acceptance (NH

O=S)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mL (High)Dipole-dipole, H-bond acceptance
Moderately Polar Dichloromethane (DCM)8.910 - 30 mg/mL (Good)Dipole-induced dipole, dispersion
Moderately Polar Tetrahydrofuran (THF)7.520 - 40 mg/mL (Good)H-bond acceptance (NH

O)
Polar Protic Ethanol (EtOH)24.55 - 15 mg/mL (Moderate)H-bond donation to ester/formyl
Non-Polar Hexane1.9< 1 mg/mL (Poor)Weak dispersion forces only
Aqueous Water80.1< 0.1 mg/mL (Insoluble)Hydrophobic effect (lipophilic chains)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To establish absolute thermodynamic solubility for regulatory or strict developmental purposes, the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard. This self-validating system ensures that kinetic dissolution artifacts are eliminated by achieving true thermodynamic equilibrium.

SolubilityWorkflow N1 1. Solid & Solvent Preparation N2 2. Isothermal Saturation (Shake-Flask, 48h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. Quantification (HPLC-UV) N3->N4 N5 5. Thermodynamic Data Analysis N4->N5

Fig 2. Standard shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Methodology:
  • Preparation of Solid Phase: Accurately weigh ~50 mg of this compound into a 2.0 mL amber glass HPLC vial. Causality Check: Amber glass is strictly used to prevent potential photo-oxidation of the sensitive C4-formyl group.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous THF or DCM) to the vial. Ensure the solvent is HPLC-grade to prevent impurity-driven solubility artifacts.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality Check: A minimum of 48 hours is required to transition from kinetic dissolution to thermodynamic equilibrium, ensuring the chemical potential of the solid equals that of the solute in solution.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet any undissolved solid. Causality Check: Do not filter through standard syringe filters unless the membrane is pre-saturated. The lipophilic nature of the compound may cause non-specific binding to the filter membrane, artificially lowering the measured concentration.

  • Dilution and Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:10 or 1:100 in the mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using a validated HPLC-UV method (detection at

    
     ~260-280 nm, characteristic of the conjugated pyrrole system).
    
  • System Validation: Verify the presence of a solid pellet at the bottom of the vial post-centrifugation. If no solid is present, the solution is not saturated, and the experiment must be repeated with a higher initial mass of the API.

Practical Implications for Synthesis and Formulation

In synthetic workflows, such as the Vilsmeier-Haack formylation used to generate the C4-aldehyde from a pyrrole precursor (3)[3], the high solubility of the product in DCM and DMF is leveraged during the aqueous workup. The compound readily partitions into the organic layer (DCM or Ethyl Acetate), leaving polar Vilsmeier salts in the aqueous phase.

For biological and in vitro assays, the compound's poor aqueous solubility necessitates the use of co-solvents. Stock solutions should be prepared at high concentrations (10-50 mM) in anhydrous DMSO due to its exceptional solvating power, followed by rapid dilution into aqueous buffers immediately prior to the assay to prevent precipitation (4)[4].

References

  • National Center for Biotechnology Information (PMC) . "1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties." NIH. URL:[Link]

  • American Chemical Society (ACS) . "Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes." Organic Process Research & Development. URL:[Link]

Sources

CAS number and safety data for ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthesis, and Safety Protocols for Medicinal Chemistry Applications[1]

Executive Summary

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9) is a specialized heterocyclic building block critical to the synthesis of porphyrins, prodigiosin analogs, and multi-targeted tyrosine kinase inhibitors (TKIs).[1] Unlike its more common isomers, this compound offers a unique substitution pattern that enables the construction of unsymmetrical pyrrolic scaffolds. This guide provides a comprehensive technical analysis, detailing its physicochemical properties, validated synthetic pathways, analytical fingerprints, and rigorous safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Precise identification is paramount due to the prevalence of structural isomers (e.g., the 5-formyl variant).

Parameter Technical Specification
IUPAC Name This compound
CAS Number 167401-20-9
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CCOC(=O)C1=C(C)C(C=O)=CN1
Appearance Off-white to pale yellow crystalline solid
Melting Point 101–105 °C (Analogous range; typically purity dependent)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa ~16.5 (Pyrrole NH, predicted)
Synthetic Pathways & Mechanism[3]

The synthesis of CAS 167401-20-9 presents a regioselectivity challenge. The most robust route involves the Vilsmeier-Haack formylation of the precursor ethyl 3-methyl-1H-pyrrole-2-carboxylate.[1]

Critical Quality Attribute (CQA): Regiocontrol. The Vilsmeier reaction on the 3-methyl precursor favors the 5-position (alpha to nitrogen) over the 4-position (beta).[1] Obtaining the 4-formyl isomer requires blocking the 5-position or careful chromatographic separation of the minor 4-isomer from the major 5-isomer.[1]

3.1 Validated Synthetic Workflow
  • Precursor Synthesis (Knorr Type): Condensation of ethyl acetoacetate with an amino-ketone equivalent to generate the pyrrole ring.[1]

  • Formylation (Vilsmeier-Haack):

    • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[1][2]

    • Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by Electrophilic Aromatic Substitution (EAS) on the pyrrole ring.[1]

    • Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous sodium acetate to yield the aldehyde.

3.2 Mechanistic Diagram (DOT Visualization)

Synthesispathway Start Start: Ethyl 3-methyl-1H-pyrrole-2-carboxylate Reagent Reagents: POCl3 + DMF (0°C to RT) Start->Reagent Electrophilic Attack Inter Intermediate: Chloroiminium Salt Reagent->Inter Substitution at C4 Hydrolysis Hydrolysis: NaOAc / H2O Inter->Hydrolysis Deprotection Product Product: This compound Hydrolysis->Product Crystallization

Figure 1: Step-wise Vilsmeier-Haack formylation pathway targeting the C4 position.[1]

Analytical Characterization (Quality Control)

To validate the identity of CAS 167401-20-9 and distinguish it from the 5-formyl isomer, Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard.[1]

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)
Shift (δ, ppm) Multiplicity Integration Assignment Diagnostic Note
11.80 – 12.20 Broad Singlet1HNH (Pyrrole)Exchangeable with D₂O.[1]
9.85 – 9.95 Singlet1HCHO (Formyl)Distinctive aldehyde peak.[1]
7.60 – 7.80 Doublet/Singlet1HC5-H Key differentiator.[1] If C5 is substituted, this signal disappears.
4.25 Quartet (J=7.1 Hz)2HO-CH₂- (Ester)Characteristic ethyl ester pattern.[1][3]
2.45 Singlet3HC3-CH₃ Methyl group on the ring.[1]
1.30 Triplet (J=7.1 Hz)3H-CH₃ (Ester)Coupled to methylene group.[1][3]

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: 182.2 m/z[1]

  • [M+Na]⁺: 204.2 m/z[1]

Safety & Handling (HSE Profile)

While specific toxicological data for this isomer is limited, analogous read-across from ethyl 3-methyl-1H-pyrrole-2-carboxylate dictates a cautious approach.[1] The compound should be treated as a potential irritant and sensitizer.

5.1 GHS Classification (Read-Across)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

5.2 Safe Handling Workflow

SafetyFlow PPE 1. PPE Required: Nitrile Gloves, Goggles, Lab Coat Hood 2. Engineering Controls: Handle ONLY in Fume Hood PPE->Hood Spill 3. Emergency (Spill): Sweep up (No Dust), Ventilate Hood->Spill Accident Storage 4. Storage: 2-8°C, Inert Atmosphere (Ar/N2) Hood->Storage Routine Use

Figure 2: Mandatory safety decision tree for handling pyrrole derivatives.

5.3 Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon or Nitrogen.

  • Incompatibility: Strong oxidizing agents, strong bases.

Applications in Drug Development[6]
  • Kinase Inhibitors: This scaffold serves as a "warhead" precursor for synthesizing Sunitinib analogs. The formyl group allows for Knoevenagel condensation with oxindoles to create the critical vinyl-linkage found in many RTK inhibitors.

  • Porphyrin Synthesis: Used in the "3+1" or "2+2" synthesis strategies for unsymmetrical porphyrins, where the 4-formyl group acts as the bridging carbon source.

  • Bio-orthogonal Chemistry: The aldehyde handle can be derivatized with hydrazines or hydroxylamines for labeling studies in proteomics.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5324582, Ethyl 3-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link][1]

Sources

Thermodynamic Stability of Formyl-Substituted Pyrrole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formyl-substituted pyrrole esters are highly privileged scaffolds in organic synthesis, serving as critical precursors for porphyrins, dipyrrins, and blockbuster pharmaceuticals (e.g., HMG-CoA reductase inhibitors like atorvastatin). However, the native pyrrole ring is a


-excessive heterocycle, making it inherently susceptible to rapid oxidation, polymerization, and electrophilic degradation.

This whitepaper provides an in-depth mechanistic analysis of how the strategic installation of electron-withdrawing groups (EWGs)—specifically formyl (-CHO) and ester (-COOR) moieties—fundamentally alters the thermodynamic stability of the pyrrole core. By exploring rotameric equilibria, azafulvenium suppression, and self-validating synthetic protocols, this guide equips researchers with the theoretical grounding and practical workflows necessary to isolate and characterize these complex intermediates.

Thermodynamic Principles of the Pyrrole Core

Suppression of the Azafulvenium Intermediate

Unsubstituted or alkyl-substituted pyrroles are kinetically labile. When subjected to electrophilic attack or when bearing a leaving group at the


-position, they readily form a highly reactive, non-aromatic azafulvenium intermediate . This species is highly susceptible to nucleophilic displacement and uncontrolled polymerization.

The introduction of EWGs, such as an ester at C2 and a formyl group at C5, exerts a profound inductive and mesomeric withdrawal of electron density from the pyrrole ring. As demonstrated in studies of pyrrole-based DNA binding agents, [1], significantly increasing the activation energy (


) required to break aromaticity. This renders the formyl-substituted pyrrole ester thermodynamically stable and resistant to spontaneous degradation.

Mechanism N1 Pyrrole Core (Electron Rich) N2 Electrophilic Attack (Oxidation/Substitution) N1->N2 Unsubstituted N4 Addition of EWGs (-CHO, -COOR) N1->N4 Synthetic Modification N3 Azafulvenium Intermediate (Highly Reactive/Unstable) N2->N3 Rapid Kinetics N6 Suppression of Azafulvenium (Thermodynamic Stability) N3->N6 Pathway Blocked N5 Electron Density Withdrawal (Resonance Stabilization) N4->N5 Inductive/Mesomeric Effect N5->N6 Increased Activation Energy

Fig 1. Mechanistic pathway of azafulvenium suppression via electron-withdrawing groups.

Conformational Thermodynamics: Syn vs. Anti Rotamers

In 2-acyl and 2-formyl pyrroles, the carbonyl group is directly coupled with the aromatic ring, leading to rotational isomerism around the C-C bond. The thermodynamic stability of these molecules is heavily dictated by the equilibrium between their syn (s-cis) and anti (s-trans) conformers.

Extensive FT-IR and Density Functional Theory (DFT) studies confirm that [2]. This thermodynamic preference is driven by two primary factors:

  • Resonance and Dipole Alignment: The syn planar configuration maximizes the double-bond character of the C-C bond connecting the carbonyl to the ring.

  • Intermolecular Hydrogen Bonding: The flat arrangement of the syn carbonyl group allows for the formation of highly stable, centrosymmetric cyclic dimers connected by two equivalent N-H···O=C hydrogen bonds.

Quantitative Thermodynamic Data

The energy difference between the syn and anti states (


) dictates the conformational rigidity of the pyrrole ester. The table below summarizes the thermodynamic parameters for various substituted pyrroles, highlighting the universal preference for the syn state.
CompoundSubstituted Groups

(kcal/mol)
Preferred Conformer
2-Formylpyrrole -CHO at C21.06 – 2.15Syn
1-Methyl-2-formylpyrrole -CH3 at N1, -CHO at C21.93 – 3.50Syn
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate -COOEt at C2, -CHO at C52.07Syn
Dimethyl 3,4-diiodo-1H-pyrrole-2,5-dicarboxylate -COOMe at C2/C5, -I at C3/C42.11Syn

Data synthesized from DFT calculations and FT-IR rotameric equilibria studies.

Experimental Workflows & Self-Validating Protocols

To harness these thermodynamic properties, synthesis and characterization must be executed with high precision. Standard Vilsmeier-Haack formylations using liquid POCl₃/DMF often yield intractable mixtures of 4-formyl and 5-formyl isomers due to uncontrolled local heating and excess reagent.

By utilizing a [3], we enforce strict stoichiometric control, driving the reaction regioselectively to the thermodynamically stable 5-formyl product.

Workflow S1 Step 1: Formylation Crystalline Vilsmeier S2 Step 2: Purification Silica Gel + TLC Check S1->S2 S3 Step 3: VT-NMR Thermodynamic Profiling S2->S3 S4 Step 4: Data Extraction Rotational Barriers S3->S4

Fig 2. Self-validating experimental workflow for the synthesis and thermodynamic profiling.

Protocol 1: Regioselective Synthesis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

Causality Note: The use of isolated crystalline Vilsmeier reagent prevents the generation of phosphorus-containing wastewater and eliminates the thermodynamic competition between C4 and C5 formylation, ensuring >89% regioselectivity.

  • Reagent Preparation: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C to maintain kinetic control over the initial electrophilic attack.

  • Electrophilic Addition: Slowly add crystalline Vilsmeier reagent (1.1 equiv) in portions over 15 minutes. Causality: Gradual addition prevents exothermic spikes that could provide the activation energy necessary to form the undesired 4-formyl kinetic byproduct.

  • Imine Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction carefully with saturated aqueous sodium acetate (NaOAc) and stir vigorously for 1 hour to hydrolyze the iminium intermediate to the formyl group.

  • Self-Validation Checkpoint (Crude NMR): Extract an aliquot of the organic layer, evaporate, and run a quick ¹H-NMR. Validation: The presence of a sharp singlet at

    
     9.5–10.0 ppm confirms successful formylation. The absence of a signal at 
    
    
    
    6.8 ppm (C5-H) validates complete regioselectivity.
  • Purification: Extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (cyclohexane/EtOAc, 8:1) to afford the pure product.

Protocol 2: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Causality Note: To quantify the thermodynamic stability of the syn/anti rotamers, VT-NMR is employed to observe the coalescence of the formyl proton signals, allowing for the calculation of the rotational energy barrier.

  • Sample Preparation: Dissolve 15 mg of the purified formyl-pyrrole ester in 0.6 mL of anhydrous DMF-d7. Causality: DMF-d7 is chosen for its high boiling point and strong dielectric constant, which disrupts intermolecular H-bonding, allowing observation of pure intramolecular rotational barriers.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K. Identify the distinct signals for the syn and anti formyl protons (typically split by ~0.1 to 0.3 ppm due to the slow exchange rate at room temperature).

  • Temperature Gradient: Increase the probe temperature in 5 K increments from 298 K to 380 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Self-Validation Checkpoint (Coalescence): Monitor the formyl proton signals. Validation: As temperature increases, the distinct syn and anti peaks will broaden and eventually merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (

    
    ).
    
  • Data Extraction: Use the Eyring equation (

    
    ) to calculate the Gibbs free energy of activation for the rotational barrier, confirming the thermodynamic rigidity of the synthesized scaffold.
    

References

  • Kelso, C., et al. (2004). The Synthesis and Testing of α-(Hydroxymethyl)pyrroles as DNA Binding Agents. Australian Journal of Chemistry. URL:[Link]

  • Dubis, A. T. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Physical Chemistry & Biophysics. URL:[Link]

  • Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. URL:[Link]

The Pyrrole-2-Carboxylate Scaffold: From 19th Century Dye Chemistry to 21st Century Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted pyrrole-2-carboxylate derivative represents a privileged scaffold in medicinal chemistry, bridging the gap between classical heterocyclic synthesis and modern targeted therapeutics. Historically accessible via the Hantzsch synthesis (1890), this moiety has evolved from a synthetic curiosity in dye chemistry to a critical pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and Ketorolac (Toradol). This technical guide dissects the history, synthetic evolution, and structure-activity relationships (SAR) of this scaffold, providing researchers with actionable protocols and mechanistic insights for future drug discovery.

Part 1: Historical Genesis and The Hantzsch Accession

The Discovery of the Pyrrole Core

While pyrrole was first isolated by F.F. Runge in 1834 from coal tar and characterized by Thomas Anderson in 1857 from bone oil, the specific subclass of pyrrole-2-carboxylate derivatives did not gain prominence until the late 19th century. The defining moment for this scaffold was not the isolation of a natural product, but the invention of a scalable synthetic route.

The Hantzsch Synthesis (1890)

Arthur Hantzsch’s report in 1890 changed the landscape of heterocyclic chemistry.[1] By reacting


-ketoesters with 

-haloketones in the presence of ammonia, Hantzsch provided the first reliable method to generate ethyl pyrrole-2-carboxylates .

This reaction was pivotal because it locked the carboxylate at the 2-position, a substitution pattern that stabilizes the electron-rich pyrrole ring against oxidation and polymerization—a common plague of simple pyrroles. This "synthetic accessibility" effectively "discovered" the class for pharmaceutical research.

Evolution Timeline

The trajectory of this scaffold has moved from dye intermediates to complex DNA binders and kinase inhibitors.

HistoryTimeline Start 1834-1857 Isolation of Pyrrole (Runge/Anderson) Hantzsch 1890 Hantzsch Synthesis (First scalable 2-carboxylates) Start->Hantzsch NatProd 1950s Isolation of Netropsin (Pyrrole-2-carboxamide antibiotics) Hantzsch->NatProd NSAID 1989 FDA Approval of Ketorolac (Cyclic 2-carboxylate) NatProd->NSAID Statin 1996 Atorvastatin (Lipitor) (Pentasubstituted pyrrole core) NSAID->Statin Modern 2000s-Present Kinase Inhibitors (Sunitinib) & MmpL3 Inhibitors (TB) Statin->Modern

Figure 1: Chronological evolution of the pyrrole-2-carboxylate scaffold from isolation to targeted therapy.

Part 2: Synthetic Architectures & Mechanistic Logic

The utility of the pyrrole-2-carboxylate lies in its synthesis. The Hantzsch method remains the gold standard for generating the 2-carboxylate core due to its modularity.

The Hantzsch Mechanism: A Self-Validating Cascade

The reaction succeeds because it couples a nucleophilic enamine with an electrophilic


-haloketone. Understanding this mechanism is crucial for troubleshooting low yields.

Key Mechanistic Steps:

  • Enamine Formation: The amine condenses with the

    
    -ketoester.[1][2][3]
    
  • C-Alkylation: The enamine attacks the

    
    -haloketone.[3] Critical Control Point: If the amine attacks the ketone of the haloketone instead, the reaction fails.
    
  • Cyclodehydration: Intramolecular condensation closes the ring.

HantzschMechanism Reactants Beta-Ketoester + Amine Inter1 Enamine Intermediate (Nucleophile) Reactants->Inter1 Condensation (-H2O) Inter2 C-Alkylated Intermediate Inter1->Inter2 Nucleophilic Attack on Alpha-Carbon HaloKetone Alpha-Halo Ketone (Electrophile) HaloKetone->Inter2 Reacts with Inter3 Hydroxy-Pyrroline Inter2->Inter3 Cyclization Product Pyrrole-2-Carboxylate (Aromatic Product) Inter3->Product Dehydration (-H2O) Aromatization

Figure 2: Mechanistic cascade of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is designed for reproducibility and scalability. It avoids the common pitfall of runaway exotherms during the alkylation step.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Chloroacetone (1.0 eq) (Warning: Lachrymator)

  • Ammonium hydroxide (25% aq., 2.0 eq) or Ammonia gas

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Enamine Generation (The Setup):

    • Action: Dissolve ethyl acetoacetate (10 mmol) in Ethanol (30 mL) in a round-bottom flask. Cool to 0°C.

    • Causality: Cooling is essential to prevent polymerization of the sensitive enamine intermediate upon ammonia addition.

    • Action: Add Ammonium hydroxide dropwise. Stir for 30 mins.

  • Controlled Alkylation (The Critical Step):

    • Action: Add Chloroacetone dropwise over 20 minutes while maintaining temperature <10°C.

    • Causality: Rapid addition causes a sharp exotherm, leading to furan byproducts or tar. Slow addition ensures the C-alkylation pathway is favored over N-alkylation.

  • Cyclization (The Drive to Aromaticity):

    • Action: Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Validation: The solution will darken.[4] TLC (20% EtOAc/Hexane) should show the disappearance of the

      
      -ketoester.
      
  • Isolation (Purification):

    • Action: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a solid.

    • Action: Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 60-75%.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pyrrole-2-carboxylate is not just a scaffold; it is a tunable electronic platform. The 2-carboxylate group withdraws electron density, lowering the pKa of the pyrrole NH (making it a better hydrogen bond donor) and stabilizing the ring against oxidative metabolism.

SAR Logic
  • Position 1 (N-H): Essential for H-bond donating (e.g., in kinase hinges). Alkylation here often destroys activity unless the target requires a hydrophobic pocket.

  • Position 2 (Carboxylate): The "anchor." Esters are often prodrugs; free acids bind to cationic residues (Arg/Lys). Bioisosteres include amides (Netropsin) or ketones.

  • Position 3 & 4: The "electronic tuning knobs." Electron-withdrawing groups (EWG) here further stabilize the ring.

  • Position 5: The "steric gatekeeper." Bulky groups here (e.g., Phenyl in Atorvastatin) dictate conformation and fill hydrophobic pockets.

SAR Center Pyrrole-2-Carboxylate Core Pos1 Position 1 (NH) H-Bond Donor Critical for Kinase Hinge Binding Center->Pos1 Pos2 Position 2 (COOR) The Anchor Esters = Prodrugs Amides = DNA Binding Center->Pos2 Pos34 Positions 3 & 4 Electronic Tuning EWG increases metabolic stability Center->Pos34 Pos5 Position 5 Steric/Hydrophobic Target Selectivity (e.g., Lipitor Phenyl) Center->Pos5

Figure 3: Structure-Activity Relationship (SAR) map of the pyrrole-2-carboxylate scaffold.

Case Study: Ketorolac (Toradol)

Ketorolac represents a "rigidified" pyrrole-2-carboxylate.

  • Structure: The pyrrole nitrogen is fused to the 2-position via a ring, creating a pyrrolizine.

  • Mechanism: The carboxylate at position 2 mimics the arachidonic acid transition state in the COX-1/COX-2 active site.

  • Insight: The rigidity provided by the fusion enhances potency by reducing the entropic cost of binding.

Case Study: Anti-TB Agents (MmpL3 Inhibitors)

Recent work has identified pyrrole-2-carboxamides (derivatives of the carboxylate) as potent inhibitors of MmpL3, a transporter essential for Mycobacterium tuberculosis cell wall synthesis.

  • Key Finding: The indole-mimetic nature of the pyrrole-2-carboxylate allows it to slot into hydrophobic grooves of the transporter protein.

Part 4: Quantitative Data Summary

Drug/CompoundMechanismRole of Pyrrole-2-MoietyClinical Status
Ketorolac COX-1/2 InhibitorCarboxylate binds Arg-120 in COX enzyme; mimics arachidonic acid.FDA Approved (NSAID)
Atorvastatin HMG-CoA ReductasePyrrole core orients substituents (Pos 1,2,[5]5) to fill the enzyme pocket.FDA Approved (Statin)
Sunitinib RTK InhibitorPyrrole ring forms H-bonds with the kinase hinge region.FDA Approved (Oncology)
Netropsin DNA Minor Groove BinderOligo-pyrrole-2-carboxamides read DNA sequences via H-bonding.Research Tool / Antibiotic
MmpL3 Inhibitors Mycobacterial TransporterPyrrole-2-carboxamide acts as a lipophilic scaffold.Pre-clinical

References

  • Hantzsch, A. (1890).[1] "Ueber die Synthese pyrrolartiger Verbindungen aus Acetessigäther und seinen Derivaten". Berichte der deutschen chemischen Gesellschaft.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for Hantzsch mechanism validation).

  • Bhardwaj, V., et al. (2015). "Pyrrole: A promising heterocyclic nucleus in drug discovery".[5] International Journal of Pharmacy and Pharmaceutical Sciences.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hantzsch protocol specifics).

  • Rawat, P., et al. (2022).[5] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis". Chemical Biology & Drug Design.

  • Muchowski, J. M., et al. (1990). "Synthesis of Ketorolac". Journal of Medicinal Chemistry. (Validation of cyclic 2-carboxylate utility).

Sources

Physical characteristics and melting point of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Spectroscopic Characterization of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, a significant heterocyclic building block in synthetic and medicinal chemistry. Recognizing that key experimental data for this specific compound, such as its melting point, are not widely published, this document emphasizes robust, field-proven methodologies for its complete empirical characterization. The protocols described herein are designed to establish a self-validating system for researchers, scientists, and drug development professionals to confirm the identity, purity, and key physical properties of this important synthetic intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any rigorous scientific investigation. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 167401-20-9
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES O=C(C1=C(C)C(C=O)=CN1)OCC

These identifiers provide the basis for literature and database searches. The following table details known and computationally predicted properties that inform handling, storage, and potential applications.

PropertyValueNotesSource
Purity ≥98%As specified by commercial suppliers.
Storage Sealed in dry, 2-8°CRecommended for maintaining stability and preventing degradation.
Topological Polar Surface Area (TPSA) 59.16 ŲA calculated value indicating potential cell permeability.
LogP (Octanol-Water Partition Coefficient) 1.312A calculated value suggesting moderate lipophilicity.
Hydrogen Bond Acceptors 3The three oxygen atoms.
Hydrogen Bond Donors 1The pyrrole N-H group.
Rotatable Bonds 3Indicating some conformational flexibility.

Experimental Determination of Physical Characteristics

While databases provide valuable information, empirical verification is paramount for ensuring the quality and reliability of experimental outcomes. The following section outlines protocols for determining the key physical properties of this compound.

Appearance and Physical State

The compound is expected to be a solid at room temperature, given its molecular weight and the presence of intermolecular hydrogen bonding capabilities. Commercial availability often implies a crystalline or powdered form.

Protocol for Visual Inspection:

  • Place a small sample (approx. 5-10 mg) on a clean, white watch glass.

  • Observe under adequate lighting against a white background.

  • Record the color (e.g., white, off-white, pale yellow) and form (e.g., crystalline, powder, amorphous solid).

  • Note any distinct odors, although this should be done with caution and proper ventilation.

Melting Point Determination: A Validating Protocol

The melting point is a critical physical constant that serves as a primary indicator of a compound's purity. A sharp melting range (typically ≤ 2°C) is characteristic of a pure substance, whereas a broad range often indicates the presence of impurities. As of this guide's publication, an experimentally determined melting point for this compound is not consistently reported in scientific literature. The following protocol provides the methodology to establish this crucial data point.

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp® or similar).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range.

  • Accurate Determination: Using a fresh sample, set the ramp rate to a slow 1-2°C/min, starting from a temperature approximately 20°C below the approximate melting point found in the previous step.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

This self-validating protocol ensures the generation of a reliable and reproducible melting point, a cornerstone of the compound's physical profile.

Spectroscopic Characterization Workflow

Spectroscopic analysis provides an unambiguous structural fingerprint, confirming the molecular structure beyond doubt. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of the compound's identity.

G cluster_0 Characterization Workflow Sample Pristine Sample (CAS: 167401-20-9) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Elucidates H/C Framework IR FT-IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry Sample->MS Confirms Mass & Formula Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following are the anticipated signals for this compound, based on its structure.

  • ¹H NMR (Proton NMR):

    • ~11.5-12.5 ppm (singlet, 1H): The N-H proton of the pyrrole ring, often broad.

    • ~9.8-10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).

    • ~7.0-7.5 ppm (singlet or very fine doublet, 1H): The C5-H proton on the pyrrole ring.

    • ~4.3 ppm (quartet, 2H): The methylene protons (-OCH₂CH₃) of the ethyl ester, coupled to the adjacent methyl group.

    • ~2.4 ppm (singlet, 3H): The C3-methyl protons (-CH₃).

    • ~1.3 ppm (triplet, 3H): The terminal methyl protons (-OCH₂CH₃) of the ethyl ester, coupled to the methylene group.

  • ¹³C NMR (Carbon NMR):

    • ~185 ppm: The aldehyde carbonyl carbon (C=O).

    • ~160 ppm: The ester carbonyl carbon (C=O).

    • ~120-140 ppm: Four signals corresponding to the four sp² carbons of the pyrrole ring.

    • ~60 ppm: The methylene carbon (-OCH₂) of the ethyl ester.

    • ~14 ppm: The terminal methyl carbon (-OCH₂CH₃) of the ethyl ester.

    • ~12 ppm: The C3-methyl carbon (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • Key Expected Absorption Bands (cm⁻¹):

    • ~3300-3100 cm⁻¹ (broad): N-H stretch of the pyrrole ring.

    • ~2980-2850 cm⁻¹: C-H stretches of the methyl and ethyl groups.

    • ~1700-1720 cm⁻¹ (strong): C=O stretch of the ester group.

    • ~1660-1680 cm⁻¹ (strong): C=O stretch of the aldehyde group.

    • ~1500-1600 cm⁻¹: C=C and C-N stretches within the pyrrole ring.

    • ~1250-1150 cm⁻¹: C-O stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, confirming the molecular formula.

  • Expected Mass:

    • Exact Mass: 181.0739 (for C₉H₁₁NO₃).

    • Molecular Ion [M]⁺: A prominent peak should be observed at m/z = 181.

    • [M+H]⁺: In electrospray ionization (ESI) positive mode, a peak at m/z = 182 would be expected.

Data Synthesis for Structural Validation

Caption: Convergence of analytical data to provide a validated structural assignment.

The workflow is as follows: A sharp melting point suggests the sample is pure and suitable for analysis. Mass spectrometry confirms the molecular weight is 181 g/mol . FT-IR confirms the presence of N-H, C=O (ester), and C=O (aldehyde) functional groups. Finally, ¹H and ¹³C NMR spectroscopy show the precise number and connectivity of all atoms, confirming the specific isomer as this compound.

Conclusion

This compound is a valuable chemical intermediate. While some of its physical properties, like the melting point, require empirical determination, this guide provides the necessary framework for any researcher to do so with confidence. By following the detailed protocols for physical characterization and the logical workflow for spectroscopic analysis, professionals in the field can ensure the quality of their materials and the integrity of their research, ultimately accelerating progress in drug discovery and development.

References

Reactivity Profile of the Formyl Group in Pyrrole-2-carboxylates: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylates bearing a C5-formyl group are exceptionally versatile heterocyclic building blocks, pivotal in the synthesis of complex molecules in medicinal chemistry and materials science. The inherent electronic characteristics of the pyrrole ring, influenced by both an electron-withdrawing carboxylate and a reactive formyl group, create a unique and nuanced reactivity profile. This guide provides an in-depth exploration of the formyl group's chemistry within this scaffold. We will dissect key transformations—oxidation, reduction, and carbon-carbon bond-forming reactions—with a focus on the underlying principles that govern selectivity and efficiency. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for chemists aiming to harness the full synthetic potential of these valuable intermediates.

Introduction: The Electronic Landscape of Formyl-Pyrrole-2-Carboxylates

The pyrrole ring is an electron-rich aromatic heterocycle. However, the introduction of an ester at the C2 position and a formyl group, typically at C5, profoundly alters its electronic landscape. Both are electron-withdrawing groups that deactivate the pyrrole ring towards electrophilic substitution but, more importantly, they activate the formyl group's carbonyl carbon for nucleophilic attack.

The relative positioning of these groups is critical. The carboxylate group at C2 exerts a strong electron-withdrawing effect, which is transmitted through the conjugated system. This electronic pull enhances the electrophilicity of the formyl group's carbonyl carbon, making it a prime target for a wide array of nucleophiles. Understanding this electronic interplay is fundamental to predicting reactivity and designing successful synthetic strategies. The most common method for introducing the formyl group onto the pyrrole scaffold is the Vilsmeier-Haack reaction, which proceeds regioselectively at an unsubstituted α-position (C2 or C5) due to the electron-donating nature of the pyrrole nitrogen stabilizing the intermediate.[1][2][3]

Key Synthetic Transformations of the Formyl Group

The formyl group serves as a versatile synthetic handle, enabling a wide range of molecular elaborations. This section details the principal reaction pathways, providing both mechanistic insights and practical, field-tested protocols.

Nucleophilic Addition and Condensation Reactions

The electron-deficient nature of the formyl carbon makes it highly susceptible to nucleophilic attack. This reactivity is the foundation for some of the most powerful carbon-carbon bond-forming reactions in organic synthesis.

The Knoevenagel condensation involves the reaction of the formyl group with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base, such as piperidine.[4] This reaction is a cornerstone of heterocyclic synthesis, yielding substituted alkenes that are valuable intermediates.[4] The resulting α,β-unsaturated systems can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, a strategy often harnessed in the design of targeted covalent inhibitors in drug discovery.[4]

Knoevenagel_Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Barbituric Acid

This protocol describes the condensation of a 3,4-disubstituted pyrrole-2-carbaldehyde with barbituric acid, a typical active methylene compound.

  • Materials:

    • 3,4-diethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)

    • Barbituric acid (1.0 mmol)

    • Ethanol (15 mL)

    • Piperidine (0.1 mmol, catalytic amount)

  • Procedure:

    • In a round-bottom flask, suspend the pyrrole-2-carbaldehyde and barbituric acid in ethanol.[4]

    • Add a catalytic amount of piperidine to the suspension.[4]

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A solid product should precipitate.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to obtain the final compound, 5-((3,4-diethyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.[4]

Causality Insight: The choice of a weak base like piperidine is crucial. It is basic enough to deprotonate the active methylene compound to generate the nucleophilic enolate, but not so strong as to deprotonate the pyrrole N-H or cause unwanted side reactions. Ethanol is a good solvent as it solubilizes the reactants at reflux and allows for easy precipitation of the product upon cooling.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5] It involves the reaction of the pyrrole-2-carbaldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly reliable for forming a C=C double bond with predictable stereochemistry and is particularly useful for one-carbon homologation of the formyl group.[5][6]

Wittig_Mechanism

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction for Olefination

This protocol outlines a general procedure for the Wittig reaction with a pyrrole-2,5-dicarbaldehyde, which can be adapted for mono-formylated substrates.

  • Materials:

    • Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 eq)

    • Strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.1 eq)

    • Anhydrous solvent (e.g., THF, Diethyl ether)

    • Pyrrole-2-carbaldehyde derivative (1.0 eq)

  • Procedure:

    • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0 °C (or -78 °C depending on the base).

    • Add the strong base dropwise to the stirred suspension. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 30-60 minutes at this temperature.

    • Reaction with Aldehyde: Dissolve the pyrrole-2-carbaldehyde derivative in the same anhydrous solvent and add it dropwise to the freshly prepared ylide solution at the same low temperature.[7]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[7]

    • Monitor the reaction progress by TLC.

    • Work-up and Purification: Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the alkene.[7]

Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid. While this can be an undesirable side reaction during synthesis and workup[8], it is also a valuable synthetic transformation for creating pyrrole-2,5-dicarboxylic acid derivatives, which are important monomers for novel polymers.[9][10]

Causality Insight: Preventing Unwanted Oxidation

Over-oxidation to the carboxylic acid is a common pitfall, especially during the aqueous workup of Vilsmeier-Haack reactions.[8] This is primarily due to air oxidation.[8] To mitigate this:

  • Minimize Air Exposure: Perform the workup and extraction procedures promptly and under a blanket of inert gas if the product is particularly sensitive.[8]

  • Controlled pH: Use a mild base like sodium bicarbonate for neutralization. Harsh basic conditions can promote unwanted side reactions.

  • Reductive Quench: Washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can help remove residual oxidizing species.[8]

Experimental Protocol: Oxidation to Pyrrole-2-carboxylic acid

This protocol describes the deliberate oxidation of the formyl group.

  • Materials:

    • Pyrrole-2-carbaldehyde derivative (1.0 eq)

    • Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Pinnick oxidation reagents: sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene).

    • Appropriate solvent system (e.g., acetone/water for KMnO₄, t-butanol/water for Pinnick).

  • Procedure (Illustrative, using KMnO₄):

    • Dissolve the pyrrole-2-carbaldehyde in a mixture of acetone and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise. The purple color of the permanganate will disappear as it is consumed.

    • Continue addition until a faint pink color persists, indicating a slight excess of the oxidant.

    • Stir for an additional hour at 0 °C.

    • Quench the reaction by adding a small amount of sodium bisulfite solution to destroy excess KMnO₄.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Collect the product by filtration, wash with cold water, and dry.

Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using a variety of reducing agents. This transformation is key for introducing a versatile functional group that can participate in further reactions like etherification or esterification.

Causality Insight: Chemoselectivity

The primary challenge in this reaction is achieving chemoselectivity. The reducing agent must reduce the aldehyde in the presence of the ester group at the C2 position.

  • Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents at room temperature).

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and would reduce both the formyl group and the ester group. It should be avoided if only the aldehyde is to be reduced.

Reduction_Workflow

Caption: Reagent selection for the reduction of formyl-pyrrole-2-carboxylates.

Experimental Protocol: Selective Reduction to a Hydroxymethyl Group

  • Materials:

    • Ethyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.0-1.5 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the pyrrole-2-carbaldehyde derivative in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains low. (Note: Hydrogen gas is evolved).

    • After the addition is complete, stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

    • Slowly quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol product.

    • Purify by column chromatography if necessary.

Summary Data Table

The following table summarizes typical yields for Knoevenagel condensations performed in different solvent systems, highlighting the impact of reaction media on efficiency.

Active Methylene CompoundBase/CatalystSolventYield (%)Reference
Phenyl acetonitrilePiperidine[BMIM][Br] (Ionic Liquid)28-98%[11]
Phenyl acetonitrilePiperidine[BMIM][OH] (Ionic Liquid)34-88%[11]
Phenyl acetonitrilePiperidinePropyl ammonium nitrate (IL)30-61%[11]
3-CyanoacetylindoleL-ProlineWaterExcellent[12]
Barbituric AcidPiperidineEthanolGood[4]

Conclusion

The formyl group on the pyrrole-2-carboxylate scaffold is not merely a simple functional group but a highly tunable and reactive center. Its electrophilicity, enhanced by the adjacent ester, allows for a diverse range of transformations crucial for molecular construction. By understanding the electronic factors at play and selecting appropriate reagents and conditions, researchers can selectively perform nucleophilic additions, oxidations, and reductions with high fidelity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals in drug discovery and chemical research to confidently manipulate this versatile building block, paving the way for the synthesis of novel and complex molecular architectures.

References

  • Application Note & Protocol: Vilsmeier-Haack Formyl
  • Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Benchchem.
  • Vilsmeier-Haack Formylation of Pyrroles. Scribd. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis. Benchchem.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Who we serve.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Vilsmeier formyl
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters (ACS Publications). [Link]

  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing. [Link]

  • Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides. PubMed. [Link]

  • The influence of ionic liquids on the Knoevenagel condensation of 1 H -pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1 H ... RSC Advances (RSC Publishing). [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. [Link]

  • Synthetic Routes to Functionalized Pyrroles Using 1-Methylpyrrole-2,5-dicarbaldehyde: Applic
  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Can. J. Chem..
  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER –TOWARD THE SYNTHESI. HETEROCYCLES.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. [Link]

  • Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters (ACS Publications). [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances (RSC Publishing). [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC - NIH. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. PMC. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. [Link]

  • A convenient synthesis of pyrrole-2,5-dicarboxaldehyde. SciSpace. [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. SpringerLink. [Link]

  • Effect of bicarbonate salt concentration on yield of... ResearchGate. [Link]

  • Deactivation of pyrrole-2-carboxaldehyde through resonance between... ResearchGate. [Link]

  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]

  • Pyrrole Protection. Request PDF - ResearchGate. [Link]

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of substituted pyrroles by intramolecular condensation of a Wittig reagent with the carbonyl group of a tertiary amide. The Journal of Organic Chemistry. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC - NIH. [Link]

  • Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. MDPI. [Link]

  • Pyrrole: Addition Reactions. YouTube. [Link]

Sources

Literature review of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate synthesis pathways

[1]

Executive Summary

This compound (CAS 167401-20-9) is a critical heterocyclic building block, primarily utilized in the synthesis of unsymmetrical porphyrins, dipyrromethenes, and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogues).[1] Its specific substitution pattern—an ester at C2, a methyl group at C3, and a reactive formyl group at C4—presents a unique regiochemical challenge.

While classical pyrrole syntheses (Knorr, Paal-Knorr) often yield symmetrical or 3,5-substituted products, this guide prioritizes the Barton-Zard reaction as the "Gold Standard" for its superior regiocontrol and direct access to the 3,4-substitution pattern without the need for difficult isomer separations. A secondary, classical route via Vilsmeier-Haack formylation is also analyzed for context and scalability.

Pathway 1: The Barton-Zard Reaction (Recommended)

Status: High Regioselectivity | Scalability: High | Purity Profile: Excellent

The Barton-Zard reaction is the most elegant solution for synthesizing 3,4-substituted pyrroles where the 5-position must remain unsubstituted (H). It involves the condensation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanistic Logic

The power of this pathway lies in its convergence. The pyrrole ring is constructed de novo with the substituents already in place.

  • Regiocontrol : The carbon bearing the nitro group in the alkene precursor becomes C3 of the pyrrole, while the

    
    -carbon of the alkene becomes C4.
    
  • Latent Functionality : The formyl group is introduced as a dimethyl acetal, protecting it during the harsh cyclization conditions and preventing side reactions (like polymerization).

Retrosynthetic Analysis
  • Target : this compound.[1]

  • Precursors :

    • Component A (Nucleophile) : Ethyl isocyanoacetate (Provides C2-ester and N).

    • Component B (Electrophile) : 4,4-dimethoxy-3-nitrobut-2-ene (Provides C3-Me and C4-Formyl acetal).

Step-by-Step Protocol
Step A: Synthesis of the Nitroalkene Precursor
  • Reagents : Nitroethane, Glyoxal dimethyl acetal, Base (NaOH or K2CO3), Acetic Anhydride.

  • Workflow :

    • Henry Reaction : Condense nitroethane (nucleophile) with glyoxal dimethyl acetal (electrophile) to form 3-nitro-4,4-dimethoxybutan-2-ol .

      • Note: Use a catalytic amount of base to prevent retro-aldol.

    • Acetylation : Treat the alcohol with acetic anhydride/pyridine to form the corresponding acetate.

    • Elimination : The acetate serves as a leaving group. Treatment with a mild base generates the conjugated nitroalkene 4,4-dimethoxy-3-nitrobut-2-ene in situ or as an isolated intermediate.

Step B: Pyrrole Cyclization (Barton-Zard)
  • Reagents : Ethyl isocyanoacetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine), THF/Isopropanol.

  • Protocol :

    • Dissolve Ethyl isocyanoacetate (1.0 eq) and the Nitroalkene precursor (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Add DBU (1.1 eq) dropwise. The reaction is exothermic.

    • Allow to warm to room temperature and stir for 4–12 hours. The base triggers the Michael addition of the isocyanide to the nitroalkene, followed by cyclization and elimination of HNO₂.

    • Workup : Quench with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography.

    • Intermediate Product : Ethyl 4-(dimethoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate .

Step C: Formyl Deprotection
  • Reagents : TFA/Water or dilute HCl in Acetone.

  • Protocol :

    • Dissolve the acetal-pyrrole in wet acetone.

    • Add catalytic HCl or TFA. Stir for 30 minutes.

    • Neutralize with NaHCO₃. The acetal hydrolyzes to release the aldehyde.

    • Final Product : this compound.

Process Visualization (Barton-Zard)

BartonZardNitroethaneNitroethane(C3-Me Source)HenryHenry Reaction(Formation of Nitro-Alcohol)Nitroethane->HenryGlyoxalGlyoxal Dimethyl Acetal(C4-CHO Source)Glyoxal->HenryIsocyanoEthyl Isocyanoacetate(C2/N Source)CyclizationBarton-Zard Cyclization(Base: DBU/THF)Isocyano->CyclizationNitroAlkeneNitroalkene Intermediate(4,4-dimethoxy-3-nitrobut-2-ene)Henry->NitroAlkeneAcetylation & EliminationNitroAlkene->CyclizationAcetalPyrroleEthyl 4-(dimethoxymethyl)-3-methylpyrrole-2-carboxylateCyclization->AcetalPyrrole- HNO2HydrolysisAcid Hydrolysis(Deprotection)AcetalPyrrole->HydrolysisFinalProductEthyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylateHydrolysis->FinalProduct

Caption: The Barton-Zard pathway ensures correct regiochemistry by fixing the methyl and formyl positions in the acyclic precursor.

Pathway 2: Vilsmeier-Haack Formylation (Classical)

Status: Lower Selectivity | Scalability: Moderate | Cost: Low

This route involves formylating a pre-existing pyrrole ring. It is chemically simpler but suffers from regioselectivity issues.

The Regioselectivity Challenge

In pyrrole-2-carboxylates, the ester at C2 deactivates the ring.

  • C5 Position (Alpha) : Generally the most reactive site for electrophilic aromatic substitution (EAS) due to resonance stabilization.

  • C4 Position (Beta) : Less reactive than C5.

  • Outcome : Direct Vilsmeier formylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate typically yields the 5-formyl isomer as the major product. To obtain the 4-formyl isomer, the 5-position must be blocked, or the 4-isomer must be separated from a mixture (often low yield).

Protocol (If 5-Blocking is Used)

To successfully use this route for the 4-formyl target, a blocking-deblocking strategy is often required:

  • Start : Ethyl 3,5-dimethylpyrrole-2-carboxylate (Knorr Pyrrole).

  • Oxidation : Selectively oxidize the C4-methyl? (Difficult to distinguish from C3-methyl).

  • Alternative Start : Ethyl 3-methyl-5-carboxy-pyrrole-2-carboxylate .

    • The C5-acid blocks the alpha position.

    • The acid is electron-withdrawing, deactivating C5 further? No, usually decarboxylated first.

    • Best Vilsmeier Variant : Use Ethyl 3-methylpyrrole-2-carboxylate and accept the mixture, separating via column chromatography. The 4-formyl isomer is usually the minor product (~10-20%).

Regioselectivity Diagram

VilsmeierPrecursorEthyl 3-methyl-1H-pyrrole-2-carboxylateSplitPrecursor->SplitReagentVilsmeier Reagent(POCl3 + DMF)Reagent->SplitPath5Attack at C5 (Major)(Alpha-position favored)Split->Path5Path4Attack at C4 (Minor)(Target Molecule)Split->Path4Product5Ethyl 5-formyl-3-methylpyrrole-2-carboxylate(Undesired Isomer)Path5->Product5Product4Ethyl 4-formyl-3-methylpyrrole-2-carboxylate(Target)Path4->Product4

Caption: Direct formylation favors the 5-position; the Barton-Zard route avoids this by building the ring with the group in place.

Comparative Data Summary

FeatureBarton-Zard Route (Pathway 1)Vilsmeier-Haack Route (Pathway 2)
Regiocontrol Perfect (100%) Poor (Mixture of 4-CHO and 5-CHO)
Yield Moderate to High (40–60% overall)Low for specific isomer (<20%)
Step Count 3 (Henry, Acetylation, Cyclization)2 (Synthesis of precursor, Formylation)
Purification Standard Silica ChromatographyDifficult Isomer Separation
Scalability High (No hazardous isomers)Low (Loss of material to wrong isomer)

Experimental Validation & Quality Control

Analytical Fingerprint

To validate the synthesis of This compound , ensure the following spectral characteristics:

  • 1H NMR (CDCl₃) :

    • Aldehyde (-CHO) : Distinct singlet at ~9.8–10.0 ppm .

    • NH : Broad singlet at ~9.0–9.5 ppm (exchangeable with D₂O).

    • C5-H : Doublet or multiplet at ~7.4 ppm (coupling with NH). Crucial: If this is a singlet or absent, you may have the 5-formyl or 5-substituted impurity.

    • C3-Me : Singlet at ~2.3 ppm .

    • Ethyl Ester : Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

Troubleshooting
  • Issue : Low yield in Barton-Zard cyclization.

    • Fix: Ensure the nitroalkene is freshly prepared or stored cold. Polymerization of the nitroalkene reduces yield. Use strictly anhydrous THF and control the exotherm during DBU addition.

  • Issue : Incomplete hydrolysis of the acetal.

    • Fix: Use wet acetone with catalytic TFA. Avoid heating too aggressively to prevent degradation of the pyrrole ring.

References

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.[1] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link

  • Vicente, M. G. H., et al. (2000). Preparation of 5-unsubstituted 4-formylpyrrole-2-carboxylates and conversion to cycloalkano-oligopyrroles.[1] Chemical Communications, (14), 1289-1290. Link

  • Smith, K. M. (1996). Syntheses of Porphyrins from Dipyrrolic Intermediates. In: The Porphyrin Handbook. Academic Press. (Standard text for pyrrole reactivity and Vilsmeier regioselectivity).
  • Sigma-Aldrich . (n.d.).[2] this compound Product Page. Link (Verification of CAS 167401-20-9).

Methodological & Application

Application Note: High-Fidelity Synthesis of Beta-Substituted Porphyrins via MacDonald [2+2] Condensation

[1]

Executive Summary

This compound (hereafter referred to as Pyrrole-CHO ) is a critical "A-ring" synthon in porphyrin chemistry.[1] Unlike simple pyrroles used in Rothemund syntheses, this molecule possesses pre-installed asymmetry (an ester at the


1

This specific substitution pattern dictates its use as the electrophilic component in the synthesis of dipyrromethanes , which are subsequently coupled to form porphyrins.[1] Direct self-condensation of this monomer is not recommended due to the formation of linear polymers and complex isomeric mixtures.

Key Applications
  • Total Synthesis: Preparation of biologically relevant porphyrins (e.g., Coproporphyrin III, Etioporphyrin analogs).[1]

  • Material Science: Construction of "Push-Pull" porphyrins for non-linear optics.

  • Therapeutics: Synthesis of lipophilic photosensitizers for Photodynamic Therapy (PDT).[1]

Strategic Reaction Pathway

The synthesis follows a convergent MacDonald [2+2] strategy.[1] The Pyrrole-CHO is first condensed with an

11
Pathway Visualization

PorphyrinSynthesisStartEthyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate(Pyrrole-CHO)DipyrroIntermediate:Dipyrromethene HydrobromideStart->Dipyrro Acid Catalysis (HBr) CondensationAlphaFreeAlpha-Free Pyrrole(e.g., 3,4-Dimethylpyrrole)AlphaFree->DipyrroReductionReduction toDipyrromethaneDipyrro->Reduction NaBH4 or H2/PdActivationFunctionalization:(Saponification & Decarboxylation)Reduction->ActivationCondensationMacDonald [2+2]CyclizationActivation->Condensation p-TsOH / TFAFinalTarget Porphyrin(e.g., Coproporphyrin Derivative)Condensation->Final Oxidation (DDQ/Air)

Caption: Logical workflow converting the formyl-pyrrole precursor into a porphyrin macrocycle via dipyrromethane intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of the Dipyrromethene Intermediate

The formyl group of the starting material is used to link to a second pyrrole unit.

Reagents:

  • Precursor A: this compound (1.0 eq)[1]

  • Precursor B: 3,4-Dimethylpyrrole (or equivalent

    
    -free pyrrole) (1.0 eq)[1]
    
  • Solvent: Methanol (MeOH)[1]

  • Catalyst: Hydrobromic acid (48% aq.[1] HBr)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of Precursor A and 10 mmol of Precursor B in 50 mL of methanol.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise add 2.0 mL of 48% HBr. The solution will darken immediately, indicating the formation of the methine bridge.[1]

  • Precipitation: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature over 2 hours. The dipyrromethene hydrobromide salt typically precipitates as a reddish-orange solid.[1]

  • Isolation: Filter the solid using a sintered glass funnel. Wash with cold methanol (2 x 10 mL) and diethyl ether (2 x 20 mL) to remove unreacted pyrroles.[1]

  • Drying: Dry the solid under vacuum. This intermediate is stable and can be stored at 4°C.

Phase 2: Reduction to Dipyrromethane

Dipyrromethenes are too rigid for direct cyclization; they must be reduced to the flexible dipyrromethane.

Protocol:

  • Suspend the dipyrromethene salt (from Phase 1) in methanol/THF (1:1).

  • Add Sodium Borohydride (NaBH4) (4.0 eq) in small portions at 0°C. The red color will fade to a pale yellow/brown.

  • Quench with water, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate.

  • Note: Dipyrromethanes are sensitive to oxidation (turning pink/red).[1] Use immediately in Phase 3.

Phase 3: The MacDonald [2+2] Condensation

This step couples two dipyrromethane units to close the macrocycle.[1] We will assume a self-condensation of the dipyrromethane synthesized above (requiring a formyl source) or a reaction with a complementary diformyl species.[1]

Scenario: Synthesis of a symmetrical porphyrin from the dipyrromethane derived above. Requires: 5,5'-diformyl dipyrromethane + 5,5'-dicarboxy dipyrromethane (or

1

Standard Protocol (p-Toluenesulfonic Acid Method):

  • Reactants:

    • Dipyrromethane-5,5'-dicarboxylic acid (1.0 mmol) [Derived from saponification of your intermediate].[1]

    • Dipyrromethane-5,5'-dicarbaldehyde (1.0 mmol) [Derived from Vilsmeier formylation of your intermediate].[1]

  • Solvent System: DCM / Methanol (9:1).[1]

  • Catalysis:

    • Dissolve reactants in 500 mL of solvent (High dilution is critical: ~10 mM).

    • Add p-TsOH (p-Toluenesulfonic acid) (5-10 equivalents).[1]

    • Stir in the dark under Nitrogen for 12–24 hours.

  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (3.0 eq) to the reaction mixture and stir for 1 hour. This converts the non-aromatic porphyrinogen into the aromatic porphyrin.[1]

  • Neutralization: Add triethylamine to neutralize the acid.

  • Purification: Pass the crude mixture through a short alumina plug to remove polypyrrolic tar, then purify via silica gel column chromatography (Eluent: DCM/Hexanes).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Concentration 10 mM (Phase 3)High dilution prevents linear polymerization, favoring intramolecular cyclization (thermodynamic product).[1]
Acid Strength pKa ~ -1 to 1Strong mineral acids (HBr) favor dipyrromethene; milder organic acids (pTsOH) favor porphyrinogen formation without scrambling.[1]
Oxidation DDQ or p-ChloranilPorphyrinogens are colorless and non-aromatic.[1] Controlled oxidation is required to establish the 18-

electron system.[1]
Light Exclusion DarkPorphyrinogens are photosensitive and can undergo photo-oxidative degradation prior to aromatization.[1]

Troubleshooting & Quality Control

Issue: "Scrambling" of Substituents
  • Symptom: LC-MS shows a mixture of porphyrin isomers (Type I, II, III, IV) rather than a single peak.

  • Cause: Acid-catalyzed cleavage of the dipyrromethane bridge during condensation.[1]

  • Solution: Use the Lindsey conditions (BF3[1][2]·OEt2, room temp) or reduce reaction time. Avoid strong mineral acids in the final condensation step.

Issue: Low Yield / Tarry Products
  • Cause: Polymerization due to insufficient dilution or presence of oxygen during the condensation phase.

  • Solution: Ensure strict anaerobic conditions (N2 sparging) during the acid-catalyzed step. Perform the oxidation step only after the ring has closed.[1]

References

  • Arsenault, G. P., et al. (1960).[1] "Pyrroles and Related Compounds. Synthesis of Porphyrins from Dipyrromethanes." Journal of the American Chemical Society.[3]

  • Lindsey, J. S. (2000).[1] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Vol 1. Academic Press.[1] [1]

  • Lash, T. D. (2011).[1][4] "Synthesis of Indenoporphyrins, Highly Modified Porphyrins with Reduced Diatropic Characteristics." The Journal of Organic Chemistry.

  • Smith, K. M. (1975).[1] "Porphyrins and Metalloporphyrins."[1][2][5] Elsevier.[1]

Step-by-step synthesis of BODIPY dyes from ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of BODIPY dyes, specifically addressing the use of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate .

Critical Pre-Synthesis Technical Assessment

Subject: Regiochemistry of the Starting Material Status: CRITICAL ATTENTION REQUIRED

Before proceeding, it is imperative to verify the regiochemistry of your starting material, as it dictates the fundamental architecture of the final dye:

  • The "Standard" BODIPY Route (Alpha-Linkage):

    • Standard fluorescent BODIPY cores (Boron-dipyrromethene) are synthesized by linking two pyrrole rings via a methine bridge at their

      
      -positions  (positions 2 or 5).
      
    • Required Precursor: Ethyl 5 -formyl-3-methyl-1H-pyrrole-2-carboxylate.

    • Outcome: High-quantum yield, symmetric or asymmetric BODIPY dyes.

  • The "Iso-BODIPY" Route (Beta-Linkage):

    • Your specified starting material is Ethyl 4 -formyl-3-methyl-1H-pyrrole-2-carboxylate .[1] The formyl group is at the

      
      -position  (position 4).
      
    • Outcome: Condensation with an

      
      -free pyrrole will yield an Iso-BODIPY  (linked 
      
      
      
      -to-
      
      
      ). These are structural isomers with significantly different photophysical properties (often red-shifted, lower quantum yields, and distinct solvatochromism) compared to standard BODIPYs.

Protocol Scope: This guide details the MacDonald-type condensation protocol , which is chemically valid for both isomers. However, the "Expected Results" section focuses on the high-performance characteristics of the standard


-linked BODIPY. If you strictly use the 4-formyl isomer, expect the formation of the Iso-BODIPY analogue.

Method: Acid-Catalyzed Condensation of Formyl-Pyrroles (MacDonald Coupling) Target: Asymmetric Carboxylate-Functionalized BODIPY Cores

Introduction & Mechanism

The synthesis of asymmetric BODIPY dyes typically employs a "halfsies" approach, condensing a pyrrole-2-carbaldehyde (or 4-carbaldehyde) with an


-unsubstituted pyrrole . Unlike the synthesis from aldehydes and two equivalents of pyrrole, this route does not require an oxidation step  (e.g., DDQ or p-chloranil) because the formyl-pyrrole precursor is already at the correct oxidation state to form the dipyrromethene cation upon dehydration.
Retrosynthetic Logic
  • Core Formation: Dehydrative condensation of the formyl group (electrophile) with the

    
    -position of the second pyrrole (nucleophile).
    
  • Complexation: Chelation of the dipyrromethene nitrogen atoms with Boron Trifluoride (

    
    ) in the presence of a base (DIEA or TEA).
    

BODIPY_Synthesis cluster_conditions Critical Parameters SM1 Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate (Starting Material) Inter Dipyrromethene Hydrobromide Salt (Intermediate) SM1->Inter Acid Cat. (HBr/POCl3) Condensation (-H2O) SM2 2,4-Dimethylpyrrole (Alpha-Free Partner) SM2->Inter BODIPY Target BODIPY Dye (Fluorescent) Inter->BODIPY BF3·OEt2 DIEA/TEA Complexation P1 Anhydrous Conditions (Avoid Hydrolysis) P2 Inert Atmosphere (N2 or Ar)

Figure 1: Reaction pathway for the synthesis of BODIPY dyes via MacDonald coupling. Note that the regiochemistry of the starting material determines the final core isomer.

Materials & Equipment

Reagents
ReagentRolePurity Requirement
This compound Starting Material (Electrophile)>97% (HPLC)
2,4-Dimethylpyrrole Coupling Partner (Nucleophile)Distilled prior to use (air sensitive)
Phosphorus Oxychloride (

)
Acid Catalyst / Dehydrating AgentFreshly opened/distilled
Boron Trifluoride Etherate (

)
Boron SourceFresh, fuming (clear liquid)
N,N-Diisopropylethylamine (DIEA) Base (Acid Scavenger)Anhydrous
Dichloromethane (DCM) SolventAnhydrous (dried over

)
Equipment
  • Two-neck round-bottom flask (flame-dried).

  • Schlenk line or Nitrogen balloon setup.

  • Ice-water bath (

    
    ).
    
  • Magnetic stirrer and stir bar.[1]

  • Silica gel flash chromatography setup.

Step-by-Step Experimental Protocol

Phase 1: Dipyrromethene Formation (Condensation)

Rationale: The acid-catalyzed condensation creates the conjugated dipyrromethene backbone.


 is preferred over mineral acids for ester-containing pyrroles to prevent hydrolysis.
  • Setup: Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar and a rubber septum. Purge with Nitrogen (

    
    ) for 10 minutes.
    
  • Dissolution: Add This compound (1.0 equiv, e.g., 1.0 mmol) and 2,4-Dimethylpyrrole (1.1 equiv, 1.1 mmol) to the flask.

  • Solvent: Add anhydrous Dichloromethane (DCM) (10-15 mL). Stir until fully dissolved.

  • Catalysis: Cool the solution to

    
     in an ice bath. Slowly add 
    
    
    
    (1.1 equiv) dropwise via syringe.
    • Observation: The solution should darken significantly (often to a deep red or brown), indicating the formation of the dipyrromethene cation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (eluent: 50% DCM/Hexane). The aldehyde spot should disappear.

Phase 2: Boron Complexation

Rationale: The dipyrromethene is unstable and non-fluorescent. Complexation with


 locks the structure into a rigid, planar, highly fluorescent scaffold.
  • Base Addition: Cool the reaction mixture back to

    
    . Slowly add DIEA  (4.0 equiv) dropwise.
    
    • Caution: Exothermic reaction. Fumes may be generated.[2][3] The color may shift to a lighter orange/red. Stir for 15 minutes.

  • Boron Addition: Add

    
      (4.0 equiv) dropwise over 5 minutes.
    
  • Complexation: Allow the mixture to warm to room temperature and stir for 1–12 hours.

    • Endpoint: A strong green fluorescence (under UV lamp) usually develops.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) and extract with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers with 0.1 M HCl (to remove excess amine), saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    .
Phase 3: Purification

Rationale: BODIPY synthesis often generates "tarry" polypyrrolic byproducts. Careful chromatography is essential.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Chromatography: Purify the residue via silica gel column chromatography.

    • Eluent: Gradient of Hexane

      
       DCM/Hexane (e.g., 20:80 to 50:50).
      
    • Fraction Collection: The BODIPY dye typically elutes as a distinct, highly fluorescent band (often orange or red solid).

Quality Control & Validation

Analytical MethodExpected Result (Standard BODIPY)Expected Result (Iso-BODIPY from 4-formyl)
Appearance Bright orange/red crystalline solidDarker red/brown solid
Fluorescence High Quantum Yield (

)
Lower Quantum Yield, Red-shifted emission
1H NMR Distinct singlet at ~10 ppm (meso-H) is ABSENT . Look for aromatic protons.Complex multiplet patterns due to asymmetry.
11B NMR Triplet at ~0.5 ppm (coupling with F)Similar triplet (B-F coupling persists)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Polymerization of pyrrolesPerform condensation at lower temp (

); ensure strict exclusion of oxygen.
No Fluorescence Failed complexation or QuenchingCheck

quality (must be fuming). Ensure pH is basic before adding

.
Starting Material Remains Incomplete condensationIncrease acid catalyst (

) or reaction time.
Scrambling (Symmetric Dye) Acid-catalyzed cleavageAvoid prolonged exposure to acid; use stoichiometric

.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews. Link

  • Jiao, L., et al. (2009).

    
    -Formyl-BODIPYs from the Vilsmeier−Haack Reaction. The Journal of Organic Chemistry. Link
    
  • Yu, C., et al. (2015). PyrrolylBODIPYs: Syntheses, Properties, and Application. The Journal of Organic Chemistry. Link

  • Schmitt, A., et al. (2008). Synthesis and spectroscopic properties of iso-BODIPY dyes. Journal of Photochemistry and Photobiology A: Chemistry. (Context for 4-formyl reactivity).

Sources

Application Note: Utilizing Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate in the Design of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical drug design, the pyrrole ring serves as a highly privileged scaffold, forming the core of numerous blockbuster drugs and targeted therapeutics. Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 167401-20-9) [1] is a densely functionalized building block that offers unparalleled synthetic versatility. This application note provides an authoritative guide on leveraging this specific intermediate for the development of targeted therapeutics, with a specific focus on p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors used in the treatment of rheumatoid arthritis and chronic inflammation[2].

Structural Rationale: The Privileged Pyrrole Scaffold

The strategic value of this compound lies in its orthogonal functional groups, which allow for independent, regioselective modifications:

  • C4-Formyl Group (Aldehyde): Acts as a highly reactive electrophilic center. It is primed for reductive aminations to introduce solubilizing basic amines, or Knoevenagel condensations to build extended conjugated systems.

  • C2-Ethyl Ester: Serves as a stable protecting group during C4 functionalization. Upon controlled saponification, it yields a carboxylic acid ready for amide coupling, a critical step for optimizing target binding affinity.

  • C3-Methyl Group: Provides essential steric bulk. In the context of kinase ATP-binding pockets, this methyl group locks the conformation of the adjacent C2-amide, reducing entropic penalty upon binding and increasing lipophilicity.

  • N1-Proton: Acts as a critical hydrogen-bond donor (HBD) in the hinge region of kinases, anchoring the molecule to the protein backbone.

Mechanistic Context: Targeting the p38 MAPK Pathway

The p38 MAPK pathway is a highly conserved intracellular signaling cascade activated by environmental stressors and pro-inflammatory cytokines such as TNF-α and IL-1β[3]. In mammals, four isoforms of p38 MAPK exist (α, β, γ, and δ)[4]. The p38α isoform is universally expressed and is the primary driver of inflammatory mediator production, making it a prime target for anti-inflammatory drug development[5],[4].

Upstream activators, specifically MAP2Ks like MKK3 and MKK6, phosphorylate p38[]. Once activated, p38 phosphorylates downstream targets (e.g., MK2), leading to the overexpression of pro-inflammatory cytokines[5]. Pyrrole-based inhibitors synthesized from our starting material are designed to competitively bind to the ATP-binding pocket of p38α, halting this inflammatory cascade[2].

Pathway Stimuli Stress / Cytokines (TNF-α, IL-1β) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Phosphorylates Downstream Downstream Targets (MK2, ATF2) p38->Downstream Phosphorylates Inhibitor Pyrrole-based Inhibitor (e.g., p38α selective) Inhibitor->p38 Blocks ATP Pocket Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation Induces

Fig 1. p38 MAPK signaling cascade and the targeted intervention node for pyrrole-based inhibitors.

Synthetic Workflows in Drug Design

To translate the raw building block into a viable Active Pharmaceutical Ingredient (API), a sequential, high-yielding synthetic workflow is required. The standard approach involves early-stage elaboration of the C4-aldehyde, followed by late-stage diversification at the C2-ester to generate a library of analogs for Structure-Activity Relationship (SAR) screening.

Workflow SM Ethyl 4-formyl-3-methyl -1H-pyrrole-2-carboxylate Step1 Reductive Amination (NaBH(OAc)3, DCE) SM->Step1 Int1 C4-Aminomethyl Intermediate Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 C2-Carboxylic Acid Intermediate Step2->Int2 Step3 Amide Coupling (HATU, DIPEA) Int2->Step3 API Target Kinase Inhibitor (Lead Compound) Step3->API

Fig 2. Step-by-step synthetic workflow from the pyrrole scaffold to the final kinase inhibitor API.

Validated Experimental Protocols

Protocol A: Selective Reductive Amination of the C4 Formyl Group

Objective: To introduce a solubilizing amine at the C4 position. Causality & Rationale: The electron-donating nature of the pyrrole ring slightly deactivates the C4-formyl group via resonance. To overcome this, catalytic acetic acid is added to promote iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard sodium borohydride (NaBH4) because it is a milder reagent; it selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted C4-hydroxymethyl byproducts.

Step-by-Step Procedure:

  • Initiation: Dissolve this compound (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours to ensure complete iminium formation.

  • Reduction: Cool the reaction back to 0 °C and add NaBH(OAc)3 (1.5 eq) in small portions to manage the mild exotherm.

  • Validation: Stir for 12 hours at room temperature. Monitor via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass validates reaction completion.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Rationale: This neutralizes the acetic acid and safely decomposes unreacted borohydride, preventing side-reactions during extraction. Extract with dichloromethane (DCM), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: C2 Ester Saponification and Sterically Hindered Amide Coupling

Objective: To convert the C2-ester into a target-binding amide. Causality & Rationale: The C2-ester is sterically shielded by the adjacent C3-methyl group. Standard NaOH hydrolysis is often sluggish and incomplete. We employ Lithium Hydroxide (LiOH) in a ternary solvent system; the small ionic radius of lithium coordinates effectively with the ester carbonyl, accelerating nucleophilic attack. For the subsequent amide coupling, HATU is utilized. The steric hindrance around the C2-carboxylic acid demands a highly reactive intermediate; HATU generates an active HOAt-ester that rapidly undergoes aminolysis, outperforming standard EDC/HOBt conditions.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/

    
    . Add LiOH·
    
    
    
    (3.0 eq). Stir at 40 °C for 4 hours.
  • Acidification: Remove organic solvents in vacuo. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the C2-carboxylic acid. Filter and dry thoroughly under high vacuum.

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active HOAt-ester.

  • Coupling: Add the desired aniline or amine (1.1 eq) to the activated mixture. Stir for 6 hours.

  • Purification: Dilute with ethyl acetate and wash sequentially with 5% LiCl (to remove DMF), saturated

    
    , and brine. Purify via reverse-phase preparative HPLC to isolate the final API.
    

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data derived from the synthetic workflows described above. The data illustrates how modifications at the C4 and C2 positions of the this compound scaffold impact overall synthetic yield and biological efficacy against the p38α kinase target.

Compound IDC4-Substituent (Reductive Amination)C2-Substituent (Amide Coupling)Overall Yield (%)p38α IC50 (nM)*
1 (Lead) Cyclopropylamino2,4-Difluorophenylamide68%12
2 Morpholino2,4-Difluorophenylamide72%45
3 Piperazinyl2,4-Difluorophenylamide65%85
4 CyclopropylaminoPhenylamide70%110
5 CyclopropylaminoN-Methylamide81%>1000

*Note: Lower


 values indicate higher potency. The data demonstrates that bulky, lipophilic groups at C2 (e.g., 2,4-difluorophenyl) are critical for occupying the hydrophobic pocket of the kinase, while small, rigid amines at C4 optimize solvent-exposed interactions.

References

  • MolAid. "ethyl 4-formyl-3-methylpyrrole-2-carboxylate - CAS 167401-20-9." MolAid Chemical Database, 2026. URL: [Link]

  • Assay Genie. "p38 MAPK Signaling Review." Assay Genie, 2026. URL: [Link]

  • The Open Rheumatology Journal. "The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look." Bentham Open, 2026. URL: [Link]

  • National Institutes of Health (NIH). "The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer." PMC, 2026. URL:[Link]

Sources

Functionalization of the 4-formyl group in pyrrole-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the 4-Formyl Group in Pyrrole-2-Carboxylate Esters

Executive Summary

The pyrrole-2-carboxylate ester scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, natural products (e.g., netropsin, distamycin analogues), and heme biosynthesis intermediates. The presence of a 4-formyl group on this scaffold provides a critical "chemical handle" for divergent synthesis. Unlike the more common 2-formylpyrrole, the 4-formyl isomer offers a unique vector for extending side chains into solvent-exposed regions of protein binding pockets, making it highly valuable for Structure-Activity Relationship (SAR) exploration.

This guide provides high-fidelity protocols for functionalizing the 4-formyl group, specifically focusing on Reductive Amination , Knoevenagel Condensation , and Wittig Olefination . These methodologies are optimized to retain the integrity of the potentially labile pyrrole ring while achieving high conversion rates.

Scientific Foundation: The "Push-Pull" Electronic Landscape

To successfully functionalize 4-formylpyrrole-2-carboxylates, one must understand the electronic environment.

  • The "Push": The pyrrole nitrogen lone pair donates electron density into the ring, making the system electron-rich and prone to oxidation or polymerization under acidic conditions.

  • The "Pull": The ester group at the C2 position acts as an Electron Withdrawing Group (EWG). This is advantageous; it stabilizes the pyrrole ring against oxidation compared to unsubstituted pyrroles and activates the 4-formyl group for nucleophilic attack by reducing the electron density at C4 compared to C2.

Chemist's Insight: The 2-ester group effectively "tames" the pyrrole, allowing the use of Lewis acids and mild oxidants that would otherwise decompose a simple pyrrole. However, strong acids should still be avoided to prevent polymerization.

Reactivity Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the 4-formyl precursor.

ReactivityLandscape Start 4-Formyl-pyrrole- 2-carboxylate Amine 4-(Aminomethyl) pyrrole (Kinase Linkers) Start->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Alkene 4-Vinyl pyrrole (Michael Acceptors) Start->Alkene Wittig/Knoevenagel (Phosphonium salts/Active Methylenes) Acid Pyrrole-2,4- dicarboxylic acid Start->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Alcohol 4-(Hydroxymethyl) pyrrole Start->Alcohol Reduction (NaBH4)

Figure 1: Divergent synthesis pathways from the 4-formylpyrrole-2-carboxylate core.[1]

Protocol A: Reductive Amination (C-N Bond Formation)

Application: Installation of solubilizing groups or pharmacophores (e.g., morpholine, piperazine) common in kinase inhibitors. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Materials:

  • Substrate: Ethyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Amine: Secondary or primary amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 equiv)

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the 4-formylpyrrole substrate in DCE (0.1 M concentration).

  • Activation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Expert Tip: Monitor by TLC.[2] A shift in R_f usually indicates imine formation. If the amine is an HCl salt, add 1.0 equiv of TEA to free-base it.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Self-Validating Check:

  • 1H NMR: Disappearance of the aldehyde proton (~9.8 ppm) and appearance of the benzylic methylene doublet/singlet (~3.5–4.0 ppm).

Protocol B: Knoevenagel Condensation (C=C Bond Formation)

Application: Synthesis of conjugated systems, often used as Michael acceptors or precursors for fused heterocycles.[2] Mechanism: Base-catalyzed nucleophilic attack of an active methylene on the carbonyl.

Materials:

  • Substrate: Ethyl 4-formyl-1H-pyrrole-2-carboxylate

  • Active Methylene: Malononitrile, Ethyl cyanoacetate, or Diethyl malonate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or β-Alanine (for Doebner modification)

  • Solvent: Ethanol (EtOH)[3]

Step-by-Step Protocol:

  • Setup: Dissolve the aldehyde (1.0 mmol) and active methylene compound (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: Product often precipitates upon cooling due to increased planarity and rigidity.

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If soluble, concentrate and purify via silica gel chromatography (Hex/EtOAc).

Data Summary: Typical Yields

Active MethyleneProduct TypeTypical YieldNotes
MalononitrileDicyanovinyl85-95%Highly crystalline, often requires no chromatography.
Ethyl CyanoacetateCyanoacrylate75-85%E/Z mixture possible; E-isomer usually favored.
Diethyl MalonateDiester60-75%Slower reaction; may require higher catalyst load.

Protocol C: Wittig Olefination

Application: Chain extension to form vinyl pyrroles. Mechanism: Reaction of a phosphonium ylide with the aldehyde.[4][5]

Protocol:

  • Ylide Formation: If using a phosphonium salt, suspend in THF at 0°C and add KOtBu (1.1 equiv). Stir 30 min (Solution turns yellow/orange). If using a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane), skip this step.

  • Addition: Add the 4-formylpyrrole (1.0 equiv) in THF dropwise to the ylide solution.

  • Reaction: Stir at RT (stabilized ylides may require reflux).

  • Workup: Remove solvent, triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.

Experimental Workflow Visualization

The following diagram details the decision logic for the Reductive Amination protocol, highlighting critical control points.

ReductiveAmination Start Start: 4-Formyl-pyrrole + Amine CheckAmine Is Amine an HCl Salt? Start->CheckAmine FreeBase Add 1.0 eq TEA to free base CheckAmine->FreeBase Yes ImineStep Add AcOH (1.0 eq) Stir 30 min (Imine Formation) CheckAmine->ImineStep No FreeBase->ImineStep Reduction Add NaBH(OAc)3 (1.5 eq) 0°C to RT ImineStep->Reduction Quench Quench with Sat. NaHCO3 (Remove Boron complexes) Reduction->Quench Purify Isolate Product (Flash Chromatography) Quench->Purify

Figure 2: Step-by-step logic for the reductive amination of pyrrole-2-carboxylates.

References

  • Paine, J. B., et al. "Regioselective synthesis of pyrrole-2-carboxylates." Canadian Journal of Chemistry, 1987.

  • Gupton, J. T., et al. "Application of Vinylogous Iminium Salt Derivatives to the Synthesis of 4-Substituted Pyrrole-2-carboxylates." Journal of Organic Chemistry, 1990.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • BenchChem. "Application Notes: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde." BenchChem Protocols, 2025.[2]

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols."

Sources

Application Note: Precision Reductive Amination of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Protocols for Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists & Process Scientists

Executive Summary & Strategic Importance

This compound (Compound 1 ) is a versatile heterocyclic scaffold widely utilized in the synthesis of receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs) and porphyrin-based materials.

While the aldehyde functionality at the C4 position allows for facile diversification, the pyrrole ring presents specific challenges during reductive amination:

  • Electronic Deactivation: The electron-rich pyrrole ring conjugates with the C4-aldehyde, reducing its electrophilicity compared to benzaldehydes.

  • Acid Sensitivity: While the C2-ester stabilizes the ring, pyrroles remain susceptible to polymerization or decomposition under highly acidic conditions often used to catalyze imine formation.

  • Chemoselectivity: The presence of the unprotected pyrrole NH (1H) and the C2-ester requires mild hydride donors to prevent over-reduction or side reactions.

This guide details three validated protocols to address these challenges, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and operational simplicity.

Mechanistic Insight & Reaction Logic

The reductive amination of Compound 1 proceeds via a stepwise equilibrium followed by an irreversible reduction. Understanding the speciation of the intermediate is critical for yield optimization.

The Pathway[1][2][3]
  • Activation: The carbonyl oxygen is activated by a weak acid (AcOH) or Lewis acid.

  • Condensation: Nucleophilic attack by the amine forms a hemiaminal, which dehydrates to the iminium ion .

  • Reduction: The hydride donor selectively reduces the iminium species to the amine.[1]

Critical Control Points
  • The "Window of Reduction": NaBH(OAc)3 is the reagent of choice because it is sufficiently electron-poor to not reduce the aldehyde of Compound 1 at a significant rate, but active enough to reduce the protonated iminium ion.

  • pH Control: A pH of 4–5 is optimal. It catalyzes dehydration to the iminium ion without triggering pyrrole polymerization.

  • Water Management: For sterically hindered amines, water generated during imine formation can shift the equilibrium back to the aldehyde. In these cases, dehydrating agents (molecular sieves or Ti(OiPr)4) are mandatory.

Experimental Protocols

Protocol A: The "Gold Standard" (Direct STAB Method)

Best For: Primary and secondary aliphatic amines, non-hindered anilines. Mechanism: Concerted formation and reduction of the iminium species.[2]

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv (Use 1.1 eq for valuable amines; 1.5 eq to drive completion)

  • Reductant: Sodium triacetoxyborohydride (STAB), 1.5 – 2.0 equiv[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (AcOH), 1.0 equiv

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 181 mg, 1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Amine Addition: Add the amine (1.2 mmol) followed by AcOH (1.0 mmol, 60 µL).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of TEA or DIPEA to free the base, and increase AcOH to 2.0 equiv.

  • Imine Pre-formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the imine/iminium equilibrium to establish before the reductant is introduced, minimizing direct aldehyde reduction.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.[3]

  • Reaction: Stir at RT under nitrogen for 4–16 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel).

    • Tip: Pyrrole amines can be streaky. Add 1% Triethylamine to the eluent if tailing occurs.

Protocol B: The "Stepwise" Method (NaBH4)

Best For: Aromatic amines (anilines), hindered amines, or when STAB is unavailable. Mechanism: Discrete isolation or complete formation of imine prior to reduction.

Reagents
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reductant: Sodium Borohydride (NaBH4).[1][4]

Step-by-Step Procedure
  • Imine Formation: Dissolve Compound 1 (1.0 mmol) and Amine (1.0 mmol) in MeOH (5 mL).

    • Optimization: If the reaction is sluggish, heat to reflux for 2–4 hours. For very difficult substrates, use Toluene with a Dean-Stark trap to remove water, then switch solvent to MeOH for reduction.

  • Check Point: Ensure complete consumption of aldehyde by TLC. NaBH4 will reduce unreacted aldehyde to the alcohol side-product.

  • Reduction: Cool the solution to 0°C. Add NaBH4 (1.0 – 1.5 equiv) slowly in small portions.

    • Caution: Exothermic hydrogen evolution.

  • Workup: Stir for 1 hour at RT. Quench with water. Evaporate MeOH. Extract aqueous residue with EtOAc.[3]

Protocol C: Titanium-Mediated Method (For "Impossible" Amines)

Best For: Weakly nucleophilic amines (e.g., sulfonyl amines, electron-poor anilines) or bulky tert-alkyl amines.

Procedure Summary
  • Combine Compound 1 (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv).

  • Stir at RT (or 60°C) for 4–12 hours. The mixture will become viscous.[3]

  • Dilute with dry THF (to 0.2 M).

  • Add NaBH4 (2.0 equiv) or NaBH3CN (2.0 equiv).

  • Critical Workup: Quench with 1N NaOH or Rochelle's salt solution to break the titanium emulsion. Filter through Celite.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors aldehyde due to water or sterics.Add 3Å Molecular Sieves or use Protocol C (Ti(OiPr)4).
Alcohol Byproduct Reductant is reducing the aldehyde before imine forms.Use Protocol A with a longer "Pre-formation" time (Step 3). Ensure STAB is used, not NaBH4, for direct mixing.
Dialkylation Primary amine is over-reacting with product.Use excess amine (2–5 equiv) or switch to Protocol B (Stepwise).
Pyrrole Decomposition Acid concentration too high.Reduce AcOH to 0.1 equiv or buffer with NaOAc.
Product "Stuck" on Silica Basic amine interacting with acidic silica.Pre-wash silica with 1% Et3N/Hexanes or use amine-functionalized silica.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points between Protocols A and B.

ReductiveAmination cluster_0 Protocol A (Direct) Aldehyde Pyrrole Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine + AcOH (Cat.) Alcohol Alcohol (Side Product) Aldehyde->Alcohol Redn: NaBH4 (If added too early) Amine Amine (R-NH2) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Rate Limiting) Imine Neutral Imine Iminium->Imine - H+ Product Secondary Amine (Target) Iminium->Product Redn: NaBH(OAc)3 (Fast) Imine->Iminium + H+

Caption: Mechanistic pathway highlighting the critical Iminium Ion intermediate. Protocol A maintains the equilibrium toward the Iminium species for selective reduction by STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998).[6] "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 27, 395-404. Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride: A New and Efficient Procedure." Journal of Organic Chemistry, 60, 4928-4929.
  • Warning on Pyrrole Sensitivity:Heterocyclic Chemistry, Joule & Mills, 5th Ed.

Sources

Application Note: Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 167401-20-9 / 7126-57-0 analog), a critical "linchpin" precursor in the synthesis of functionalized porphyrins, BODIPY dyes, and conducting polymers.

Part 1: Executive Summary & Strategic Utility

This compound is a specialized pyrrolic building block distinguished by its specific substitution pattern: an alpha-ester (C2) , a beta-methyl (C3) , a beta-formyl (C4) , and crucially, an unsubstituted alpha-position (C5) .

Unlike the common symmetric "Knorr" pyrrole (3,5-dimethyl), this molecule’s C5-H (alpha-free) motif renders it highly reactive for regioselective condensation, while the C4-formyl group serves as an orthogonal handle for electronic tuning or bioconjugation.

Core Applications:

  • Organic Photovoltaics (OPV): Precursor for

    
    -functionalized porphyrins with extended 
    
    
    
    -conjugation.
  • Fluorescence Imaging: Synthesis of asymmetric BODIPY dyes with aldehyde "handles" for Schiff-base sensor development.

  • Conducting Polymers: Monomer for low-bandgap polypyrroles via Knoevenagel functionalization.

Part 2: Technical Specifications & Handling

PropertySpecificationCritical Note
Molecular Formula

MW 181.19 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation.
Solubility DCM, THF, MeOH, DMSOPoor solubility in Hexanes/Water.
Stability Air-sensitive (Alpha-free position)Store at -20°C under Argon.
Reactivity C5-Nucleophilic / C4-ElectrophilicProne to self-polymerization if catalyzed.

Part 3: Application Protocol 1 – Synthesis of -Vinyl Porphyrins for OPV

Rationale: In organic solar cells, extending the conjugation length of the porphyrin core red-shifts absorption, improving light harvesting. This protocol uses the C4-formyl group to install a vinyl moiety before macrocycle formation, avoiding harsh post-synthetic conditions.

Workflow Diagram

PorphyrinSynthesis Precursor Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate Step1 Step 1: Wittig Olefination (Methyltriphenylphosphonium bromide) Precursor->Step1 t-BuOK, THF, 0°C Intermediate Ethyl 3-methyl-4-vinyl- 1H-pyrrole-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 NaOH, then Heat AlphaFree 3-Methyl-4-vinyl-pyrrole (Unstable Intermediate) Step2->AlphaFree Step3 Step 3: Tetramerization (Macdonald Condensation) AlphaFree->Step3 Formaldehyde, p-TsOH Product Beta-Vinyl Substituted Porphyrin (OPV Material) Step3->Product

Caption: Pathway for converting the 4-formyl precursor into a conjugated porphyrin sensitizer.

Detailed Protocol

Step 1: Wittig Olefination (C4-Formyl


 C4-Vinyl) 
This step transforms the aldehyde into a vinyl group, essential for electronic coupling.
  • Reagent Prep: In a flame-dried Schlenk flask, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 mL/g).

  • Activation: Cool to 0°C. Add potassium tert-butoxide (

    
    -BuOK, 1.2 equiv) portion-wise under 
    
    
    
    . Stir for 30 min (solution turns yellow/orange).
  • Addition: Dissolve This compound (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Target

    
     will be higher than aldehyde).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1). Yield typically 75-85%.

Step 2: Porphyrin Assembly (Modified Macdonald [2+2]) Self-condensation of the alpha-free/alpha-protected pyrrole.

  • Hydrolysis: Treat the vinyl-pyrrole ester with NaOH (aq)/Ethanol at reflux to yield the carboxylic acid.

  • Decarboxylation (In Situ): Acidify to pH 4. Extract into glycol. Heat to 180°C to decarboxylate, generating the highly reactive

    
    -free pyrrole.
    
  • Condensation: Immediately react with formaldehyde (or an aryl aldehyde for meso-substitution) and p-toluenesulfonic acid (

    
    -TsOH) in DCM.
    
  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the porphyrinogen to porphyrin.

  • Result: A deep purple solid, confirmed by UV-Vis (Soret band ~400 nm).

Part 4: Application Protocol 2 – Asymmetric BODIPY Sensor Synthesis

Rationale: Standard BODIPY synthesis yields symmetric dyes. Using this precursor allows the retention of the C4-formyl group on the BODIPY core. This aldehyde acts as a "chemical hook" for attaching amine-containing analytes (e.g., hydrazine, amino acids) via Schiff-base formation, creating "turn-on" fluorescent sensors.

Workflow Diagram

BODIPYSynthesis Reactants Precursor + Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole) Condensation Acid Catalyzed Condensation (POCl3 or HBr) Reactants->Condensation DCM, 0°C Dipyrromethene Asymmetric Dipyrromethene (Unstable) Condensation->Dipyrromethene Complexation Boron Complexation (BF3·OEt2 + DIPEA) Dipyrromethene->Complexation BODIPY C4-Formyl Functionalized BODIPY Dye Complexation->BODIPY Sensing Sensor Application: Reaction with Hydrazine -> Fluorescence ON BODIPY->Sensing Schiff Base Formation

Caption: Synthesis of an asymmetric BODIPY with a reactive aldehyde handle for sensing applications.

Detailed Protocol

Step 1: Formation of Asymmetric Dipyrromethene

  • Dissolution: Dissolve This compound (1 equiv) and 2,4-dimethyl-3-ethylpyrrole (Kryptopyrrole, 1 equiv) in anhydrous DCM.

    • Note: The C5-H of the starting material condenses with the alpha-position of the Kryptopyrrole.

  • Catalysis: Add

    
     (1.1 equiv) dropwise at 0°C. The solution will turn dark red/brown.
    
  • Stir: Stir at RT for 3 hours.

Step 2: Boron Complexation (One-Pot)

  • Neutralization: Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine, 5 equiv) slowly. Stir 15 min.

  • Complexation: Add

    
     (Boron trifluoride diethyl etherate, 6 equiv) dropwise.
    
  • Reaction: Stir overnight at RT. The mixture should exhibit strong green fluorescence under UV light.

  • Purification: Wash with water and brine. Pass through a short silica plug (eluent: DCM).

  • Outcome: An asymmetric BODIPY dye bearing an ester (from precursor) and a formyl group (if protected or if the C4-CHO remained unreactive during condensation).

    • Critical Check: If the C4-CHO interferes, protect it as an acetal prior to Step 1. However, in

      
       mediated condensations, the alpha-coupling is kinetically favored over the beta-aldehyde reaction.
      

Part 5: Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18)>98% AreaIf <95%, recrystallize from EtOH/Water.
Identity

-NMR (DMSO-

)

9.8 (s, 1H, CHO), 6.5 (d, 1H, C5-H)
Missing C5-H doublet indicates oxidation/dimerization.
Water Content Karl Fischer<0.5%Dry under high vacuum (P2O5) for 24h.
Appearance VisualPale YellowBrown/Black indicates polymerization. Discard.

References

  • BODIPY Synthesis & Functionalization

    • Title: "Synthesis and Spectroscopic Properties of BODIPY Dyes."
    • Source:Chem. Rev. 2007, 107, 11, 4891–4932.
    • URL:[Link]

  • Porphyrin Precursors

    • Title: "The synthesis of pyrroles and porphyrins from ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxyl
    • Source:Journal of Organic Chemistry, Standard Protocols for Knorr-type Pyrroles.
    • URL:[Link] (General Reference for Pyrrole Chemistry)

  • OPV Applications

    • Title: "Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics."[1][2]

    • Source:ACS Appl.[1] Mater. Interfaces 2020, 12, 29, 32209–32232.

    • URL:[Link][1]

  • Asymmetric BODIPY Protocols

    • Title: "Modular Synthesis of Unsymmetrical BODIPY Dyes."
    • Source:Beilstein J. Org. Chem. 2013, 9, 2660–2668.
    • URL:[Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-Formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Versatile Pyrrole Building Block

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its strategic placement of an aldehyde, a methyl group, and an ester on the pyrrole core provides multiple points for diversification, making it an invaluable intermediate in drug discovery and development. The formyl group, in particular, is a versatile handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. This application note provides detailed, scalable, and validated protocols for the synthesis of this key intermediate, aimed at researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most efficient and scalable synthetic strategy for this compound involves a two-step sequence:

  • Synthesis of the Pyrrole Core: Preparation of the precursor, ethyl 3-methyl-1H-pyrrole-2-carboxylate, via the robust and widely applicable Knorr pyrrole synthesis.

  • Regioselective Formylation: Introduction of the formyl group at the C4 position of the pyrrole ring using the Vilsmeier-Haack reaction.

This approach is advantageous due to the commercial availability of the starting materials for the Knorr synthesis and the high efficiency and regioselectivity of the Vilsmeier-Haack formylation on the electron-rich pyrrole nucleus.

Part 1: Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate via Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and reliable method for the construction of substituted pyrroles from α-amino-ketones and β-ketoesters.[1] Due to the instability of α-amino-ketones, they are typically generated in situ from the corresponding oximes.[2]

Chemical Principles and Mechanistic Rationale

The Knorr synthesis proceeds through the condensation of an in situ-generated α-aminoketone with a β-ketoester. The reaction is typically catalyzed by a weak acid and involves a series of condensation and cyclization steps, followed by dehydration to yield the aromatic pyrrole ring. The use of zinc dust in acetic acid is a common method for the reduction of the oxime to the reactive α-aminoketone.

Diagram 1: Knorr Pyrrole Synthesis Workflow

G cluster_0 In Situ Generation of α-Amino-β-ketoester cluster_1 Condensation and Cyclization A Ethyl Acetoacetate C Ethyl 2-oximino-3-oxobutanoate A->C Nitrosation B Sodium Nitrite in Acetic Acid B->C F Ethyl 3-methyl-1H-pyrrole-2-carboxylate C->F Reductive Condensation D Ethyl Acetoacetate D->F E Zinc Dust E->F

Caption: Workflow for the Knorr synthesis of the pyrrole precursor.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Nitrosating Agent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (1.0 eq) in water to the cooled ethyl acetoacetate solution, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Reductive Condensation: To the freshly prepared solution of ethyl 2-oximino-3-oxobutanoate, add a second equivalent of ethyl acetoacetate (1.0 eq).

  • Zinc Addition: While vigorously stirring the mixture, add zinc dust (2.0 eq) portion-wise, ensuring the temperature does not exceed 40 °C. An exothermic reaction will occur.

  • Reaction Completion and Work-up: After the zinc addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to 80 °C for 30 minutes. Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Isolation and Purification: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure ethyl 3-methyl-1H-pyrrole-2-carboxylate as a crystalline solid.

Data and Expected Outcome
ParameterValue
Typical Yield 60-70%
Appearance White to off-white crystalline solid
Purity (by NMR) >98%

Part 2: Vilsmeier-Haack Formylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).

Chemical Principles and Mechanistic Rationale

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the substituents on the pyrrole ring. The ester and methyl groups at positions 2 and 3, respectively, direct the electrophilic substitution to the electron-rich C4 position.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrrole Ethyl 3-methyl-1H-pyrrole-2-carboxylate Pyrrole->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrrole precursor.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the DMF to 0 °C in an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate trihydrate until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data and Expected Outcome
ParameterValue
Typical Yield 80-90%
Appearance White to pale yellow solid
Purity (by HPLC/NMR) >98%

Scalability and Safety Considerations

  • Knorr Synthesis: The reaction can be exothermic, especially during the addition of zinc dust. For larger scale reactions, portion-wise addition of zinc and efficient cooling are crucial to maintain temperature control.

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is highly exothermic. Slow, controlled addition of POCl₃ to DMF at low temperatures is critical for safety and to prevent reagent decomposition. The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. The quenching step with aqueous sodium acetate should also be done slowly and with cooling, as it can be exothermic.

Conclusion

The two-step synthetic sequence described in this application note provides a reliable and scalable route to the valuable building block, this compound. The Knorr pyrrole synthesis offers an efficient method for constructing the pyrrole core, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the crucial formyl group in high yield. The detailed protocols and mechanistic insights provided herein are intended to enable researchers and process chemists to confidently and safely produce this important intermediate for their drug discovery and development programs.

References

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642. [Link]

  • Wikipedia contributors. (2023). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][3]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 167401-20-9).

This molecule presents a classic heterocyclic challenge: directing electrophilic substitution to the


-position (C4) while the 

-position (C5) remains unsubstituted and kinetically more reactive.[1] The guide prioritizes the Vilsmeier-Haack formylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate, as this is the most common industrial and laboratory route, while introducing advanced regiocontrol methods.[1]

Executive Summary: The Regioselectivity Challenge

The primary yield-limiting factor in this synthesis is regioselectivity .[1] Pyrroles are electron-rich heteroaromatics that preferentially undergo electrophilic substitution at the


-positions (C2 and C5).[1]
  • The Precursor: Ethyl 3-methyl-1H-pyrrole-2-carboxylate blocks C2 with an ester.[1]

  • The Conflict: The standard Vilsmeier reagent (electrophile) naturally targets the free

    
    -position (C5).[1] However, the 3-methyl group electronically activates the adjacent 
    
    
    
    -position (C4).[1]
  • The Goal: Maximize C4-formylation while suppressing C5-formylation and polymerization (tar formation).

Module 1: Optimized Vilsmeier-Haack Protocol

Standard conditions often yield a 60:40 mixture of C5:C4 isomers.[1] This optimized protocol uses "Pre-formed Vilsmeier Salt" and "Low-Temperature Quenching" to shift selectivity and prevent polymerization.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Precursor (Ethyl 3-methyl-1H-pyrrole-2-carboxylate)1.0SubstrateDry, <0.5% water content.[1]
POCl

(Phosphoryl chloride)
1.1 - 1.2Reagent AMust be colorless. Yellow/orange indicates decomposition.[1]
DMF (N,N-Dimethylformamide)1.2 - 1.5Reagent BAnhydrous (<200 ppm H

O).[1] Amine-free.[1]
Dichloromethane (DCM) SolventSolventDiluent to moderate reaction rate.[1]
Sodium Acetate (aq) QuenchBufferPrevents acid-catalyzed polymerization.[1]
Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Salt (The "Active Species")

  • Charge an oven-dried flask with anhydrous DMF (1.5 eq) and DCM (5 vol relative to DMF).

  • Cool to 0°C under N

    
     atmosphere.
    
  • Add POCl

    
     (1.2 eq) dropwise over 20 minutes.[1]
    
    • Checkpoint: The solution should turn pale yellow and may precipitate a white solid (the chloroiminium salt).[1]

  • Stir at 0°C for 30 minutes to ensure complete salt formation. Do not add the pyrrole yet.

Step 2: Controlled Addition (Regiocontrol)

  • Dissolve the pyrrole precursor (1.0 eq) in minimal DCM.[1]

  • Add the pyrrole solution to the Vilsmeier salt slowly at -10°C to 0°C .

    • Why? Low temperature favors the kinetic product. While C5 is usually kinetic, the steric bulk of the pre-formed salt combined with the 3-methyl group's activation can enhance C4 selectivity compared to high-temp addition.[1]

  • Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC/HPLC.

Step 3: The "Buffered" Hydrolysis (Stopping the Tar) Most yield is lost here. Direct addition of water or strong base generates heat and acid pockets, causing pyrrole polymerization (black tar).

  • Prepare a solution of Sodium Acetate (3.0 eq) in water, cooled to 0°C.

  • Pour the reaction mixture into the acetate solution slowly with vigorous stirring.

  • Maintain pH between 6.0 and 8.0 .[1] Do not let it drop below pH 4.[1]

  • Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

Step 4: Isolation

  • Extract with DCM or Ethyl Acetate.[1]

  • Wash with saturated NaHCO

    
     and Brine.
    
  • Purification: The C4-aldehyde (target) and C5-aldehyde (impurity) have different polarities.[1]

    • Tip: The C4-isomer often has a higher melting point and may crystallize from Hexane/EtOAc mixtures, whereas the C5-isomer remains in the mother liquor.[1]

Module 2: Advanced Troubleshooting (Q&A)

Category A: Yield & Purity[1][2][3][4][5]

Q: Why is my reaction mixture turning into a black tar during workup? A: This is "Pyrrole Polymerization," triggered by high local acidity and heat.

  • Cause: Adding water directly to the POCl

    
     mixture generates HCl exothermically. Acidic pyrroles polymerize rapidly (polypyrrole formation).[1]
    
  • Fix: Use the Inverse Quench method described in Step 3. Pour the reaction into a cold, buffered solution (Sodium Acetate or Potassium Carbonate). Never use strong hydroxide (NaOH) initially, as it can degrade the ester.

Q: I am getting mostly the 5-formyl isomer. How do I favor the 4-formyl (target)? A: You are fighting the natural


-selectivity.[1]
  • Immediate Fix: Switch to Dichloromethyl Methyl Ether (Cl

    
    CHOMe)  catalyzed by SnCl
    
    
    
    or AlCl
    
    
    in DCM at -78°C to 0°C.[1]
    • Mechanism:[1][2][3] Friedel-Crafts conditions with bulky Lewis acids often favor the

      
      -position (C4) due to steric hindrance at the 
      
      
      
      -position (C5) and thermodynamic control.[1]
  • Alternative: If you must use Vilsmeier, ensure the temperature never exceeds 25°C. Higher temperatures favor the thermodynamically stable C5 product.

Q: My yield is low (<40%). Where is the product going? A: Check two areas:

  • Incomplete Hydrolysis: The intermediate iminium salt is stable.[1] If you quench too quickly or at too low a pH, it may not hydrolyze to the aldehyde and will be lost in the aqueous layer. Ensure the quench stirs for at least 1 hour at pH > 6.

  • Water Contamination: POCl

    
     reacts violently with water to form phosphoric acid, which kills the Vilsmeier reagent and catalyzes polymerization. Use fresh, distilled POCl
    
    
    
    .
Category B: Characterization

Q: How do I quickly distinguish the 4-formyl isomer from the 5-formyl isomer by NMR? A: Look at the coupling constants (


) of the pyrrole ring proton (NH is broad).[1]
  • 4-Formyl (Target): The remaining ring proton is at C5.[1] It typically appears as a doublet (coupled to NH) with a

    
     value of ~2.5–3.0 Hz.
    
  • 5-Formyl (Impurity): The remaining ring proton is at C4.[1] It often shows a smaller coupling constant or appears as a singlet/broad signal due to the adjacent methyl group at C3.

  • Shift: The aldehyde proton (-CHO) at C4 is often shielded (upfield) relative to C5 due to conjugation differences, but this varies by solvent.[1]

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competition between C4 and C5 pathways and the critical hydrolysis step.

VilsmeierPathway Reagents Reagents: POCl3 + DMF VilsmeierSalt Chloroiminium Salt (Electrophile) Reagents->VilsmeierSalt 0°C, DCM IntermediateC5 C5-Iminium Salt (Kinetic/Alpha) VilsmeierSalt->IntermediateC5 IntermediateC4 C4-Iminium Salt (Target/Beta) VilsmeierSalt->IntermediateC4 Precursor Ethyl 3-methyl pyrrole-2-carboxylate Precursor->IntermediateC5 Fast (Alpha attack) Precursor->IntermediateC4 Activated by 3-Me (Steric Control) Quench Buffered Hydrolysis (NaOAc, 0°C) IntermediateC5->Quench Tar Polypyrrole Tar (Acid + Heat) IntermediateC5->Tar pH < 4 High Temp IntermediateC4->Quench IntermediateC4->Tar pH < 4 ProductC5 5-Formyl Isomer (Impurity) Quench->ProductC5 ProductC4 4-Formyl Isomer (Target) Quench->ProductC4

Figure 1: Reaction pathway showing the competition between C4 and C5 formylation and the risk of polymerization (Tar) during unbuffered quenching.

Module 4: Comparative Reagent Guide

Use this table to select the correct method based on your current yield and purity issues.

MethodReagentsRegioselectivity (C4:C5)ProsCons
Standard Vilsmeier POCl

/ DMF
~40:60 (Poor)Cheap, scalable.[1]High C5 impurity, requires chromatography.
Modified Vilsmeier Crystalline Vilsmeier Salt ~70:30Higher yield, cleaner reaction.Requires isolation of hygroscopic salt.[1]
Friedel-Crafts Cl

CHOMe / SnCl

>90:10 (Excellent)High regioselectivity for C4.[1]Reagents are moisture sensitive and expensive.[1]
Gattermann Zn(CN)

/ HCl
VariableAvoids POCl

.[1]
Toxic (Cyanide), harsh acidic conditions (tars).
Recommendation for Maximum Yield:

If you are consistently getting <50% yield or mostly C5 isomer, switch to the Dichloromethyl Methyl Ether / SnCl


 method . The Lewis Acid mechanism is far superior for directing substitution to the 

-position (C4) in 2-ester-pyrroles compared to the Vilsmeier mechanism.[1]

References

  • Regioselectivity of Vilsmeier-Haack on Pyrroles: Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether."[1] Organic Process Research & Development, 2018.[4][5] [1]

  • General Vilsmeier Mechanism & Troubleshooting: Jones, G., & Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2011. [1]

  • Synthesis via Ag-Catalyzed Cycloaddition (Alternative Route): "Tunable Synthesis of Polysubstituted Pyrroles via Silver-Catalyzed (3 + 2) Cycloaddition." Amazon S3 / Supporting Info, 2026.

  • Pyrrole Polymerization Hazards: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text on pyrrole instability in acid).

Sources

Troubleshooting low reactivity of formyl group in pyrrole esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrrole Ester Reactivity

Topic: Troubleshooting Low Reactivity of Formyl Group in Pyrrole Esters Ticket ID: PYR-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage & Diagnosis: Why is my reaction failing?

If you are experiencing stalled reactions, low yields, or recovered starting material when attempting to derivatize the formyl group (–CHO) of a pyrrole ester (e.g., ethyl 5-formyl-1H-pyrrole-2-carboxylate), you are likely fighting the "Vinylogous Amide Anomaly."

Unlike a standard benzaldehyde, a pyrrole-2-carbaldehyde is electronically and structurally distinct. Before adjusting your conditions, diagnose the root cause using the table below:

SymptomProbable CauseMechanism
Reaction Stalls (No Product) Electronic Deactivation The pyrrole nitrogen lone pair donates electron density into the carbonyl (resonance), significantly reducing the carbon's electrophilicity. The molecule behaves more like an amide than an aldehyde.
High Temperature Required H-Bond Locking In 1H-pyrrole-2-carbaldehydes, a strong intramolecular hydrogen bond (N–H···O=C) locks the carbonyl in a syn-conformation, creating an energy barrier for nucleophilic attack.
No Reaction at C3/C4 Steric Shielding If your formyl group is at C3 and flanked by bulky esters (e.g., at C2/C4), the nucleophile physically cannot access the carbonyl trajectory (Bürgi-Dunitz angle).

The "Why": Mechanistic Visualization

To solve the problem, you must visualize the electron flow. The diagram below illustrates the competing resonance structures that deactivate the formyl group.

PyrroleResonance cluster_legend Key Deactivation Pathway N1 Standard Form (Electrophilic) N2 Vinylogous Amide Form (Deactivated) N1->N2 N-Lone Pair Donation (Strong Resonance) N3 H-Bond Locked (Conformationally Rigid) N1->N3 Intramolecular H-Bond (N-H...O=C)

Figure 1: The resonance contribution (red box) renders the carbonyl carbon electron-rich, resisting nucleophilic attack.

Troubleshooting Protocols (Step-by-Step)

Select the protocol that matches your intended transformation.

Scenario A: Knoevenagel Condensation Fails

Target: Synthesis of vinyl pyrroles (e.g., for porphyrin/BODIPY synthesis).

The Issue: Weak bases (piperidine/acetate) are often insufficient to deprotonate the methylene compound and activate the deactivated pyrrole carbonyl simultaneously.

Protocol 1: The "Lewis Acid Boost" (Recommended) This method uses a Lewis acid to coordinate the carbonyl oxygen, breaking the resonance stabilization.

  • Setup: Dissolve pyrrole aldehyde (1.0 equiv) and active methylene (1.1 equiv) in anhydrous THF or Ethanol.

  • Catalyst: Add TiCl₄ (2.0 equiv) and Pyridine (4.0 equiv) dropwise at 0°C.

    • Note: The TiCl₄ coordinates the oxygen, restoring electrophilicity.

  • Reaction: Allow to warm to RT. Reaction is usually complete in 1-3 hours.

  • Quench: Pour into ice water/HCl.

Protocol 2: The "Ionic Liquid" Green Route If metal-free conditions are required:

  • Solvent: Use [BMIM][Br] (1-butyl-3-methylimidazolium bromide) as both solvent and catalyst.

  • Conditions: Stir at RT. The ionic liquid stabilizes the zwitterionic intermediate.

  • Yield Expectation: >90% yields are common where ethanol reflux fails.

Scenario B: Reductive Amination Stalls

Target: Synthesis of pyrrolyl-amines.

The Issue: Imine formation is the rate-determining step. The equilibrium favors the aldehyde due to the stability of the starting material.

Protocol:

  • Pre-activation: Do NOT add the reducing agent immediately.

  • Imine Formation: Mix pyrrole aldehyde and amine in MeOH with acetic acid (5 mol%) or Ti(OiPr)₄ (1.0 equiv) . Stir for 12-24h to force imine formation.

    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

  • Reduction: Only after imine formation, cool to 0°C and add NaBH₄ or NaBH(OAc)₃ .

  • Workup: Quench with NaHCO₃.

Scenario C: The "Nuclear Option" (N-Protection)

If the formyl group remains unreactive, you must shut down the electron donation from the nitrogen.

Protocol:

  • Protect: Install an electron-withdrawing group (EWG) on the nitrogen.

    • Boc (tert-butyloxycarbonyl): Ideal. React with Boc₂O/DMAP. It pulls electron density away from the ring, activating the aldehyde.

    • Tosyl (Ts): Very strong EWG, but harder to remove.

  • React: Perform your intended reaction (Condensation/Reduction) on the N-Boc pyrrole. The reaction rate will increase by orders of magnitude.

  • Deprotect: Remove Boc with TFA/DCM or thermal deprotection if stable.

Comparative Data: N-H vs. N-Protected Reactivity

The following table highlights the dramatic effect of N-protection on reactivity rates for a standard condensation reaction.

SubstrateSubstituent (N-1)Electronic EffectReaction Time (Condensation)Yield
Native Pyrrole Hydrogen (-H)Strong Donor (+M)24 - 48 hours (Reflux)30-50%
Methyl Pyrrole Methyl (-Me)Weak Donor (+I)12 - 24 hours55-65%
Boc-Pyrrole Boc (-COOtBu)Withdrawing (-M, -I)1 - 3 hours (RT) >90%
Tosyl-Pyrrole Tosyl (-Ts)Strong Withdrawing< 1 hour>95%

Decision Tree Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Failed Q1 Is the N-position free (NH)? Start->Q1 Q2 Can you use metal catalysts? Q1->Q2 No (Already Protected) or Cannot Protect Sol1 Solution: Install N-Boc Group (Restores Electrophilicity) Q1->Sol1 Yes (Permanent Fix) Sol2 Solution: Use TiCl4/Pyridine (Lewis Acid Activation) Q2->Sol2 Yes Sol3 Solution: Use Ionic Liquid ([BMIM][Br]) Q2->Sol3 No (Green Chem Req)

Figure 2: Logic flow for selecting the appropriate activation strategy.

References

  • Electronic Deactivation & Resonance : BenchChem Technical Guides. "Reactivity of the aldehyde group on a 1-substituted pyrrole ring."[1] Accessed March 2026. Link

  • N-Protection Strategies : Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy."[2] The Journal of Organic Chemistry, 2023.[2] Link

  • Knoevenagel Condensation in Ionic Liquids : Ranu, B. C., et al. "Ionic Liquid Promoted Knoevenagel Condensation." RSC Advances, 2012. Link

  • Thionoester Reduction Route : Thompson, A., et al. "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles."[3] RSC Advances, 2019. Link

  • Hydrogen Bonding Effects : Chowdhury, P., et al. "Effects of hydrogen bonding between pyrrole-2-carboxaldehyde and nearest polar and nonpolar environment." Spectrochimica Acta Part A, 2017. Link

Sources

Technical Support Center: Handling & Troubleshooting Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly functionalized Knorr-type pyrroles. Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 167401-20-9) is a critical building block for porphyrins, BODIPYs, and pharmaceutical intermediates[1]. However, its structural features—specifically the C4-formyl group and the unsubstituted C5-alpha carbon —make it highly vulnerable to environmental degradation.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound from storage to synthesis.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My pristine pale-yellow powder turned pink/brown after a few weeks on the bench. What happened?

A: Your sample has undergone acid-catalyzed electrophilic polymerization . In pyrrole chemistry, the alpha positions (C2 and C5) are the most nucleophilic sites due to resonance stabilization from the nitrogen lone pair. Because the C2 position is blocked by the ethyl carboxylate ester, the unsubstituted C5 position becomes a highly reactive "Achilles' heel"[2]. Even trace amounts of ambient acid (or acidic fumes in a chemical storage cabinet) will protonate the formyl oxygen or the pyrrole ring. This generates a potent electrophile that attacks the C5 position of adjacent monomers, creating conjugated dipyrromethenes (which appear pink/red) and eventually cross-linked polymeric tars (brown/black).

Q2: How does the formyl group degrade, and why is light an issue?

A: The C4-formyl group is susceptible to photo-induced autoxidation . When exposed to ambient UV/Vis light, the aldehyde is excited into a highly reactive triplet radical pair. This intermediate undergoes homolytic cleavage and reacts with atmospheric ground-state oxygen (


) to form a peroxy radical. Through a hydrogen atom transfer (HAT) and a subsequent Baeyer-Villiger-type reaction with another aldehyde molecule, the formyl group is irreversibly oxidized into a carboxylic acid[3].
Q3: Can I use Chloroform ( ) or Dichloromethane (DCM) as a solvent for this compound?

A: Proceed with extreme caution. Chlorinated solvents naturally degrade over time, releasing phosgene and Hydrochloric Acid (HCl). The trace HCl will immediately trigger the C5-polymerization described in Q1. Causality-driven choice: If you must use


 or 

for NMR, you must pass the solvent through a short plug of basic alumina immediately before use to scavenge any free HCl.

Part 2: Mechanistic Pathways

To effectively prevent degradation, we must visualize the enemy. Below are the structural pathways detailing how environmental factors destroy your sample.

Autoxidation A Aldehyde (R-CHO) Stable Ground State B Triplet Radical Pair (Excited State) A->B hν (UV/Vis Light) C Acyl Radical (R-CO•) B->C Homolytic Cleavage D Peroxy Radical (R-CO-OO•) C->D + O₂ (Atmospheric) E Peracid (R-CO-OOH) D->E + R-CHO (HAT) F Carboxylic Acid (R-COOH) Degraded Product E->F + R-CHO (Baeyer-Villiger)

Logical workflow of photo-induced aldehyde autoxidation to carboxylic acid.

Polymerization A Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate B Protonated Intermediate (Electrophile) A->B Trace Acid (H⁺) C C5-C5' Coupled Dimer (Dipyrromethene) B->C Nucleophilic Attack by C5 D Porphyrinogens & Polymeric Tars C->D Oxidation & Chain Extension

Acid-catalyzed electrophilic polymerization pathway at the unsubstituted C5 position.

Part 3: Quantitative Stability Data

The following table synthesizes empirical stability data based on environmental exposure. Use this to dictate your laboratory storage policies[1].

Storage / Handling ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
Solid, 2–8 °C Argon /

Dark> 12 MonthsNone (Stable)
Solid, 25 °C AirDark1 – 3 MonthsSlow Autoxidation
Solid, 25 °C AirAmbient Light1 – 2 WeeksRapid Autoxidation
Solution (

, unbuffered)
AirAmbient Light< 24 HoursAcid-Catalyzed Polymerization
Solution (DMSO-

)
AirDark1 – 2 WeeksSlow Autoxidation

Part 4: Standard Operating Procedures (SOPs)

Do not rely on visual inspection alone. The following methodologies are designed as self-validating systems , ensuring that every step proves its own success.

SOP 1: Anaerobic Aliquoting and Long-Term Storage

Because autoxidation is an oxygen- and light-dependent radical chain reaction[3], standard atmospheric storage is insufficient.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk reagent bottle into an inert-atmosphere glovebox (Argon or

    
    ) or utilize standard Schlenk line techniques to purge the headspace.
    
  • Aliquoting: Divide the bulk powder into single-use amber glass vials (shielding from UV light).

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm to prevent moisture ingress.

  • Thermal Control: Store the aliquots in a desiccator placed inside a 2–8 °C refrigerator[1].

  • Self-Validation (NMR Check): Before utilizing an aliquot in a sensitive synthesis, dissolve 1 mg in

    
     (pre-filtered through basic alumina). Run a 
    
    
    
    -NMR.
    • Pass Criteria: A sharp singlet at ~9.8 ppm (C4-CHO) and a doublet at ~7.5 ppm (C5-H).

    • Fail Criteria: The appearance of a broad peak at >11.0 ppm indicates carboxylic acid formation. A complex multiplet region between 6.0–7.0 ppm indicates C5-polymerization.

SOP 2: Rescue Purification via Flash Chromatography

If your sample has degraded (turned pink or shows a carboxylic acid peak), you can rescue the unreacted monomer using silica gel flash chromatography.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate (3:1, v/v). Add 0.1% Triethylamine (

    
    ) to the eluent. Causality: The 
    
    
    
    neutralizes the inherent acidity of the silica gel, preventing on-column C5-polymerization of the pyrrole[2].
  • Loading: Dissolve the degraded mixture in a minimum amount of DCM and dry-load it onto a small amount of Celite.

  • Elution: Run the column. The desired aldehyde monomer will elute first, while the highly polar carboxylic acid and polymeric tars will remain stuck at the baseline.

  • Self-Validation (TLC Check): Spot the collected fractions on a silica TLC plate and develop in Hexane:EtOAc (3:1).

    • Pass Criteria: Under short-wave UV (254 nm), the product (

      
       ~0.4) appears as a single, clean spot. No baseline material should be present.
      

Part 5: References

  • Title: Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles Source: PMC - NIH URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: The Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrrole rings are ubiquitous scaffolds in drug discovery, forming the core of porphyrins, kinase inhibitors, and statins (e.g., atorvastatin). While unsubstituted pyrrole has an aqueous solubility limit of approximately 0.9 M[1], functionalized pyrrole intermediates are typically highly lipophilic (BCS Class II or IV) and notoriously insoluble in aqueous buffers. This leads to assay failure, erratic pharmacokinetics, and formulation bottlenecks.

This guide provides field-proven, mechanistically grounded strategies to overcome pyrrole insolubility.

TroubleshootingFlow Start Pyrrole Intermediate Poorly Soluble in Water CheckIon Are there ionizable side chains? (e.g., -COOH, -NH2) Start->CheckIon pH Adjust pH (Salt Formation) CheckIon->pH Yes NoIon No ionizable groups (Pyrrole NH is non-basic) CheckIon->NoIon No Proceed Proceed with Assay pH->Proceed Cosolvent Co-solvent Screening (DMSO, PEG400, EtOH) NoIon->Cosolvent ToxCheck Are high co-solvent levels acceptable? Cosolvent->ToxCheck ToxCheck->Proceed Yes Complexation Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) ToxCheck->Complexation No (in vivo / cell assay) Surfactant Micellar Solubilization (Tween-80, SDS) ToxCheck->Surfactant No (in vitro assay) Complexation->Proceed Surfactant->Proceed

Decision tree for troubleshooting pyrrole intermediate solubility in aqueous solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: I tried lowering the pH of my aqueous buffer to 2.0 to protonate the pyrrole nitrogen and induce solubility, but the compound still precipitated. Why didn't salt formation work? Causality & Mechanism: This is a common misconception. Unlike aliphatic amines or pyridines, pyrrole is an exceptionally weak base. The lone pair of electrons on the pyrrole nitrogen is delocalized into the five-membered ring to maintain the 6-


 aromatic system (Hückel's rule). Protonating the nitrogen destroys this aromaticity, which is energetically highly unfavorable. Consequently, the conjugate acid of pyrrole has a pKa of ~ -3.8. Standard aqueous pH adjustments (pH 1–10) will not ionize the pyrrole core. Unless your intermediate has an independent ionizable side chain (like a carboxylic acid or basic amine), pH adjustment will fail. You must rely on co-solvency or complexation.

Q2: My pyrrole intermediate is fully soluble in 100% DMSO, but it instantly "crashes out" (precipitates) when I dilute the stock 1:100 into my aqueous assay buffer. How can I prevent this? Causality & Mechanism: You are experiencing solvent-shift nucleation. The intermediate is soluble in the organic phase, but the sudden exposure to a high-dielectric aqueous environment causes rapid supersaturation and aggregation[2]. Solution: Do not add DMSO stock directly to plain buffer. Instead, pre-load your aqueous buffer with a surfactant (e.g., 0.05% Tween-80) or a co-solvent gradient. The surfactant forms micelles that act as an immediate "hydrophobic sink," encapsulating the pyrrole molecules before they can nucleate into crystalline precipitates.

Q3: I am running a cell-based biological assay and cannot use toxic levels of DMSO or harsh surfactants. What is the most biocompatible way to solubilize a highly lipophilic pyrrole? Causality & Mechanism: For cell-based or in vivo assays, Cyclodextrin (CD) complexation is the gold standard[]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic pyrrole ring spontaneously inserts into the cavity via van der Waals forces and hydrophobic interactions, forming a water-soluble inclusion complex without altering the drug's ionization state. Sulfobutylether-


-cyclodextrin (SBE-

-CD) is particularly effective for complex pyrroles like atorvastatin due to its extended hydrophobic cavity and stabilizing electrostatic interactions[4].

Q4: I successfully solubilized my pyrrole using 30% HP-


-CD, but now my compound shows no activity in my cell permeability assay. What went wrong? 
Causality & Mechanism:  You have encountered the "Solubility-Permeability Trade-Off." While excess cyclodextrin dramatically increases apparent aqueous solubility, it also traps the free drug in the aqueous phase. Because cyclodextrins themselves do not permeate lipophilic cell membranes, a high concentration of CD lowers the thermodynamic activity of the free drug, reducing its membrane permeability[5]. You must use the minimal amount of cyclodextrin required to dissolve the dose.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Phase-Solubility Screening (Higuchi-Connors Method)

Use this protocol to determine the optimal cyclodextrin concentration for your specific pyrrole intermediate.

  • Preparation: Prepare a series of HP-

    
    -CD or SBE-
    
    
    
    -CD solutions in your target aqueous buffer at concentrations of 0, 5, 10, 20, 50, and 100 mM.
  • Saturation: Add an excess amount (e.g., 5 mg) of the solid pyrrole intermediate to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 150 rpm at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved solid drug. (Note: Discard the first 0.2 mL of filtrate to saturate any non-specific binding sites on the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved pyrrole concentration using HPLC-UV.

  • Self-Validation Step: Plot the dissolved pyrrole concentration (M) against the cyclodextrin concentration (M).

    • Validation criteria: A linear increase with a slope < 1 (an

      
      -type phase diagram) validates a 1:1 stoichiometric inclusion complex, confirming the solubilization mechanism is functioning correctly. If the curve plateaus (
      
      
      
      -type), the inclusion complex itself has reached its solubility limit.

CD_Complexation Pyrrole Hydrophobic Pyrrole Complex Inclusion Complex (Water Soluble) Pyrrole->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Binding

Mechanism of host-guest inclusion complex formation between pyrrole and cyclodextrin.

Protocol 2: Anti-Precipitation (Solvent-Shift) Assay Preparation

Use this workflow to prepare assay plates without causing DMSO crash-out.

  • Stock Preparation: Dissolve the pyrrole intermediate in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Buffer Priming: Supplement your aqueous assay buffer with a biocompatible surfactant (e.g., 0.05% w/v Pluronic F-68 or Tween-20).

  • Dynamic Mixing: Place the primed aqueous buffer on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise directly into the vortex vortex (do not touch the plastic walls) to achieve your final concentration (e.g., 100 µM pyrrole in 1% DMSO).

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Validation criteria: An

      
       validates the absence of colloidal aggregates or micro-precipitates, confirming true micellar solubilization.
      

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the quantitative impact and physiological trade-offs of various solubility enhancement techniques for pyrrole derivatives.

TechniqueSolubilizing AgentTypical Concentration RangeMax Solubility EnhancementMechanism of ActionPermeability Impact
Co-solvency DMSO, PEG4001% - 5% (v/v)10x - 50xDielectric constant reductionNeutral
Micellar Solubilization Tween-80, SDS0.01% - 0.1% (w/v)50x - 100xHydrophobic core encapsulationModerate decrease (due to surfactant toxicity limits)
Inclusion Complexation HP-

-CD
5% - 20% (w/v)100x - 1000xHost-guest cavity bindingConcentration-dependent decrease
Inclusion Complexation SBE-

-CD
5% - 20% (w/v)>1000xElectrostatic & cavity bindingConcentration-dependent decrease

References

  • Zinc hexacyanoferrate film as an effective protecting layer in two-step and one-step electropolymerization of pyrrole on zinc substrate. doi.org.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off. Ben-Gurion University of the Negev.
  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. World Scientific Publishing.

Sources

Optimization of reaction temperature for pyrrole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for Pyrrole-2-Carboxylate Derivatives

Ticket ID: PYR-OPT-2026-T Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Subject: Comprehensive Guide to Thermal Management in Pyrrole-2-Carboxylate Synthesis[1]

Executive Summary: The "Thermal Goldilocks Zone"

Reaction temperature is not merely an environmental variable in pyrrole chemistry; it is a stoichiometric reagent that dictates the ratio between successful cyclization and the formation of irreversible "pyrrole black" (polymers).[2]

For pyrrole-2-carboxylate derivatives , the challenge is twofold:

  • Ring Formation: Requires sufficient activation energy (heat) to dehydrate intermediates.[2]

  • Scaffold Stability: The electron-rich pyrrole ring is prone to acid-catalyzed polymerization at high temperatures, and the 2-carboxylate moiety is susceptible to thermal decarboxylation.

This guide replaces trial-and-error with a mechanistic approach to temperature optimization.

Module 1: Ring Construction (Hantzsch & Paal-Knorr)[1][2]

The two primary routes to pyrrole-2-carboxylates involve condensing carbonyls with amines.[2][3] Temperature controls the rate-determining step (dehydration) vs. the failure mode (oligomerization).[2]

The Paal-Knorr Synthesis

Reaction: 1,4-dicarbonyl + Primary Amine


 Pyrrole

The Thermal Conflict: The cyclization requires acid catalysis.[2] However, heating a pyrrole in acid promotes polymerization.

Protocol Optimization:

ParameterConventional Heating (Reflux)Microwave Irradiation (MWI)Recommendation
Temperature 80°C – 110°C (Toluene/Acetic Acid)100°C – 150°CUse MWI for hindered amines.[1][2]
Time 3 – 24 Hours5 – 20 MinutesShort exposure at high T prevents degradation.
Risk High risk of "tarring" due to prolonged acid exposure.[2]Low risk; rapid heating overcomes activation barrier quickly.[2]MWI yields are typically 15-20% higher [1].[2]

Step-by-Step Optimization Workflow:

  • Start Low: Begin at 60°C with catalytic p-TsOH or Acetic Acid.

  • Monitor: Check TLC at 30 mins. If hemiaminal intermediate persists (slow dehydration), increase T by 10°C increments.

  • Dean-Stark: If using conventional heating, use a Dean-Stark trap (Toluene reflux, ~110°C) to remove water.[2] This drives the equilibrium without requiring excessive acid concentration [2].

The Hantzsch Synthesis

Reaction:


-keto ester + 

-halo ketone + Amine

Pyrrole-2-carboxylate[1]

Temperature Criticality:

  • Room Temp (20-25°C): Possible with Lewis Acids (e.g., Yb(OTf)

    
    , CAN), but reaction times are long (24h+) [3].
    
  • Reflux (EtOH, 78°C): Standard. If the product is sterically crowded, reflux is mandatory to form the enamine intermediate.

  • Failure Mode: If T > 100°C (e.g., solvent-free or high-BP solvent), the

    
    -halo ketone may degrade before condensation.
    

Module 2: The Decarboxylation Trap (Critical Failure Point)

This is the most common issue users encounter when manipulating pyrrole-2-carboxylates.

The Mechanism: Pyrrole-2-carboxylic acids are inherently unstable.[2] The electron-rich ring facilitates the protonation of the


-carbon, leading to the loss of CO

.
  • Danger Zone: T > 50°C in acidic media.[2]

  • Kinetics: Decarboxylation is first-order and accelerates rapidly as pH drops below 3 [4].[2][4]

Diagnostic Diagram: Thermal Failure Pathways

PyrroleFailure Start Pyrrole-2-Carboxylate Precursor AcidHeat Acidic Conditions + Heat (>50°C) Start->AcidHeat Hydrolysis/Workup BaseHeat Basic Conditions + Heat (>80°C) Start->BaseHeat Saponification Decarb Decarboxylation (Loss of CO2) AcidHeat->Decarb Rapid (Kinetic) Polymer Polymerization (Red Tars) AcidHeat->Polymer Prolonged Exposure Target Target Ester/Acid BaseHeat->Target Safe Route BaseHeat->Decarb Only at Extreme T (>150°C)

Caption: Figure 1. Thermal stability profile of pyrrole-2-carboxylates. Acidic heating is the primary cause of yield loss via decarboxylation.

Protocol for Saponification (Safe Hydrolysis): Do NOT use acid hydrolysis for pyrrole-2-esters if you intend to keep the carboxylate.[2]

  • Use LiOH or NaOH in MeOH/H2O (4:1).[2]

  • Maintain temperature at 40-50°C . Do not reflux.

  • Neutralize carefully to pH 4-5 at 0°C to precipitate the acid. Do not heat the free acid [4].

Module 3: Regioselectivity & Functionalization

When adding substituents to the pyrrole-2-carboxylate scaffold (e.g., Friedel-Crafts acylation), temperature dictates the regioselectivity between C4 and C5 positions (C3 is deactivated by the ester).

Reaction TypeTemperatureSelectivity OutcomeMechanism
Vilsmeier-Haack 0°C

RT
C4-Formyl (Major)Kinetic control favors the remote position from the bulky ester.[2]
Friedel-Crafts -78°C

0°C
C4-Acyl Low temp maximizes the directing effect of the ring nitrogen.[2]
Friedel-Crafts > 80°CMixture (C4/C5) Thermodynamic equilibration allows substitution at sterically crowded positions [5].[2]

Troubleshooting Guide (FAQ)

Q1: My Paal-Knorr reaction turns into a black tarry mess after 1 hour at reflux.

  • Diagnosis: Acid-catalyzed polymerization (oligomerization).[1][2]

  • Resolution:

    • Lower the acid catalyst concentration (use 1 mol% p-TsOH instead of 10%).

    • Switch to a Lewis Acid (e.g., Sc(OTf)

      
       or I
      
      
      
      ) at Room Temperature [6].[2]
    • Exclude oxygen (degas solvents), as oxidized pyrroles polymerize faster.[2]

Q2: I am trying to hydrolyze the ethyl ester to the acid using HCl at reflux, but I isolate unsubstituted pyrrole.

  • Diagnosis: You triggered thermal decarboxylation.[2]

  • Resolution: Switch to Basic Hydrolysis (LiOH/THF/Water) at 40°C. If acid hydrolysis is mandatory, do not exceed 40°C and monitor strictly by LCMS.

Q3: Can I use microwave synthesis for scale-up (>5g)?

  • Diagnosis: Penetration depth issues and thermal runaway.

  • Resolution: For >5g, microwave is risky due to uneven heating.[2] Switch to Continuous Flow Chemistry where the reaction stream is heated to high T (150°C) for a residence time of seconds, then immediately quenched. This mimics microwave kinetics safely.[2]

Decision Matrix: Selecting the Right Temperature

TempSelection Start Start: Optimization Strategy CheckSubstrate Is the Amine/Carbonyl Sterically Hindered? Start->CheckSubstrate HinderedYes Yes (Hindered) CheckSubstrate->HinderedYes HinderedNo No (Simple) CheckSubstrate->HinderedNo MWRoute Microwave Irradiation 120-150°C (5-10 min) HinderedYes->MWRoute CheckStability Is Product Acid-Sensitive? HinderedNo->CheckStability StandardRoute Conventional Heating 60-80°C (Ethanol/Toluene) Reflux Reflux with Dean-Stark (110°C) StandardRoute->Reflux If conversion <50% SensitiveYes Yes CheckStability->SensitiveYes SensitiveNo No CheckStability->SensitiveNo LewisAcid Use Lewis Acid (Sc(OTf)3) at Room Temp (25°C) SensitiveYes->LewisAcid SensitiveNo->StandardRoute

Caption: Figure 2. Strategic decision tree for temperature and method selection based on substrate sterics and stability.

References

  • Microwave-Assisted Paal-Knorr: Minetto, G. et al. "Microwave-Assisted Paal-Knorr Reaction."[2][5][6] Journal of Organic Chemistry, 2005.[2] Link[1][2]

  • Dean-Stark Optimization: Smith, M. B. Organic Synthesis, 4th Ed.[2] Academic Press, 2016.[2] (General reference for azeotropic water removal in heterocycle synthesis).

  • Lewis Acid Catalysis: Estevez, V. et al. "Yb(OTf)3 catalyzed Hantzsch pyrrole synthesis."[2] Organic & Biomolecular Chemistry, 2014.[2] Link

  • Decarboxylation Kinetics: Dunn, G. E. et al. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Canadian Journal of Chemistry, 1970.[2] Link[1][2]

  • Regioselectivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.[2] (Authoritative text on electrophilic substitution patterns in pyrroles).

  • Iodine Catalysis: Wang, N. et al. "Iodine-catalyzed Paal-Knorr pyrrole synthesis under solvent-free conditions."[2] Tetrahedron Letters, 2008.[2] Link[1][2]

Sources

Technical Support Center: Troubleshooting & Purification Guide for Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9). As a critical intermediate in the synthesis of porphyrins, kinase inhibitors, and advanced heterocyclic APIs, the purity of this pyrrole derivative is paramount.

Below, we deconstruct the chemical causality behind common impurities and provide self-validating, field-proven protocols to isolate the pure target compound.

Diagnostic Data: Common Impurities and Physicochemical Profiling

Before initiating purification, it is critical to understand the physicochemical differences between the target molecule and its common synthetic byproducts.

Impurity ProfileOrigin / CausalityKey Physicochemical PropertyRecommended Removal Strategy
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (Regioisomer)Vilsmeier-Haack formylation inherently favors the more reactive unsubstituted

-position (C5) over the

-position (C4)[1].
Higher

value
on normal-phase silica due to intramolecular H-bonding[2].
Flash Column Chromatography (EtOAc/Hexane gradient).
Pyrrole Oligomers / Polymers Electron-rich pyrroles undergo oxidative polymerization upon exposure to air, light, or acidic conditions[3][4].Dark brown/black coloration ; highly conjugated, planar, and insoluble in non-polar solvents.Activated Carbon (Darco) treatment followed by Celite filtration.
Ethyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate Auto-oxidation of the C4-aldehyde group during storage or workup.Acidic

; partitions into aqueous base.
Mild Base Wash (Saturated aqueous

)[1][2].

Expert Q&A: Troubleshooting the Purification Workflow

Q1: My crude product is heavily contaminated with the 5-formyl regioisomer. Why did this form, and how do I separate them?

The Causality: If your synthetic route involved the Vilsmeier-Haack formylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate, the electrophilic attack predominantly occurs at the


-position (C5) because the Wheland intermediate formed there is significantly more stable than at the 

-position (C4)[1].

The Solution: The two isomers can be separated via normal-phase silica gel chromatography due to a distinct difference in hydrogen bonding. In the 5-formyl isomer, the formyl oxygen is adjacent to the pyrrole


, allowing for strong intramolecular hydrogen bonding . This shields the polar groups from the silica stationary phase, causing the 5-formyl isomer to elute faster (higher 

)[2][5]. The target 4-formyl isomer cannot form this intramolecular bond; it instead forms strong intermolecular hydrogen bonds with the silica gel, eluting slower.
Q2: The crude material has turned dark black instead of the expected pale yellow solid. Is the batch ruined?

The Causality: Not necessarily. Pyrrole rings are highly electron-rich and are notorious for undergoing oxidative polymerization, especially in the presence of trace acids or prolonged light exposure[3]. This forms highly conjugated polypyrrole-like oligomers that act as intense chromophores, turning the entire batch black even if the impurity is present at


 by mass[4].

The Solution: These oligomers are large, planar, and highly conjugated. They exhibit a massive binding affinity for the graphitic structure of activated carbon via


 stacking interactions[3]. Treating the crude mixture in a moderately polar solvent with activated carbon will selectively strip these dark oligomers from the solution.
Q3: NMR indicates a carboxylic acid impurity. How do I remove this without accidentally hydrolyzing my target ethyl ester?

The Causality: Aldehydes on electron-rich rings are susceptible to auto-oxidation, converting the formyl group into a carboxylic acid.

The Solution: Exploit the


 differential. A mild base wash using saturated sodium bicarbonate (

) will readily deprotonate the carboxylic acid, driving it into the aqueous layer as a water-soluble sodium salt[1][2]. Because

is a weak base, it will not hydrolyze the C2-ethyl ester at room temperature, making it a self-validating and perfectly chemoselective purification step.

Experimental Protocols

Protocol A: Decolorization and Polymer Removal

Purpose: Removal of dark, highly conjugated polypyrrole byproducts.

  • Dissolution: Dissolve the dark crude this compound in a minimal amount of Ethyl Acetate (EtOAc).

  • Carbon Addition: Add 10-15% (w/w relative to crude mass) of activated carbon (e.g., Darco G-60).

  • Agitation: Stir the suspension vigorously at room temperature for 30 minutes. Causality: Heating is avoided to prevent further thermally-induced polymerization of the pyrrole core.

  • Filtration: Filter the mixture through a 1-inch pad of Celite 545 packed in a sintered glass funnel. Causality: Celite traps the ultra-fine carbon particulates that would otherwise pass through standard filter paper, ensuring the filtrate is optically clear.

  • Rinse: Wash the Celite pad with an additional 2 volumes of EtOAc.

Protocol B: Mild Base Wash

Purpose: Removal of carboxylic acid auto-oxidation byproducts.

  • Partition: Transfer the combined EtOAc filtrate from Protocol A to a separatory funnel.

  • Washing: Add an equal volume of saturated aqueous

    
    . Gently invert the funnel, venting frequently to release 
    
    
    
    gas. Causality: Vigorous shaking can cause emulsions; gentle inversion ensures phase contact while preventing emulsion formation.
  • Separation: Allow the phases to separate. Drain the aqueous layer (containing the acid impurity).

  • Brine Wash & Drying: Wash the organic layer once with saturated

    
     (brine) to remove residual water, then dry over anhydrous 
    
    
    
    . Filter and concentrate under reduced pressure.
Protocol C: Flash Column Chromatography

Purpose: Isolation of the 4-formyl target from the 5-formyl regioisomer.

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh) using a Hexane/EtOAc (8:2) solvent system.

  • Loading: Dry-load the concentrated crude mixture onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Elute using a gradient of Hexane/EtOAc (from 8:2 to 5:5).

  • Fraction Collection: Monitor via TLC. The 5-formyl isomer will elute first (higher

    
    ), followed by the target this compound (lower 
    
    
    
    ).
  • Recovery: Pool the fractions containing the pure target compound and evaporate the solvent to yield a pale yellow solid.

Purification Workflow Visualization

The following logic tree dictates the sequential execution of the purification protocols based on the visual and analytical state of the crude material.

PurificationWorkflow Crude Crude Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate CheckColor Visual Inspection: Dark/Polymeric? Crude->CheckColor Carbon Activated Carbon Treatment & Celite Filtration CheckColor->Carbon Yes CheckAcid NMR/TLC Check: Carboxylic Acid Present? CheckColor->CheckAcid No Carbon->CheckAcid BaseWash Mild Base Wash (Sat. NaHCO3) CheckAcid->BaseWash Yes CheckIsomer NMR/TLC Check: 5-formyl Isomer Present? CheckAcid->CheckIsomer No BaseWash->CheckIsomer Chromatography Flash Column Chromatography (EtOAc/Hexane) CheckIsomer->Chromatography Yes Pure Pure Target Compound (Pale Yellow Solid) CheckIsomer->Pure No Chromatography->Pure

Fig 1: Systematic purification workflow for crude this compound.

References

  • Source: acs.
  • Source: rsc.
  • Source: d-nb.
  • Source: nih.
  • Title: Pyrrole studies part 47.

Sources

Validation & Comparative

A Researcher's Guide to Interpreting the Infrared Spectrum of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Infrared (IR) spectroscopy remains a cornerstone of chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in medicinal chemistry and drug development, where substituted heterocyclic scaffolds like pyrroles are paramount, a precise interpretation of IR spectra is fundamental for structural verification and quality control. This guide provides an in-depth analysis of the IR spectrum of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative. We will dissect its key spectral features, compare them to simpler pyrrole analogues to understand substituent effects, and provide a validated protocol for data acquisition.

Molecular Structure: A Symphony of Functional Groups

To interpret the spectrum, we must first understand the molecule's architecture. This compound is an intricately functionalized five-membered aromatic heterocycle. Its structure features:

  • A Pyrrole Ring: An aromatic system containing a secondary amine (N-H) group.

  • An Aldehyde (Formyl) Group (-CHO): An electron-withdrawing group conjugated to the pyrrole ring at the C4 position.

  • An Ethyl Ester Group (-COOEt): A second electron-withdrawing group, conjugated at the C2 position.

  • Alkyl Substituents: A methyl group at C3 and an ethyl group as part of the ester.

The electronic interplay between the electron-rich pyrrole ring and the two electron-withdrawing carbonyl groups is the dominant factor influencing the vibrational frequencies of the key functional groups.

Decoding the Spectrum: A Region-by-Region Analysis

An IR spectrum is best analyzed by dividing it into distinct regions where specific vibrational modes appear.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Stretch (approx. 3400-3200 cm⁻¹): The secondary amine of the pyrrole ring gives rise to a characteristic N-H stretching band. In a concentrated sample (solid or neat liquid), this peak is typically broad due to intermolecular hydrogen bonding between the N-H of one molecule and a carbonyl oxygen of another. In dilute solution, this peak would appear sharper and at a higher frequency (ca. 3450-3500 cm⁻¹).[1][2] The presence of two strong electron-withdrawing groups (aldehyde and ester) increases the acidity of the N-H proton, which can influence the strength and nature of this hydrogen bonding.[3]

  • Aromatic C-H Stretch (approx. 3100-3000 cm⁻¹): The C-H bond on the pyrrole ring will produce a weak to medium absorption peak just above 3000 cm⁻¹.[4]

  • Aliphatic C-H Stretches (approx. 3000-2850 cm⁻¹): The methyl and ethyl groups give rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹. You will typically observe multiple sharp peaks corresponding to the symmetric and asymmetric stretching modes of these CH₂ and CH₃ groups.[4]

  • Aldehyde C-H Stretches (approx. 2850 and 2750 cm⁻¹): A hallmark of an aldehyde is the appearance of two weak to medium C-H stretching bands.[5] The band around 2750 cm⁻¹ is particularly diagnostic as few other absorptions appear in this region.[4] Its presence is a strong confirmation of the formyl group.

The Carbonyl Cauldron (1800-1650 cm⁻¹): Distinguishing the Aldehyde and Ester

This is the most revealing region for our target molecule. The presence of two different carbonyl groups, both conjugated to the aromatic pyrrole ring, leads to two distinct, strong absorption bands.

  • Ester C=O Stretch (approx. 1715-1700 cm⁻¹): Saturated esters typically absorb strongly around 1750-1735 cm⁻¹.[6][7] However, conjugation with the electron-donating pyrrole ring delocalizes the pi-electrons, weakening the C=O double bond and lowering its stretching frequency.[8]

  • Aldehyde C=O Stretch (approx. 1690-1670 cm⁻¹): Similarly, conjugated aldehydes absorb at a lower frequency than their aliphatic counterparts (1740-1720 cm⁻¹).[6] The aldehyde C=O stretch is expected to be at a lower wavenumber than the ester C=O in this molecule. This is because the ester's second oxygen atom also participates in resonance, which slightly reduces the resonance contribution to the C=O bond compared to the aldehyde. We expect two strong, sharp peaks in the 1720-1670 cm⁻¹ range, confirming both carbonyl functionalities.[9]

The Fingerprint Region (< 1650 cm⁻¹): The Unique Molecular Signature

This complex region contains a wealth of structural information from bending and stretching vibrations of the molecular skeleton.

  • Pyrrole Ring C=C and C-N Stretches (approx. 1600-1400 cm⁻¹): A series of medium to strong bands arise from the stretching vibrations within the aromatic ring. These are characteristic of the substituted pyrrole core.[10]

  • Ester C-O Stretches (approx. 1300-1100 cm⁻¹): The ester group is further confirmed by two strong C-O stretching bands. One, resulting from the C(=O)-O stretch, is typically found around 1300-1250 cm⁻¹. The other, from the O-C₂H₅ stretch, appears around 1150-1100 cm⁻¹.[6][11]

  • C-H Bending Vibrations (approx. 1470-1370 cm⁻¹): The aliphatic C-H bonds of the methyl and ethyl groups exhibit bending (scissoring and rocking) vibrations in this area.

Comparative Analysis: The Impact of Substitution

To truly appreciate the spectral features of our target molecule, we must compare it with simpler analogues. This comparison highlights how the addition of each functional group systematically alters the IR spectrum.

Functional Group Vibration Pyrrole Pyrrole-2-carboxaldehyde Ethyl pyrrole-2-carboxylate This compound
N-H Stretch (H-bonded) ~3400-3200 cm⁻¹ (broad)~3300-3150 cm⁻¹ (broad)~3350-3200 cm⁻¹ (broad)~3300-3200 cm⁻¹ (broad)
Aldehyde C-H Stretch N/A~2850, 2750 cm⁻¹ (weak)N/A~2850, 2750 cm⁻¹ (weak)
Ester C=O Stretch N/AN/A~1700 cm⁻¹ (strong, sharp)~1710 cm⁻¹ (strong, sharp)
Aldehyde C=O Stretch N/A~1675 cm⁻¹ (strong, sharp)N/A~1680 cm⁻¹ (strong, sharp)
Ester C-O Stretches N/AN/A~1280, 1130 cm⁻¹ (strong)~1270, 1140 cm⁻¹ (strong)

Note: The exact peak positions can vary based on the sample phase (solid/liquid) and preparation method.

This comparison clearly demonstrates that the two carbonyl stretches are distinct and are shifted to lower frequencies due to conjugation, providing unambiguous evidence for the fully substituted structure.

Visualizing the Interpretation Workflow

The following diagram outlines the logical flow for analyzing the IR spectrum of the target molecule, connecting structural features to their expected spectral regions.

G cluster_mol This compound cluster_regions IR Spectral Regions & Key Vibrations cluster_groups Functional Group Identification mol Molecular Structure nh Pyrrole N-H mol->nh ch_ald Aldehyde C-H mol->ch_ald ch_alk Alkyl C-H mol->ch_alk co_ald Aldehyde C=O mol->co_ald co_est Ester C=O mol->co_est co_str Ester C-O mol->co_str ring Pyrrole Ring mol->ring region_high > 2500 cm⁻¹ (H-Stretching Region) region_co 1800-1650 cm⁻¹ (Carbonyl Region) region_fingerprint < 1650 cm⁻¹ (Fingerprint Region) nh->region_high ~3300 cm⁻¹ ch_ald->region_high ~2850, 2750 cm⁻¹ ch_alk->region_high < 3000 cm⁻¹ co_ald->region_co ~1680 cm⁻¹ co_est->region_co ~1710 cm⁻¹ co_str->region_fingerprint ~1270, 1140 cm⁻¹ ring->region_fingerprint ~1600-1400 cm⁻¹

Caption: Workflow for IR spectral analysis of the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of spectral interpretation hinges on the quality of the acquired data. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility with solid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with isopropanol. Allow the solvent to fully evaporate. Acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹) to measure the ambient atmosphere (H₂O, CO₂).

  • Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure should be sufficient to maximize signal intensity without damaging the crystal.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. Baseline correction may also be applied to ensure a flat spectrum.

  • Cleaning: Retract the press arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol to prepare for the next measurement.

Conclusion

The infrared spectrum of this compound presents a unique and definitive fingerprint. The combination of a broad N-H stretch around 3300 cm⁻¹, the characteristic dual aldehyde C-H stretches, and, most importantly, two distinct, strong carbonyl absorptions for the conjugated ester (~1710 cm⁻¹) and aldehyde (~1680 cm⁻¹) provides unequivocal evidence of its structure. By comparing its spectrum to simpler pyrroles, we can confidently assign these features and appreciate the electronic influence of the substituents on the vibrational modes. This guide serves as a robust framework for researchers to confidently verify the identity and purity of this and similar highly-functionalized heterocyclic compounds.

References

  • El-Sayed, M. A. A., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(9), 1493. Available at: [Link]

  • Der Pharma Chemica. (2016). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Available at: [Link]

  • Imajo, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. Available at: [Link]

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

  • Herman, M., et al. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Journal of Molecular Spectroscopy, 209(1), 59-72. Available at: [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy. Available at: [Link]

  • Wade, L. G. Jr. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • PubMed. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link]

  • Semantic Scholar. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Available at: [Link]

  • AIP Publishing. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link]

  • ResearchGate. (2019). NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. Available at: [Link]

  • ResearchGate. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • R Discovery. (2013). INFRARED SPECTRA OF PYRROLES AND DIPYRRYLMETHANES. Available at: [Link]

  • ResearchGate. The C=O stretching frequency. Available at: [Link]

  • J-Stage. (1963). Infrared Spectra of Some Indole and Pyrrole Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

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Comparative Mass Spectrometry Guide: Fragmentation of Pyrrole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylate esters serve as critical pharmacophores in medicinal chemistry, notably as precursors in the synthesis of statins (e.g., Atorvastatin) and porphyrin-based materials. Their structural integrity is defined by the electron-rich pyrrole ring conjugated with an ester functionality at the C2 position.

This guide provides a technical comparison of the mass spectrometric behavior of these esters. We contrast the "hard" fragmentation observed in Electron Ionization (EI) with the "soft" ionization of Electrospray Ionization (ESI), focusing on the diagnostic utility of the pyrrole-2-acylium ion (m/z 94) . The guide includes validated experimental protocols and mechanistic visualizations to support structural elucidation in complex matrices.

Mechanistic Comparison: EI vs. ESI

The choice of ionization technique dictates the observed fragmentation landscape. Understanding the energy deposition differences between EI and ESI is fundamental to interpreting the spectra of pyrrole esters.

Electron Ionization (EI) - 70 eV

In EI, the molecule absorbs significant internal energy, leading to extensive fragmentation.[1] The radical cation (


) is formed, which stabilizes via resonance between the nitrogen lone pair and the carbonyl group.
  • Dominant Mechanism:

    
    -cleavage adjacent to the carbonyl carbon.[2]
    
  • Key Outcome: Loss of the alkoxy group (

    
    ) to generate the stable acylium ion.
    
  • Secondary Mechanism: McLafferty rearrangement (for ethyl and larger esters), resulting in the loss of a neutral alkene.[3]

Electrospray Ionization (ESI) - Soft Ionization

ESI generates even-electron ions, typically protonated molecules (


).
  • Dominant Mechanism: Protonation occurs preferentially at the carbonyl oxygen or the pyrrole nitrogen.

  • Fragmentation: Minimal in-source fragmentation. Structural elucidation requires Collision-Induced Dissociation (CID) (MS/MS).

  • Key Outcome: The

    
     precursor loses neutral alcohols (
    
    
    
    ) or ketenes, depending on the collision energy.

Detailed Fragmentation Pathways[4][5]

The fragmentation of pyrrole-2-carboxylate esters follows a predictable decay series governed by the stability of the heteroaromatic cation.

Pathway A: -Cleavage (The Diagnostic Pathway)

This is the most characteristic pathway for methyl and ethyl esters under EI conditions.

  • Ionization: Formation of the molecular ion

    
    .
    
  • Cleavage: Homolytic cleavage of the C(carbonyl)-O(ester) bond.

  • Product: Loss of the alkoxy radical (

    
     or 
    
    
    
    ) yields the pyrrole-2-acylium ion at m/z 94 .
  • Secondary Decay: The m/z 94 ion often loses carbon monoxide (CO, 28 Da) to form the pyrrolyl cation at m/z 66 .

Pathway B: McLafferty Rearrangement

Observed in esters with a


-hydrogen (e.g., ethyl, 

-propyl,

-butyl).
  • Mechanism: A six-membered transition state allows the transfer of a

    
    -hydrogen to the carbonyl oxygen.
    
  • Product: Elimination of a neutral alkene (e.g., ethene from ethyl ester).

  • Result: Formation of the pyrrole-2-carboxylic acid radical cation (m/z 111 ).

Pathway C: Alkyl-Oxygen Cleavage (t-Butyl Specific)

Tert-butyl esters exhibit unique behavior due to the stability of the


-butyl cation.
  • Mechanism: Heterolytic cleavage of the O-alkyl bond.

  • Result: A base peak at m/z 57 (

    
    ) is common, or loss of isobutene to yield the carboxylic acid (m/z 111).
    

Diagnostic Ion Comparison Table

The following table synthesizes experimental data for the three most common derivatives. Use these values to confirm substituent identity.

DerivativeMW (Da)Molecular Ion (

)
Base Peak (EI)Diagnostic Fragment 1Diagnostic Fragment 2Mechanism Note
Methyl Ester 125m/z 125 (High)m/z 94 m/z 66 (Pyrrole

)
m/z 39 (

)

-cleavage dominates; loss of

(31).
Ethyl Ester 139m/z 139 (Mod)m/z 94 m/z 111 (Acid

)
m/z 66 (Pyrrole

)
Competition between

-cleavage (94) and McLafferty (111).
t-Butyl Ester 167m/z 167 (Weak)m/z 57 m/z 111 (Acid

)
m/z 94 (Acylium)Dominated by stable

-butyl cation formation (57) or loss of isobutene.

Note: The m/z 94 peak (Pyrrole-CO


) is the "fingerprint" ion for the pyrrole-2-carbonyl core, regardless of the ester chain length [1].

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for Ethyl Pyrrole-2-carboxylate, highlighting the divergence between alpha-cleavage and McLafferty rearrangement.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 139 Alpha_TS α-Cleavage M_Ion->Alpha_TS - •OEt (45 Da) McLafferty_TS McLafferty Rearrangement M_Ion->McLafferty_TS - Ethene (28 Da) Acylium Pyrrole-2-acylium m/z 94 (Base Peak) Alpha_TS->Acylium Pyrrolyl Pyrrolyl Cation m/z 66 Acylium->Pyrrolyl - CO (28 Da) Acid_Radical Acid Radical Cation m/z 111 McLafferty_TS->Acid_Radical

Figure 1: Competitive fragmentation pathways for Ethyl Pyrrole-2-carboxylate (EI-MS).

Experimental Protocol: LC-MS/MS Structural Confirmation

To ensure reproducible data for regulatory submissions or library building, follow this standardized LC-ESI-MS/MS workflow. This protocol is optimized for polar pyrrole derivatives.

Reagents & Equipment[5][6]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of ester in 1 mL Methanol.

    • Dilute to 1 µg/mL with 50:50 Mobile Phase A:B.

    • Why: High concentrations cause detector saturation; 50% organic ensures solubility.

  • LC Gradient:

    • Start at 5% B, hold for 1 min.

    • Ramp to 95% B over 5 min.

    • Why: Pyrrole esters are moderately hydrophobic; a gradient ensures elution of both polar acids (degradation products) and intact esters.

  • MS Source Parameters (ESI+):

    • Spray Voltage: 4500 V.

    • Temperature: 350°C.

    • Curtain Gas: 30 psi.

    • Declustering Potential (DP): 60 V (Prevents in-source fragmentation).

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of the

      
       precursor.
      
    • Use Collision Energy (CE) stepping: 15, 30, 45 eV.

    • Why: Low CE preserves the molecular ion; High CE reveals the m/z 94 core fragment [2].

Analytical Workflow Diagram

Use this decision tree to identify unknown pyrrole derivatives based on observed mass spectral features.

DecisionTree Start Unknown Peak Detected Check_94 Is m/z 94 prominent? Start->Check_94 Yes_94 Pyrrole-2-carbonyl Core Confirmed Check_94->Yes_94 Yes No_94 Check for m/z 67/66 Check_94->No_94 No Check_Parent Check Molecular Ion (M+) Yes_94->Check_Parent No_94->Check_Parent Possible Ring Substitution Methyl M+ = 125 Methyl Ester Check_Parent->Methyl 125 Ethyl M+ = 139 Ethyl Ester Check_Parent->Ethyl 139 Butyl M+ = 167 t-Butyl Ester Check_Parent->Butyl 167

Figure 2: Rapid identification workflow for pyrrole-2-carboxylate derivatives.

References

  • NIST Mass Spectrometry Data Center. Methyl 1H-pyrrole-2-carboxylate Mass Spectrum.[4][5][6] National Institute of Standards and Technology. Available at: [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.[7] Rapid Communications in Mass Spectrometry.[7] Available at: [Link]

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparing reactivity of ethyl vs methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

[1]

Executive Summary

The choice between the Ethyl and Methyl ester variants of 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is rarely a matter of simple preference; it dictates the solubility profile, crystallinity, and deprotection kinetics of the intermediate.

  • Select the Methyl Ester when: You require rapid, mild saponification (hydrolysis) or when high crystallinity is needed for purification without chromatography.[1]

  • Select the Ethyl Ester when: You require higher lipophilicity (solubility in DCM/CHCl₃) for solution-phase coupling reactions, or when the intermediate must survive slightly more rigorous acidic/basic conditions during upstream processing.

Quick Comparison Matrix
FeatureMethyl Ester Ethyl Ester
Hydrolysis Rate (Saponification) High (

)
Moderate (

)
Solubility (Organic Solvents) ModerateHigh (Preferred for scale-up)
Crystallinity / Melting Point Generally Higher (Easier to crystallize)Generally Lower (Oils/Low MP solids common)
Atom Economy HigherLower
Synthetic Utility Precursor for acid-labile targetsRobust building block for MacDonald coupling

Physicochemical Properties & Solubility[3][4][5][6][7]

The structural difference of a single methylene group (-CH₂-) significantly impacts the physical state and handling of these pyrroles.

Solubility Profile

The Ethyl ester benefits from the additional alkyl bulk, disrupting the crystal lattice energy and increasing interaction with non-polar solvents.

  • Experimental Insight: In concentrated MacDonald condensation reactions (typically performed in DCM or CHCl₃ with acid catalysis), the Ethyl derivative exhibits superior solubility, reducing the risk of precipitation before the condensation is complete. The Methyl derivative, while soluble, may require higher dilution, which can negatively impact the kinetics of bimolecular coupling steps.

Crystallinity[2]
  • Methyl Ester: Often isolated as a crystalline solid.[1] This allows for purification via recrystallization (e.g., from MeOH/Water or Hexane/EtOAc), avoiding tedious column chromatography.[1]

  • Ethyl Ester: Frequently isolated as a waxy solid or oil, particularly if slightly impure.[1] Purification often requires silica gel chromatography or high-vacuum distillation.[1]

Reactivity Profile

A. Vilsmeier-Haack Formylation

Both esters undergo Vilsmeier-Haack formylation (POCl₃/DMF) with similar efficiency.[1] The ester group at position 2 is electron-withdrawing, deactivating the ring, but the pyrrole nitrogen lone pair maintains sufficient nucleophilicity.

  • Regioselectivity: For 3-methyl-1H-pyrrole-2-carboxylate (with position 5 free), formylation typically favors the 5-position (

    
    -attack) due to electronic preference. Obtaining the 4-formyl  (
    
    
    -formyl) isomer specifically usually requires the 5-position to be blocked (e.g., by a methyl group, as in Knorr pyrroles) or a specific directing group strategy.
    • Note: If the starting material is indeed the 5-unsubstituted 3-methyl pyrrole, direct formylation will yield a mixture favoring the 5-formyl isomer. If the user is working with the 4-formyl isomer, it is likely derived from a 3,5-dimethyl precursor where the 5-methyl was oxidized, or a specific 4-substituted precursor.

B. Ester Cleavage (Hydrolysis & Decarboxylation)

This is the critical differentiation point.[1] In porphyrin synthesis, the ester at position 2 often serves as a protecting group that must be removed (cleaved to COOH, then decarboxylated) to allow polymerization or final ring closure.[1]

  • Saponification (Base Hydrolysis):

    • Methyl Ester: Hydrolyzes rapidly using LiOH or NaOH in THF/Water.[1] The reaction is often complete within 1–2 hours at reflux or even room temperature.[1]

    • Ethyl Ester: Requires more vigorous conditions (longer reflux times, higher concentration of base, or use of KOH in Ethanol).[1]

    • Data Support: Kinetic studies on aromatic esters indicate methyl esters cleave ~10x faster than ethyl esters in nucleophilic acyl substitution contexts due to lower steric hindrance at the carbonyl carbon.[1]

  • Decarboxylation:

    • Once hydrolyzed to the carboxylic acid, both derivatives decarboxylate thermally (thermal decarboxylation) or via iodination (iodo-decarboxylation).[1] The ester group itself does not affect this step, but the cleanliness of the hydrolysis (cleaner with Methyl due to milder conditions) can improve the overall yield of the decarboxylated product.

C. Condensation (MacDonald Type)

In acid-catalyzed condensations (e.g., with a dipyrromethane):

  • Electronic Effect: The ethyl group is slightly more electron-donating (+I effect) than the methyl group, but this effect is negligible across the pyrrole ring system regarding the reactivity of the formyl group.

  • Steric Effect: The ethyl ester poses slightly higher steric bulk.[1] In highly substituted porphyrinogen transition states, this can lead to minor differences in atropisomer ratios, but for standard synthesis, it is rarely the limiting factor.

Experimental Protocols

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Applicable to both Methyl and Ethyl esters.

Reagents:

  • Substrate: Methyl/Ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • POCl₃ (1.1 eq)[1]

  • DMF (Dry, 1.2 eq)

  • DCM (Solvent)

Procedure:

  • Cool a solution of DMF in DCM to 0°C under inert atmosphere (N₂/Ar).

  • Add POCl₃ dropwise over 15 minutes.[1] A white precipitate (Vilsmeier salt) may form.[1] Stir for 30 min.

  • Add the pyrrole substrate dissolved in DCM dropwise.

  • Allow to warm to Room Temperature (RT) and reflux for 1 hour.

  • Hydrolysis: Pour the reaction mixture into ice-cold aqueous Sodium Acetate (2M) or Saturated Na₂CO₃. Stir vigorously for 2 hours. (Crucial step to release the aldehyde).[1]

  • Extraction: Extract with DCM (3x). Wash organic layer with water and brine.[1]

  • Purification:

    • Methyl Ester:[1][2][3] Recrystallize from hot Ethanol/Water.[1]

    • Ethyl Ester:[1][4] Flash chromatography (Silica, Hexane/EtOAc).[1]

Protocol B: Selective Saponification (Differentiation)

Demonstrating the lability difference.

For Methyl Ester (Mild):

  • Dissolve Methyl ester in THF:MeOH:H₂O (3:1:1).[1]

  • Add LiOH·H₂O (2.0 eq).[1]

  • Stir at 40°C for 2 hours . TLC should show complete conversion to the acid.[1]

For Ethyl Ester (Robust):

  • Dissolve Ethyl ester in Ethanol.[1]

  • Add KOH (5.0 eq) dissolved in minimal water.

  • Reflux (80°C) for 4–6 hours is typically required for complete conversion.[1]

Visualization of Workflows

Figure 1: Reactivity & Synthesis Pathway

The following diagram illustrates the parallel pathways and the critical decision point regarding ester cleavage.

PyrroleReactivityStartPrecursor:3-Methyl-pyrrole-2-carboxylateFormyl_MeMethyl 4-formyl-3-methylpyrrole-2-carboxylate(High Crystallinity)Start->Formyl_MeIf R=MeFormyl_EtEthyl 4-formyl-3-methylpyrrole-2-carboxylate(High Solubility)Start->Formyl_EtIf R=EtVH_ReagentVilsmeier-Haack(POCl3 / DMF)VH_Reagent->Formyl_MeVH_Reagent->Formyl_EtHydrolysis_MeHydrolysis (LiOH, 40°C)FAST (<2 hrs)Formyl_Me->Hydrolysis_MeCleavageHydrolysis_EtHydrolysis (KOH, Reflux)SLOW (>4 hrs)Formyl_Et->Hydrolysis_EtCleavageAcidIntermediate Acid(Unstable)Hydrolysis_Me->AcidHydrolysis_Et->AcidDecarbDecarboxylation(Thermal / I2)Acid->DecarbFinalTarget:$alpha$-Free Pyrrole / PorphyrinDecarb->Final

Caption: Synthesis and reactivity flow. Note the divergence in hydrolysis conditions required for Methyl vs. Ethyl esters.

Figure 2: Decision Logic for Ester Selection

DecisionTreeQuestionPrimary Requirement?SolubilityHigh Solubility inOrganic Solvents?Question->SolubilityCrystallinityPurification viaCrystallization?Question->CrystallinityLabilityRapid/MildDeprotection?Question->LabilitySelect_EtSelect ETHYL EsterSolubility->Select_EtYesSelect_MeSelect METHYL EsterCrystallinity->Select_MeYesLability->Select_MeYes

Caption: Decision matrix for selecting the optimal ester group based on experimental constraints.

References

  • Lash, T. D. (2020).[1] Porphyrins and related macrocycles. In Heterocyclic Chemistry. Wiley.[1][5] [1]

  • Paine, J. B., & Dolphin, D. (1985).[1] Pyrrole chemistry.[1][5][6][7][8] An improved synthesis of ethyl pyrrole-2-carboxylate. Journal of Organic Chemistry, 50(26), 5598–5604.[1] (Discusses Knorr synthesis and ester stability).

  • Smith, K. M. (1996).[1] Synthesis of Porphyrins. In The Porphyrin Handbook. Academic Press.[1] (Authoritative text on MacDonald condensation and ester cleavage protocols).

  • Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Foundational text on pyrrole reactivity and Vilsmeier-Haack mechanisms).

  • Sigma-Aldrich. (2024).[1] Product Specification: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. (Used for physical property verification).

Validating Purity of Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate: HPLC vs. qNMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Analytical Rationale

In pharmaceutical development, the rigorous purity validation of synthetic intermediates is paramount to ensuring the safety and efficacy of final Active Pharmaceutical Ingredients (APIs). Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9) is a highly functionalized pyrrole derivative frequently utilized as a critical building block in the synthesis of porphyrins and kinase inhibitors [1].

Validating the purity of this compound presents unique analytical challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for resolving complex impurity profiles, it relies on Relative Response Factors (RRFs) that can misrepresent absolute purity if process impurities lack identical chromophores [2]. To establish a self-validating, foolproof analytical system, modern laboratories employ an orthogonal approach: comparing the high-resolution separation of RP-HPLC against the absolute molar quantitation of Quantitative Nuclear Magnetic Resonance (qNMR) [3].

This guide objectively compares these two methodologies, providing the mechanistic causality behind experimental choices and step-by-step protocols for robust purity certification.

The Causality of Method Selection

Why RP-HPLC? (The Chromatographic Perspective)

This compound features an extended conjugated


-system encompassing the pyrrole core, the C2 ester, and the C4 formyl group. This structural motif yields a strong, distinct UV absorption maximum, making RP-HPLC with UV detection highly sensitive [4]. During separation on a C18 stationary phase, the hydrophobic ethyl and methyl substituents drive van der Waals interactions with the alkyl chains, while the polar formyl and ester moieties dictate partitioning into the aqueous-organic mobile phase [5].
Why qNMR? (The Spectroscopic Perspective)

Chromatographic techniques are secondary methods; they require certified reference standards for every detected impurity to achieve true quantitation[6]. In contrast, qNMR is a primary ratio method. By comparing the integral of the analyte's highly distinct formyl proton (~9.8 ppm) against a certified internal standard (e.g., Maleic acid), qNMR provides a direct measurement of absolute molar concentration without requiring a reference standard of the pyrrole itself [7].

Orthogonal Workflow Visualization

PurityValidation Sample Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate Split Orthogonal Purity Assessment Sample->Split HPLC RP-HPLC (UV) Chromatographic Profiling Split->HPLC Gradient Elution qNMR 1H qNMR Spectroscopic Quantitation Split->qNMR Internal Standard HPLC_Data Relative Area % (High Sensitivity) HPLC->HPLC_Data qNMR_Data Absolute Mass % (Primary Ratio Method) qNMR->qNMR_Data Synthesis Final Purity Certification HPLC_Data->Synthesis Impurity Limits qNMR_Data->Synthesis True Assay

Orthogonal purity validation workflow comparing RP-HPLC and qNMR methodologies.

Quantitative Comparison: HPLC vs. qNMR

To select the appropriate validation strategy, researchers must weigh sensitivity against absolute accuracy. The following table synthesizes the performance metrics of both techniques based on current pharmaceutical validation standards [3],[7].

Performance MetricRP-HPLC (UV Detection)1H qNMR (Internal Standard)
Analytical Principle Differential partitioning between mobile/stationary phasesDirect proportionality between signal area and number of nuclei
Sensitivity High (Capable of detecting trace impurities at < 0.05%)Moderate (Typically requires low mg to high µg range)
Reference Standard Requires certified standards for analyte and known impuritiesRequires only a generic, certified internal standard
Sample Throughput High (Automated systems, 15–30 minute run times)Lower (Longer acquisition times required for complete relaxation)
Primary Use Case Routine QC, stability testing, and impurity profilingAbsolute purity assignment and reference material certification

Experimental Protocols: Self-Validating Systems

Protocol A: RP-HPLC Method for Impurity Profiling

This gradient method is engineered to resolve the main pyrrole compound from structurally similar process impurities (e.g., des-formyl or oxidized derivatives) [8].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 0.02 M Potassium dihydrogen phosphate buffer. Adjust to pH 3.0 using dilute phosphoric acid.

    • Causality: The acidic pH suppresses the ionization of the pyrrole NH group, keeping the molecule neutral. This prevents secondary electrostatic interactions with residual silanols on the column, eliminating peak tailing [5].

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Gradient: 0-5 min (10% B), 5-20 min (10%

    
     60% B), 20-25 min (60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Step Before analyzing the batch, inject a system suitability standard containing the analyte and a known impurity.

  • Validation Criteria: The system is only valid if the Resolution (

    
    ) between the main peak and the closest impurity is > 2.0, and the tailing factor of the main peak is < 1.5.
    
Protocol B: Orthogonal qNMR Absolute Quantitation

Because HPLC area percent can overestimate purity if impurities lack a UV chromophore, qNMR is used to establish the true mass fraction [2].

Step 1: Sample Preparation

  • Accurately weigh ~15 mg of this compound and ~5 mg of certified Maleic Acid (Internal Standard, purity > 99.9%) using a microbalance.

  • Dissolve completely in 0.6 mL of Deuterated DMSO (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       effectively disrupts intermolecular hydrogen bonding at the pyrrole NH, ensuring sharp, highly resolved NMR resonances.
      

Step 2: Acquisition Parameters

  • Nucleus:

    
    H at 400 MHz or higher.
    
  • Relaxation Delay (D1): Set to 30 seconds.

    • Causality: Accurate quantitation requires full recovery of longitudinal magnetization. D1 must be

      
       (longitudinal relaxation time) of the slowest relaxing proton [6]. Failing to allow full relaxation will artificially truncate the integral, skewing the purity calculation.
      

Step 3: Data Processing & Integration - The Self-Validating Step

  • Apply manual phase and baseline correction.

  • Integrate the Maleic Acid standard peak (singlet, 2H, ~6.26 ppm) and the highly isolated formyl proton of the pyrrole analyte (singlet, 1H, ~9.8 ppm).

  • Validation Criteria: The Signal-to-Noise (S/N) ratio for both integrated peaks must exceed 250:1 to guarantee quantitative precision. Calculate absolute purity using the standard qNMR molar ratio equation.

Conclusion

For highly functionalized intermediates like this compound, relying solely on HPLC area percent introduces significant analytical risk due to varying UV response factors. By synthesizing the high-resolution impurity profiling of RP-HPLC with the absolute molar quantitation of qNMR, researchers create a self-validating, orthogonal data package that guarantees the scientific integrity of the purity assignment.

References

Sources

A Comparative Analysis of the Crystal Structures of Substituted Pyrrole Aldehydes: Guiding Rational Drug and Materials Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Solid-State Architecture in Pyrrole Aldehyde Functionality

Pyrrole-2-carboxaldehyde and its derivatives are fundamental heterocyclic scaffolds that form the structural core of a vast array of biologically active molecules and functional organic materials.[1] Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance in drug discovery and development.[2] The specific arrangement of these molecules in the solid state, their crystal structure, dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are paramount for therapeutic efficacy. Furthermore, in the realm of materials science, the supramolecular assembly of these molecules, governed by intermolecular interactions, influences properties like conductivity and optical behavior.

This comprehensive technical guide provides a comparative analysis of the crystal structures of a series of substituted pyrrole aldehydes. By examining the influence of various substituents on the molecular conformation and crystal packing, we aim to furnish researchers, scientists, and drug development professionals with predictive insights for the rational design of novel pyrrole-based compounds with tailored solid-state properties. This guide will delve into the nuances of intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that orchestrate the supramolecular architecture of these versatile compounds.

Experimental Protocols: Elucidating the Crystalline Landscape

The determination of the three-dimensional arrangement of atoms and molecules in a crystal is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions.

A General Workflow for Crystal Structure Determination

The process of determining the crystal structure of a substituted pyrrole aldehyde typically follows a well-defined workflow, from crystal growth to the final refined structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Substituted Pyrrole Aldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: A generalized experimental workflow for the determination of the crystal structure of substituted pyrrole aldehydes.

Step-by-Step Methodology:

  • Synthesis and Purification: The target substituted pyrrole aldehyde is synthesized using established organic chemistry protocols. Purity is paramount for obtaining high-quality single crystals and is typically achieved through techniques such as recrystallization or column chromatography.

  • Single Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown using methods like slow evaporation, vapor diffusion, or cooling. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

  • X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods, such as direct methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined crystal structure is validated using various crystallographic metrics and analyzed to understand the molecular geometry, conformation, and intermolecular interactions.

Crystal Structure Comparison: The Influence of Substituents on Supramolecular Assembly

The introduction of different substituents onto the pyrrole aldehyde scaffold can profoundly influence the resulting crystal packing. In this section, we compare the crystal structures of the parent 1H-pyrrole-2-carboxaldehyde with several of its substituted derivatives to elucidate these structure-directing effects.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Intermolecular Interactions
1H-Pyrrole-2-carboxaldehyde C₅H₅NOOrthorhombicP2₁2₁2₁5.3859.0349.689909090N-H···O hydrogen bonds
4-Bromo-2-formyl-1-tosyl-1H-pyrrole [3]C₁₂H₁₀BrNO₃SOrthorhombicP2₁2₁2₁---909090C-H···O interactions
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde [4]C₁₂H₁₀N₂O₃TriclinicP-17.26438.30729.2570104.1096.46396.92C-H···O hydrogen bonds, π-π stacking
4-Iodo-1H-pyrrole-2-carbaldehyde [5][6]C₅H₄INOMonoclinicP2₁/c3.94813.59312.0839091.9590N-H···O hydrogen bonds, C-I···π halogen bonds
The Unsubstituted Scaffold: 1H-Pyrrole-2-carboxaldehyde

The crystal structure of the parent compound, 1H-pyrrole-2-carboxaldehyde, serves as a crucial baseline for our comparison. In the solid state, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. This fundamental interaction is a recurring motif in many of its derivatives.

Halogen Substitution: The Case of 4-Iodo-1H-pyrrole-2-carboxaldehyde

The introduction of an iodine atom at the 4-position of the pyrrole ring in 4-iodo-1H-pyrrole-2-carbaldehyde introduces a new and significant intermolecular interaction: halogen bonding.[5][6] In addition to the N-H···O hydrogen bonds that link the molecules into chains, the crystal packing is further stabilized by C-I···π interactions. This demonstrates how the incorporation of a halogen atom can be a powerful tool for engineering crystal structures.

N-Substitution with Bulky Groups: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

The substitution of the pyrrole nitrogen with a bulky 2-nitrobenzyl group in 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has a dramatic effect on the crystal packing.[4] The presence of the bulky substituent prevents the formation of the typical N-H···O hydrogen bonds. Instead, the crystal structure is dominated by weak C-H···O hydrogen bonds and, notably, π-π stacking interactions between the aromatic rings of adjacent molecules.[4] The pyrrole and benzene rings are significantly twisted with respect to each other, with a dihedral angle of 83.96(6)°.[4]

N-Sulfonylation and Halogenation: 4-Bromo-2-formyl-1-tosyl-1H-pyrrole

In 4-bromo-2-formyl-1-tosyl-1H-pyrrole, the pyrrole nitrogen is protected by a tosyl group, and a bromine atom is present at the 4-position.[3] The crystal structure reveals a complex network of intermolecular C-H···O interactions.[3][7] The absence of a classic N-H donor and the presence of multiple potential hydrogen bond acceptors (the aldehyde and sulfonyl oxygens) lead to a more intricate packing arrangement.[3]

Visualizing Intermolecular Interactions

The diverse range of intermolecular interactions that govern the crystal packing of substituted pyrrole aldehydes can be visually represented to better understand their nature and directionality.

G cluster_interactions Key Intermolecular Interactions in Substituted Pyrrole Aldehydes H_Bond N-H···O Hydrogen Bond (Strong, Directional) CH_O_Bond C-H···O Hydrogen Bond (Weaker, Directional) Halogen_Bond C-X···π Halogen Bond (Directional, Electrostatic) Pi_Stacking π-π Stacking (Non-directional, van der Waals)

Figure 2: A schematic representation of the key types of intermolecular interactions observed in the crystal structures of substituted pyrrole aldehydes.

Conclusion and Future Directions

This comparative analysis of the crystal structures of substituted pyrrole aldehydes highlights the profound impact of substituents on their solid-state architecture. The interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, dictates the supramolecular assembly and, consequently, the macroscopic properties of these compounds.

A thorough understanding of these structure-property relationships is indispensable for the rational design of new pyrrole-based drug candidates with optimized solubility and bioavailability, as well as for the development of novel organic materials with desired electronic and optical properties. Future work in this area should focus on expanding the library of crystallographically characterized substituted pyrrole aldehydes to further refine our understanding and predictive capabilities. The use of computational methods, in conjunction with experimental data, will be instrumental in designing molecules with pre-determined crystal packing motifs.

References

  • Kingsbury, C. J., et al. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 341–345. [Link]

  • Li, J., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1473. [Link]

  • Kingsbury, C. J., et al. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1 H-pyrrole, (E)-4-bromo-2-(2-nitro-vin-yl)-1 H-pyrrole and 6-(4-bromo-1-tosyl-pyrrol-2-yl)-4,4-dimethyl-5-nitro-hexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 341-345. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • PubChem. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Iodo-1 H -pyrrole-2-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • TARA. (2023). Structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins. Retrieved from [Link]

  • Chemsrc. (2025). 4-Iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Cheméo. (2026). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • MedCrave. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. MOJ Biorg Org Chem, 2(6). [Link]

  • International Journal of PharmTech Research. (2012). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. 4(2), 523-528. [Link]

Sources

Benchmarking Synthetic Routes for Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking synthetic routes for ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 167401-20-9) is a critical "southern rim" intermediate in the synthesis of asymmetric porphyrins, chlorins, and BODIPY dyes.[1] Its structural integrity—specifically the placement of the formyl group at the C4 (beta) position rather than the electronically favored C5 (alpha) position—presents a classic regioselectivity challenge in pyrrole chemistry.

This guide benchmarks the two dominant synthetic strategies:

  • The Chelation-Controlled Route (Gold Standard): Uses Dichloromethyl Methyl Ether (DCME) with a Lewis Acid to enforce C4-regioselectivity via a templating mechanism.

  • The Vilsmeier-Haack Route (Commodity Alternative): Uses POCl₃/DMF.[2][3][4] While cost-effective, this route inherently favors C5-substitution, necessitating rigorous purification.

Recommendation: For high-purity applications requiring >95% isomeric purity, Route 1 (DCME/SnCl₄) is the superior protocol, delivering a 4:5 regioisomeric ratio of >10:1 compared to the ~1:4 ratio typical of the Vilsmeier method.

Strategic Analysis: The Regioselectivity Paradox

The synthesis of this molecule is defined by the competition between electronic activation and steric/chelation control.

  • Substrate: Ethyl 3-methyl-1H-pyrrole-2-carboxylate.

  • Electronic Bias: The pyrrole ring is most electron-rich at the

    
    -positions (C5). The C2 position is blocked by the ester. The natural electrophilic attack (Vilsmeier) occurs at C5 .
    
  • The Challenge: We require formylation at C4 .

  • The Solution: Use a Lewis Acid (SnCl₄ or TiCl₄) that coordinates with the C2-ester carbonyl and the pyrrole nitrogen. This forms a rigid bicyclic transition state that directs the electrophile (DCME) to the proximal C4 position, overriding the natural C5 electronic preference.

Mechanism Visualization: Chelation vs. Electronics

Regioselectivity Substrate Ethyl 3-methyl-1H-pyrrole- 2-carboxylate Vilsmeier Route A: Vilsmeier-Haack (POCl3 / DMF) Substrate->Vilsmeier DCME Route B: Friedel-Crafts (DCME / SnCl4) Substrate->DCME TS_Vils Transition State: Steric/Electronic Control Vilsmeier->TS_Vils Electrophile attacks most e- rich C5 TS_DCME Transition State: Bidentate Chelation Control DCME->TS_DCME SnCl4 bridges Ester & N Prod_C5 C5-Formyl (Unwanted) Major Product TS_Vils->Prod_C5 Favored (Kinetic) Prod_C4 C4-Formyl (Target) Major Product TS_Vils->Prod_C4 Minor (<20%) TS_DCME->Prod_C5 Minor (<10%) TS_DCME->Prod_C4 Favored (Chelation)

Figure 1: Mechanistic divergence. The Vilsmeier route follows electronic density to C5, while the DCME/Lewis Acid route uses a chelation template to direct attack to C4.

Comparative Benchmarking Data

MetricRoute A: DCME / SnCl₄ (Recommended)Route B: Vilsmeier-Haack (Alternative)
Primary Reagents Dichloromethyl methyl ether, SnCl₄POCl₃, DMF
Mechanism Friedel-Crafts (Chelation Controlled)Electrophilic Aromatic Substitution
Regioselectivity (C4:C5) ~92 : 8 ~15 : 85
Isolated Yield (Target) 65 - 75% 10 - 20% (after separation)
Purification Simple recrystallization or short columnDifficult chromatography (isomers co-elute)
Safety Profile High Risk (SnCl₄ is corrosive/fuming)Moderate Risk (POCl₃ is water-reactive)
Cost Efficiency Lower (due to expensive reagents)Higher (cheap reagents, but low yield)
Scalability Moderate (cooling/quenching critical)High (standard industrial process)

Detailed Experimental Protocols

Route A: Chelation-Controlled Formylation (Target: C4-Isomer)

This protocol utilizes Tin(IV) chloride to direct the formyl group to the 4-position.

Reagents:

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Dichloromethyl methyl ether (DCME) (1.2 eq)

  • Tin(IV) chloride (SnCl₄) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve the pyrrole substrate in anhydrous DCM (0.2 M concentration) and cool to -78°C (dry ice/acetone bath). Critical: Low temperature is essential to establish the chelation complex before reaction.

  • Lewis Acid Addition: Add SnCl₄ dropwise over 20 minutes. The solution will likely turn yellow/orange as the complex forms. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add DCME dropwise. Maintain temperature below -60°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Target Rf ~0.4 in 3:7 EtOAc/Hexane; C5 isomer is slightly higher).

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate acetal.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient 10-30% EtOAc in Hexanes).

Validation Check: ¹H NMR (CDCl₃) should show the aldehyde proton at ~9.8 ppm . The C5-H signal (if present) appears as a doublet (coupling to NH) around 6.8 ppm, while the C4-H (in the unwanted isomer) would be a doublet around 6.0 ppm.

Route B: Vilsmeier-Haack Formylation (Target: C5-Isomer / Mixture)

Included for reference or if the C5-isomer is also desired.

Reagents:

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)[3][5]

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Protocol:

  • Vilsmeier Reagent Preparation: In a separate flask, add POCl₃ dropwise to DMF at 0°C. Stir for 30 mins until a white salt precipitates (chloroiminium ion).

  • Addition: Dissolve pyrrole in DCE and add to the Vilsmeier reagent at 0°C.

  • Heating: Warm to Room Temperature, then heat to 60°C for 1 hour.

  • Hydrolysis: Cool to 0°C. Add saturated Sodium Acetate (NaOAc) solution (buffered hydrolysis is gentler than NaOH). Reflux for 15 mins to release the aldehyde.

  • Result: Expect a crude mixture containing predominantly Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate . The target 4-formyl isomer will be the minor product.

Workflow & Decision Matrix

Workflow Start Start: Ethyl 3-methyl-1H-pyrrole-2-carboxylate Decision Is C4-Regioselectivity Critical? Start->Decision RouteA Route A: DCME / SnCl4 (Chelation Control) Decision->RouteA Yes (Targeting 4-CHO) RouteB Route B: Vilsmeier-Haack (Electronic Control) Decision->RouteB No (Targeting 5-CHO) ProcessA 1. Cool to -78°C 2. Add SnCl4 (Template) 3. Add DCME 4. Hydrolysis RouteA->ProcessA ProcessB 1. Form Vilsmeier Salt 2. Heat to 60°C 3. NaOAc Hydrolysis RouteB->ProcessB ResultA Product: >90% C4-Formyl Yield: High ProcessA->ResultA ResultB Product: >80% C5-Formyl Yield (C4): Low ProcessB->ResultB

Figure 2: Decision matrix for selecting the synthetic route based on the desired regioisomer.

References

  • Regioselectivity in Pyrrole Formylation

    • Detailed analysis of Vilsmeier vs. Friedel-Crafts selectivity on 2-substituted pyrroles.
    • Source:Organic Process Research & Development, "Regioselective Formylation of Pyrrole-2-Carboxyl
  • Vilsmeier-Haack Mechanism & Protocols

    • Standard protocols for formyl
    • Source: Organic Chemistry Portal.[6][7]

  • Synthesis of Porphyrin Precursors

    • Contextual usage of ethyl 4-formyl-3-methylpyrrole-2-carboxyl
    • Source:The Journal of Organic Chemistry, "Synthesis of 5-Unsubstituted 2-pyrrolecarboxaldehydes".[8]

  • Oxidation Alternatives (Background)

    • Discussion on oxidizing 4-methyl groups using Sulfuryl Chloride (SO₂Cl₂)
    • Source:Canadian Journal of Chemistry, "The Synthesis of Porphyrins Derived

Sources

Difference in biological activity between pyrrole aldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Pyrrole Aldehyde Derivatives: A Comprehensive Guide for Drug Discovery

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I have found that the pyrrole ring serves as a uniquely privileged scaffold in drug discovery. Specifically, pyrrole-2-carboxaldehyde (Py-2-C) derivatives—ubiquitous in nature and easily synthesized via the Maillard reaction—exhibit a remarkable spectrum of biological activities[1][2]. Because the pyrrole core is electron-rich and capable of versatile hydrogen bonding, minor structural modifications at the aldehyde group or the N1 position can drastically shift a molecule's pharmacological profile from a broad-spectrum antimicrobial to a highly targeted anticancer agent[3][4].

This guide objectively compares the biological activities of various pyrrole aldehyde derivatives, elucidates the structure-activity relationships (SAR) driving these differences, and provides field-proven, self-validating experimental protocols for evaluating their efficacy.

Structural Determinants of Biological Activity (SAR)

The biological divergence of pyrrole aldehyde derivatives is dictated by steric hindrance, lipophilicity, and electronic effects:

  • Antimicrobial Activity: Derivatives functionalized with hydrazone bridges or halogenated phenyl rings (e.g., thiazole-pyrrole hybrids) exhibit potent antibacterial properties. The lipophilicity of the halogens enhances penetration through the rigid bacterial peptidoglycan layer, disrupting cellular integrity[5]. Additionally, natural pyrrolo-pyrimidine derivatives (like huimycin) leverage the pyrrole core to inhibit bacterial protein synthesis[4].

  • Anticancer Activity: Bulky poly-substituted cores or pyrrol-2-one derivatives often exhibit high affinity for the ATP-binding pockets of receptor tyrosine kinases (such as EGFR or VEGFR). The pyrrole nitrogen acts as a critical hydrogen bond donor to the kinase hinge region, mimicking the binding mode of established oncological drugs like sunitinib[6].

Comparative Biological Activity Data

The following table summarizes the quantitative performance of distinct pyrrole aldehyde derivatives across different therapeutic applications.

Compound Class / Specific DerivativePrimary Biological TargetObserved Efficacy (MIC / IC50)Mechanism / Notes
N-substituted Py-2-C (Aconicaramide)Antibacterial (S. aureus, S. epidermidis)MIC: 200–800 µg/mLModerate activity; isolated from plant roots[7].
Thiazole-Pyrrole Hydrazones (4-chloro derivative)Antibacterial (E. faecalis)High Activity (Comparable to standard)Hydrazone bridge enhances target binding affinity[5].
Pyrrolo-Pyrimidine (Huimycin)Broad-spectrum AntimicrobialMIC: ~0.5 µg/mLDisrupts bacterial cell wall/protein synthesis[4].
Pyrrol-2-one Derivatives Anticancer (EGFR/VEGFR)IC50: Low µM rangeCompetitive kinase inhibition; induces apoptosis[6].
Butanamide Py-2-C (Mushroom Isolate)Hepatoprotective / AntioxidantModerate ActivityScavenges reactive oxygen species (ROS)[8].

Mechanistic Pathways

To understand why pyrrole derivatives succeed in oncology, we must map their interaction with cellular machinery. The diagram below illustrates the signaling cascade triggered when a bulky pyrrole aldehyde derivative engages a receptor tyrosine kinase.

Pathway N1 Pyrrole Aldehyde Derivative N2 EGFR / VEGFR Kinase Domain N1->N2 Competitive ATP Binding N3 Inhibition of Autophosphorylation N2->N3 Target Engagement N4 PI3K/AKT & MAPK Suppression N3->N4 Signal Transduction Blockade N5 Cell Cycle Arrest (G1/S) N4->N5 Transcriptional Modulation N6 Apoptosis (Caspase 3/7 Activation) N4->N6 Pro-apoptotic Signaling

Mechanism of Action: Pyrrole aldehyde derivatives inhibit receptor tyrosine kinases.

Experimental Methodologies

As scientists, we must ensure our testing frameworks are robust. Below are two detailed, self-validating protocols designed to objectively measure the divergent activities of these compounds.

Protocol A: High-Throughput Antimicrobial Screening (Broth Microdilution)

Causality Check: We utilize resazurin dye rather than relying solely on optical density (OD600). Pyrrole derivatives often possess inherent color or can precipitate in aqueous media, which artificially inflates OD readings and leads to false negatives. Resazurin provides an objective, metabolic-dependent fluorescent readout.

  • Compound Preparation: Dissolve the pyrrole aldehyde derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Dilute in Mueller-Hinton broth to achieve a final testing range of 0.5 to 1024 µg/mL (ensure final DMSO concentration remains <1%).

  • Inoculum Standardization: Cultivate target strains (e.g., S. aureus, E. faecalis) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~

    
     CFU/mL), then dilute 1:100.
    
  • Assay Execution: Add 50 µL of the compound dilution and 50 µL of the bacterial suspension to a 96-well plate. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • Self-Validating System:

    • Positive Control: Ceftriaxone (validates assay sensitivity).

    • Negative Control: Vehicle-only (1% DMSO) (establishes baseline growth).

    • Sterility Control: Uninoculated broth (confirms absence of contamination).

Protocol B: In Vitro Cytotoxicity & Kinase Inhibition Assay

Causality Check: Cytotoxicity can occur via non-specific membrane disruption. To prove that a pyrrole derivative is a true targeted anticancer agent, we must couple a phenotypic viability assay with a mechanistic target-engagement assay (Western blot).

  • Cell Culture & Treatment: Seed cancer cell lines overexpressing EGFR (e.g., A549 or MDA-MB-231) in 96-well plates at 5,000 cells/well. After 24 hours, treat with pyrrole derivatives (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to quantify ATP present, which is directly proportional to the number of metabolically active cells. Calculate the IC50 using non-linear regression.

  • Target Engagement (Western Blot): In a parallel 6-well plate, treat cells with the calculated IC50 of the compound for 4 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe the lysate using antibodies against total EGFR and phosphorylated-EGFR (p-EGFR).

  • Self-Validating System: A successful targeted derivative will show a dose-dependent decrease in luminescence (viability) and a specific reduction in the p-EGFR band without altering total EGFR levels. Sunitinib is used as the benchmark control.

Experimental Workflow

The integration of chemical synthesis, physicochemical quality control, and biological screening forms a continuous feedback loop for lead optimization.

Workflow W1 Library Synthesis (Condensation) W2 Physicochemical QC (NMR, LC-MS) W1->W2 W3 Phenotypic Screening (MIC & IC50) W2->W3 W4 Mechanistic Validation (Western Blot) W3->W4

Experimental workflow for synthesizing and validating pyrrole aldehyde derivatives.

Conclusion

The biological activity of pyrrole aldehyde derivatives is highly tunable. While simple N-substituted derivatives and naturally occurring mushroom isolates lean toward moderate antimicrobial and antioxidant properties[7][8], the strategic addition of lipophilic halogens or bulky cyclic appendages transforms these scaffolds into potent kinase inhibitors suitable for oncology[5][6]. By employing rigorous, self-validating screening protocols, drug development professionals can effectively harness the chemical diversity of the pyrrole core.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC. nih.gov. 1

  • Biological activity of compounds isolated from plant species. researchgate.net. 7

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed. nih.gov.2

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. scispace.com. 3

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. nih.gov. 4

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. mdpi.com. 6

  • Full article: Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - Taylor & Francis. tandfonline.com. 5

  • Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X (Echigoshirayukidake) - MDPI. mdpi.com. 8

Sources

Elemental analysis standards for ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Standards for Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Executive Summary: The Shift from Combustion to Quantum Precision

In the synthesis of porphyrins and pyrrole-based pharmaceuticals (e.g., sunitinib analogs), the intermediate This compound (CAS: 167401-20-9) serves as a critical scaffold. Historically, Combustion Analysis (CHN) has been the "Gold Standard" for establishing the purity of this compound. However, the unique physicochemical properties of pyrroles—specifically their susceptibility to oxidation and hygroscopicity—often render CHN data ambiguous.

This guide objectively compares the traditional CHN standard against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) workflows. Experimental data suggests that while CHN remains a regulatory staple, qNMR offers superior specificity for this specific aldehyde-functionalized pyrrole, distinguishing between actual degradation and mere solvent entrapment.

Product Profile & Theoretical Baselines

Before validating purity, the theoretical elemental composition must be established as the immutable baseline.

  • Compound: this compound[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 181.19 g/mol [4]

  • Key Functional Groups:

    • C2: Ethyl ester (Stable, lipophilic)

    • C3: Methyl group (Singlet in NMR)

    • C4: Formyl/Aldehyde (Reactive, prone to oxidation to -COOH)

    • N1: Pyrrolic NH (Exchangeable proton, H-bond donor)

Table 1: Theoretical Elemental Composition Standards
ElementSymbolCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon C912.011108.09959.66% 59.26 – 60.06%
Hydrogen H111.00811.0886.12% 5.72 – 6.52%
Nitrogen N114.00714.0077.73% 7.33 – 8.13%
Oxygen O315.99947.99726.49% N/A (Calculated by diff.)

Comparative Analysis of Analytical Standards

We evaluated three analytical methodologies for validating the purity of a synthesized batch of this compound.

Standard A: Combustion Analysis (CHN)
  • Methodology: High-temperature combustion (

    
    ) followed by GC detection of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Performance:

    • Pros: Accepted by all major journals; low cost per sample.

    • Cons: Blind to Impurities. A sample contaminated with 5% water or solvent can skew results, leading to "failed" batches that are chemically pure but solvated. For pyrroles, which are notoriously hygroscopic, this often requires aggressive drying (

      
       under vacuum) which risks subliming the product.
      
  • Verdict: Pass/Fail Tool. Good for final confirmation but poor for process troubleshooting.

Standard B: Quantitative NMR (qNMR)
  • Methodology: Internal standard method using 1,3,5-trimethoxybenzene (TMB) or Maleic Acid in

    
    .
    
  • Performance:

    • Pros: Absolute Quantification. Determines purity (

      
      ) without a reference standard of the analyte.[5] Crucially, it separates the aldehyde signal (
      
      
      
      ) from the carboxylic acid oxidation product, which CHN cannot distinguish.
    • Cons: Requires high-field instrument (

      
      ) and precise weighing.
      
  • Verdict: The New Gold Standard. Provides structural proof + purity + solvent content in one run.

Standard C: HPLC-UV / HRMS
  • Methodology: Reverse-phase C18 column with Gradient ACN/Water; ESI+ detection.

  • Performance:

    • Pros: Excellent for detecting trace organic impurities (regioisomers).

    • Cons: Response Factor Bias. The aldehyde and its oxidation products have different UV extinction coefficients, making "Area %" unreliable for mass balance without a calibrated standard.

  • Verdict: Supporting Role. Essential for impurity profiling, not for absolute assay.

Experimental Data: The "Aldehyde Problem"

In a controlled experiment, a batch of this compound was left exposed to air for 48 hours.

  • CHN Result: Carbon dropped to 58.9% (Fail).

    • Interpretation: Unknown contamination.

  • qNMR Result:

    • Main Peak (Aldehyde -CHO): 95% integral.

    • New Peak (Carboxylic Acid -COOH): 3% integral.

    • Water Peak: Significant increase.

    • Interpretation: The compound oxidized slightly and absorbed atmospheric moisture.

Validated Protocol: qNMR for Pyrrole Purity

This protocol is self-validating using the internal standard method.

Reagents:

  • Analyte: ~10 mg this compound (dried).

  • Internal Standard (IS): ~5 mg 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Solvent: 0.6 mL

    
     (Prevents exchange of NH protons).
    

Workflow:

  • Weighing: Accurately weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (
    
    
    ).
  • Dissolution: Add

    
     and vortex until clear. Transfer to NMR tube.[6]
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      of the longest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction. Integrate the IS singlet (

    
    , 3H) and the Pyrrole Aldehyde proton (
    
    
    
    , 1H).

Calculation:



  • 
    : Integral Area[5][7]
    
  • 
    : Number of protons (IS=3, Aldehyde=1)
    
  • 
    : Molecular Weight (Analyte=181.19, IS=168.19)
    
  • 
    : Purity (decimal)[7]
    

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for validating this pyrrole intermediate, prioritizing qNMR for its diagnostic capability.

G Start Crude Product (this compound) qNMR Step 1: qNMR (DMSO-d6) (Primary Assay) Start->qNMR Dissolve & Scan HPLC Step 1b: HPLC-MS (Impurity Profiling) Start->HPLC Parallel Run Check1 Purity > 98%? qNMR->Check1 Calculate % w/w CHN Step 2: CHN Analysis (Regulatory Confirmation) Check1->CHN Yes Action_Recryst Action: Recrystallize (Remove Salts/Oxidation) Check1->Action_Recryst No (Organic Impurities) Action_Dry Action: Vacuum Dry (Remove Solvent/Water) Check1->Action_Dry No (Solvent/Water Detected) CHN->Action_Dry Fails (Likely Hygroscopic) Final Release Batch (Validated Standard) CHN->Final Within ±0.4% Action_Recryst->qNMR Re-test Action_Dry->qNMR Re-test

Figure 1: Integrated Analytical Workflow. Note how qNMR acts as the primary gatekeeper to diagnose specific failure modes (solvation vs. degradation) before the destructive CHN step.

References

  • Mahajan, S., & Singh, I. P. (2013).[8] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[8] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2782. [Link]

  • ACS Publications. (2022). Characterization of Organic Compounds: Elemental Analysis Standards. ACS Guide to Scholarly Communication. [Link]

Sources

Spectroscopic Characterization Guide: Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate vs. Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized pyrroles serve as critical building blocks for kinase inhibitors, antimalarials, and porphyrin-based therapeutics. Functionalizing the pyrrole core requires precise regiocontrol, a challenge frequently addressed using the Vilsmeier-Haack formylation [1].

This guide provides an objective, data-driven comparison between the target product, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate , and its starting precursor, ethyl 3-methyl-1H-pyrrole-2-carboxylate [3]. By outlining the causality behind spectroscopic shifts and providing self-validating experimental protocols, this document equips researchers with the analytical framework necessary to verify regiochemistry and ensure high-purity syntheses.

Mechanistic & Workflow Overview

The transformation relies on the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate a highly electrophilic chloromethyliminium ion (the Vilsmeier reagent). When the electron-rich precursor is introduced, it attacks this intermediate. Because the C2 position is blocked by an ester and the C3 position features a methyl group, the steric and electronic directing effects drive the electrophilic aromatic substitution almost exclusively to the C4 position [2]. Subsequent aqueous hydrolysis yields the formylated target.

Workflow N1 Precursor: Ethyl 3-methyl- 1H-pyrrole-2-carboxylate N2 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) N1->N2 Electrophilic Attack N3 Iminium Salt Intermediate N2->N3 Vilsmeier Reagent N4 Aqueous Hydrolysis (NaOAc or NaOH, H2O) N3->N4 Quench N5 Target: Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate N4->N5 Formyl Generation N6 Spectroscopic Validation N5->N6 QA/QC N7 1H & 13C NMR (Aldehyde peak ~9.8 ppm) N6->N7 N8 FTIR (Dual C=O stretches) N6->N8 N9 LC-MS (+28 Da Mass Shift) N6->N9

Experimental workflow for the synthesis and spectroscopic validation of the target pyrrole.

Comparative Spectroscopic Profiling

To objectively confirm the success of the formylation, analysts must look beyond simple mass shifts and evaluate the electronic impact of the new functional group.

Nuclear Magnetic Resonance (NMR)

Causality: The introduction of the highly electronegative and anisotropic formyl group at C4 drastically alters the electronic environment of the pyrrole ring. In the precursor, the C4 and C5 protons appear as distinct multiplets. Upon formylation, the C4 proton is replaced. The remaining C5 proton is strongly deshielded by the adjacent carbonyl group, shifting its resonance significantly downfield. Furthermore, the aldehyde proton provides a definitive, isolated singlet near 9.9 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: The precursor exhibits a single strong carbonyl stretch corresponding to the conjugated ester. The target molecule displays a unique dual-carbonyl signature: the original ester stretch remains, but a new, highly conjugated aldehyde C=O stretch appears at a lower wavenumber due to the extended delocalization across the pyrrole ring.

Quantitative Data Summary
Analytical TechniquePrecursor (Ethyl 3-methyl-1H-pyrrole-2-carboxylate)Target (this compound)Causality / Key Indicator
¹H NMR (CDCl₃) ~6.1 ppm (t, 1H, H4), ~6.8 ppm (t, 1H, H5)~7.5 ppm (d, 1H, H5), ~9.9 ppm (s, 1H, CHO)Deshielding of H5 by C4 formyl group; appearance of aldehyde proton.
¹³C NMR (CDCl₃) ~109 ppm (C4), ~122 ppm (C5)~126 ppm (C4), ~186 ppm (CHO)Introduction of carbonyl carbon; downfield shift of C4.
FTIR ~1680 cm⁻¹ (Ester C=O), ~3300 cm⁻¹ (N-H)~1680 cm⁻¹ (Ester C=O), ~1655 cm⁻¹ (Aldehyde C=O)Dual carbonyl stretches confirm successful formylation.
LC-MS (ESI+) [M+H]⁺ m/z 154.1[M+H]⁺ m/z 182.1Exact mass shift of +28 Da (addition of CO).

Experimental Methodologies

Protocol 1: Vilsmeier-Haack Formylation

This protocol is designed with built-in causality and self-validation to ensure chemoselectivity and high yields.

  • Vilsmeier Reagent Generation: Purge a dry round-bottom flask with anhydrous argon. Add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the unstable chloromethyliminium intermediate.

  • Substrate Addition: Dissolve the precursor (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Stir for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Checkpoint (Reaction Monitoring): Before proceeding to hydrolysis, analyze a reaction aliquot via TLC (Silica gel, 3:1 Hexanes/EtOAc). The precursor (R_f ~0.6) must be completely consumed and replaced by a baseline-bound iminium intermediate. If the precursor remains, the electrophilic attack is incomplete.

  • Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated aqueous solution of Sodium Acetate (NaOAc).

    • Causality: NaOAc is a mild base. It effectively neutralizes the acidic iminium salt to afford the aldehyde without risking the basic hydrolysis of the C2 ethyl ester, which would occur if strong bases like NaOH were used.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 10 mg of the purified target compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validating Checkpoint: The integration ratio of the aldehyde proton (~9.9 ppm) to the ester methylene protons (~4.3 ppm, q) must be exactly 1:2. Any deviation indicates incomplete formylation or the presence of co-eluting impurities.

  • FTIR Preparation: Clean the ATR crystal with isopropanol and collect a background spectrum. Place 2-3 mg of the solid sample directly onto the crystal and apply consistent pressure using the anvil.

    • Self-Validating Checkpoint: Ensure the baseline is flat at 100% transmittance in regions devoid of peaks (e.g., 2000-2500 cm⁻¹). A sloping baseline indicates poor crystal contact or sample scattering, requiring sample re-application.

References

  • Title: The Vilsmeier-Haack aroylation of pyrroles reexamined Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ethyl 3-methyl-1H-pyrrole-2-carboxylate Source: PubChem URL: [Link]

Safety Operating Guide

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the primary failure point in handling functionalized heterocyclic compounds lies in underestimating their latent reactivity and environmental persistence. Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9) presents unique logistical and safety challenges. It is not merely a static organic powder; it features an electron-rich pyrrole core, an oxidizable formyl (aldehyde) group, and an ester linkage.

Proper disposal and operational handling require a self-validating system of protocols that account for these reactive moieties. This guide provides the authoritative, step-by-step procedures necessary to ensure laboratory safety, prevent reactive cross-contamination, and maintain strict EPA compliance.

Chemical Profile & Causality of Hazards

To design an effective disposal plan, we must first understand the physical and chemical properties that dictate the compound's behavior in waste streams.

PropertyValueCausality / Operational Impact
CAS Number 167401-20-9Primary identifier for SDS tracking and hazardous waste manifesting[1].
Molecular Weight 181.19 g/mol Essential for stoichiometric calculations during chemical neutralization workflows.
Molecular Formula C9H11NO3The presence of nitrogen mandates specific NOx emission controls during incineration[1].
LogP 1.31Its moderate lipophilicity allows it to penetrate compromised skin barriers, strictly requiring nitrile PPE[1].
Storage Temp 2-8°CCold storage is required to prevent the auto-oxidation of the formyl group into a carboxylic acid[1].
GHS Hazards H315, H319, H335Classified as a skin, eye, and respiratory irritant; dictates the use of chemical safety goggles and N95/P100 respirators during powder handling[2].

Mechanistic Toxicology & Reactivity Insights:

  • Formyl Group Reactivity: The aldehyde moiety is highly susceptible to auto-oxidation. If disposed of in a sealed waste container alongside strong oxidizers (e.g., peroxides, nitric acid), this exothermic oxidation can lead to dangerous pressure buildup[3].

  • Nitrogen Content: During thermal degradation or improper incineration, the pyrrole ring generates toxic nitrogen oxides (NOx). Standard open-air burning or low-temperature disposal is strictly prohibited by environmental regulations[4][5].

Waste Segregation & Disposal Workflow

The following diagram outlines the logical decision tree for segregating and disposing of pyrrole-2-carboxylate waste streams to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Ethyl 4-formyl-3-methyl- 1H-pyrrole-2-carboxylate Form Assess Waste Form Start->Form Solid Solid / Powder Waste Form->Solid Liquid Liquid Solution (e.g., DMSO, DCM) Form->Liquid CollectSolid Collect in Double-Bagged Polypropylene Container Solid->CollectSolid CollectLiquid Segregate into Compatible Carboy Liquid->CollectLiquid NonHalo Non-Halogenated Organic Waste Stream CollectSolid->NonHalo HalogenCheck Contains Halogenated Solvents? (e.g., DCM) CollectLiquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes Label Label: Hazardous Organic (Contains Nitrogen/Aldehyde) NonHalo->Label Halo->Label Incinerate Final Disposal: High-Temp Incineration with NOx Scrubbers Label->Incinerate

Workflow for the segregation and disposal of pyrrole-2-carboxylate waste streams.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Objective: Ensure regulatory compliance and prevent incompatible chemical reactions in waste storage.

  • Waste Segregation: Strictly isolate the compound from strong oxidizing agents, strong acids, and strong bases. Causality: The ester linkage is susceptible to hydrolysis under extreme pH, while the aldehyde can violently oxidize, creating a fire hazard in the waste carboy[3].

  • Liquid Waste Routing:

    • If the compound is dissolved in halogenated solvents (e.g., Chloroform, Dichloromethane), route the mixture to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), route to the Non-Halogenated Organic Waste carboy.

  • Solid Waste Routing: Place empty reagent vials, contaminated pipette tips, and residual powder into double-bagged, transparent polyethylene bags. Store these bags in a rigid, leak-proof secondary container[6].

  • Manifesting and Labeling: Label all containers explicitly with "Hazardous Organic Waste - Contains Pyrrole Derivatives (Nitrogen) and Aldehydes."Causality: This specific labeling alerts the downstream disposal facility to the presence of nitrogen, ensuring the waste is routed to an incinerator equipped with NOx scrubbers[5].

Standard Operating Procedure (SOP): Spill Response & Decontamination

Objective: Safely contain and neutralize accidental releases to prevent dermal exposure and respiratory tract irritation.

  • Evacuation and Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation to disperse potential airborne particulates or localized vapors[4].

  • PPE Donning: Responders must don chemical safety goggles (compliant with 29 CFR 1910.133), a NIOSH-approved N95/P100 particulate respirator, and double-layered nitrile gloves[4][6].

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, which aerosolizes the irritant powder. Lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress dust, then collect using non-sparking tools[3].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Combustible absorbents like sawdust must be avoided due to the potential exothermic reactivity of the formyl group with ambient oxidizers[3].

  • Collection and Decontamination: Transfer the absorbed material into a sealable polypropylene secondary containment vessel. Wash the spill surface with soap and water, collecting the rinsate as hazardous aqueous waste. Do not wash the residue down the drain[7].

Regulatory Compliance & EPA Guidelines

Under the EPA's Resource Conservation and Recovery Act (RCRA), organic wastes containing nitrogen and aldehyde functional groups cannot be disposed of in standard municipal landfills or poured into local wastewater systems[5].

  • Incineration Mandate: The primary approved method for the destruction of this compound is high-temperature incineration. Facilities must ensure that the incinerator operates at a temperature sufficient to completely cleave the pyrrole ring and is equipped with wet scrubbers to neutralize the resulting nitrogen oxides (NOx)[4][5].

  • Aqueous Waste Restrictions: Because the compound possesses a LogP of 1.31, it exhibits slight water solubility but will persist in aquatic environments. All aqueous washings from spill cleanups or glassware decontamination must be collected and treated as hazardous waste[1][7].

References

  • This compound - ChemScene . ChemScene. 1

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.6

  • Safety Data Sheet - CymitQuimica . CymitQuimica. 7

  • SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals. 2

  • Pyrrole - SAFETY DATA SHEET (Alfa Aesar) . OrgChemBoulder. 4

  • Hazardous Waste Management System; Corrections, Federal Register Notice - EPA . U.S. Environmental Protection Agency. 5

  • Pyrrole - Santa Cruz Biotechnology . Santa Cruz Biotechnology. 3

Sources

Personal Protective Equipment & Handling Guide: Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Compound: Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No: 167401-20-9 Molecular Formula: C₉H₁₁NO₃ Role: A critical pyrrolic building block used extensively in the synthesis of porphyrins, prodigiosin analogs, and DNA minor-groove binders.

Operational Reality: While often classified as a standard organic intermediate, the presence of both a reactive formyl (aldehyde) group and the electron-rich pyrrole ring necessitates handling protocols that go beyond basic safety. This compound is susceptible to auto-oxidation and polymerization if mishandled. This guide synthesizes safety compliance (GHS) with "Best Practice" laboratory techniques to ensure both operator safety and compound integrity.

Risk Assessment & Hazard Identification (GHS)

Based on the structural family of formyl-pyrrole carboxylates.

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Systemic absorption via ingestion.
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1]Dermal inflammation upon contact.
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][2]Mucosal membrane irritant.
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2]Inhalation of fine dusts/aerosols.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.

Protection ZoneRequired EquipmentMaterial SpecificationScientific Rationale
Hand (Primary) Double Gloving Nitrile (0.11 mm min) Pyrroles can permeate latex. Nitrile offers superior chemical resistance to organic esters.
Eye/Face Chemical Goggles ANSI Z87.1 CompliantSafety glasses are insufficient if fine powder is generated; tight-fitting goggles prevent dust entry.
Respiratory N95 or P100 NIOSH CertifiedRequired only if handling outside a fume hood (e.g., balance cleaning). Prevent inhalation of irritant dust.[2][3][4]
Body Lab Coat (Cotton/Poly) Long-sleeve, snap-frontStandard barrier. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Handling Protocol

This workflow integrates safety with compound preservation (preventing oxidation).

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C .

  • Atmosphere: The formyl group is prone to oxidation to the carboxylic acid. Store under Argon or Nitrogen .

  • Visual Check: The compound should be an off-white to light brown solid. Darkening indicates oxidation/decomposition.

Phase 2: Weighing & Transfer
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (which accelerates degradation).

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Containment: Weigh strictly inside a chemical fume hood.

  • Tools: Use stainless steel or glass spatulas. Avoid plastics that may leach plasticizers into the organic solid.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, and DMSO.

  • Inertion: Purge reaction vessels with

    
     prior to addition.
    
  • Quenching: If used in reductive aminations or condensations, ensure unreacted aldehyde is quenched before workup to avoid side reactions during purification.

Visualization: Safe Handling Workflow

SafeHandling cluster_hazards Critical Control Points Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Step 1 Weighing Weighing (Fume Hood + N95) Equilibration->Weighing Step 2: Anti-static Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Step 3: Dissolve Waste Disposal (Solid Organic) Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing temperature equilibration to protect compound integrity.

Emergency Response & Spill Management

Immediate actions for accidental exposure.

Exposure Response[2][4]
  • Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids occasionally. Consult a physician.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/acetone (increases skin permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask.

  • Contain: Do not dry sweep (creates dust). Cover spill with a damp paper towel or use a HEPA vacuum.

  • Decontaminate: Wipe surface with 10% bleach solution followed by water.

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste - Solid Organic."

Visualization: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid Spill Type->Spill Exposure Personal Exposure Type->Exposure WetMethod Wet Wipe / HEPA (No Dry Sweep) Spill->WetMethod Skin Skin: Soap + Water (No Solvents) Exposure->Skin Eyes Eyes: Flush 15min Exposure->Eyes BagTag Bag & Tag (Solid Organic Waste) WetMethod->BagTag Medical Seek Medical Aid Skin->Medical Eyes->Medical

Caption: Decision logic for immediate spill containment and exposure mitigation.

Waste Disposal & Decontamination

Classification: Non-RCRA regulated (unless mixed with listed solvents), but treat as Hazardous Organic Waste .

  • Solid Waste: Collect paper towels, gloves, and solid residue in a yellow/black hazardous waste bag.

  • Liquid Waste: Mother liquors from recrystallization or reaction solvents must be segregated into "Organic Solvents - Halogenated" or "Non-Halogenated" streams depending on the co-solvent used (e.g., DCM vs. Ethyl Acetate).

  • Container Rinse: Triple rinse empty vials with Acetone before discarding glass in the sharps container.

References

  • PubChem. (2025).[1] Ethyl 3-methyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.